molecular formula C5H6Br2N2OS B1528931 N-(5-Bromothiazol-2-yl) acetamide hydrobromide CAS No. 1354359-55-9

N-(5-Bromothiazol-2-yl) acetamide hydrobromide

Cat. No.: B1528931
CAS No.: 1354359-55-9
M. Wt: 301.99 g/mol
InChI Key: XIYIMVOFJIINCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromothiazol-2-yl) acetamide hydrobromide is a useful research compound. Its molecular formula is C5H6Br2N2OS and its molecular weight is 301.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)acetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS.BrH/c1-3(9)8-5-7-2-4(6)10-5;/h2H,1H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYIMVOFJIINCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(5-Bromothiazol-2-yl)acetamide Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of N-(5-Bromothiazol-2-yl)acetamide hydrobromide, a halogenated thiazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical identity, including its CAS number, physicochemical properties, detailed synthesis protocols, and robust analytical characterization methods. Furthermore, this guide explores the compound's potential applications as a versatile building block in drug discovery and discusses essential safety and handling protocols. The information herein is synthesized from peer-reviewed literature and established chemical data sources to ensure technical accuracy and practical utility for professionals in the field.

Section 1: Chemical Identity and Physicochemical Properties

N-(5-Bromothiazol-2-yl)acetamide is a key heterocyclic intermediate. The hydrobromide salt enhances its solubility in certain solvents and can be a preferred form for specific synthetic applications or biological assays.

CAS Number and Nomenclature

A critical point of clarification is the compound's Chemical Abstracts Service (CAS) number. While the hydrobromide salt is a distinct chemical entity, it is often not assigned a unique CAS number separate from its free base form. The relevant CAS numbers are:

  • N-(5-Bromothiazol-2-yl)acetamide Hydrobromide: 1354359-55-9[1]

  • N-(5-Bromothiazol-2-yl)acetamide (Free Base): 7336-54-1[2][3][4]

For the purpose of this guide, protocols will focus on the synthesis of the free base and its subsequent conversion to the hydrobromide salt.

Physicochemical Data

The key properties of the parent compound, N-(5-Bromothiazol-2-yl)acetamide, are summarized below. Data for the hydrobromide salt may vary, particularly in terms of melting point and solubility.

PropertyValueSource(s)
Molecular Formula C5H5BrN2OS[4]
Molecular Weight 221.08 g/mol [4]
Appearance White to off-white solid/powder[3]
Melting Point ~200-202 °C (for the related 5-chloro analog)[5]
IUPAC Name N-(5-bromo-1,3-thiazol-2-yl)acetamide[4]

Section 2: Synthesis and Purification

The synthesis of N-(5-Bromothiazol-2-yl)acetamide hydrobromide is a two-step process: first, the acetylation of the precursor 2-amino-5-bromothiazole, followed by the formation of the hydrobromide salt.

Synthesis Pathway Overview

The logical pathway involves the nucleophilic attack of the amino group of 2-amino-5-bromothiazole on an acetylating agent, followed by protonation with hydrobromic acid.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Salt Formation A 2-Amino-5-bromothiazole C N-(5-Bromothiazol-2-yl)acetamide (Free Base) A->C Acetylation B Acetic Anhydride / Pyridine D N-(5-Bromothiazol-2-yl)acetamide (Free Base) F N-(5-Bromothiazol-2-yl)acetamide Hydrobromide D->F Protonation E Hydrobromic Acid (HBr)

Caption: Synthetic pathway for N-(5-Bromothiazol-2-yl)acetamide Hydrobromide.

Step-by-Step Experimental Protocol

Part A: Synthesis of N-(5-Bromothiazol-2-yl)acetamide

This protocol is adapted from standard acylation procedures for aromatic amines.[6]

  • Reagents and Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-amino-5-bromothiazole (1 equivalent). Dissolve the starting material in a suitable anhydrous solvent such as pyridine or tetrahydrofuran (THF).

    • Expert Insight: Pyridine is often chosen as it serves as both the solvent and a base to neutralize the acetic acid byproduct, driving the equilibrium towards the product.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly pouring the mixture into ice-cold water. The product will often precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a minimal amount of cold diethyl ether to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(5-Bromothiazol-2-yl)acetamide.

Part B: Formation of the Hydrobromide Salt

  • Dissolution: Dissolve the purified N-(5-Bromothiazol-2-yl)acetamide in a minimum amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Acidification: Cool the solution in an ice bath. Add a solution of hydrobromic acid (HBr) in acetic acid or an ethereal solution of HBr (1.1 equivalents) dropwise with stirring.

  • Precipitation and Isolation: The hydrobromide salt should precipitate out of the solution. Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Analytical Workflow

The following workflow ensures a comprehensive characterization of the final product.

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (MS) Start->MS Molecular Weight Confirmation FTIR FT-IR Spectroscopy Start->FTIR Functional Group Analysis Final Confirmed Structure & Purity NMR->Final MS->Final FTIR->Final

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Data

The following table summarizes the expected spectral characteristics for N-(5-Bromothiazol-2-yl)acetamide.

TechniqueExpected ObservationsRationale
¹H NMR Singlet ~2.2-2.4 ppm (3H)Singlet ~7.4-7.6 ppm (1H)Broad Singlet >10 ppm (1H)Methyl protons of the acetamide group[5]Proton on the thiazole ring (C4-H)Amide proton (NH), often broad and exchangeable with D2O
¹³C NMR ~23 ppm~110-120 ppm~140-150 ppm~158 ppm~168 ppmMethyl carbon (CH3)Brominated carbon on thiazole ring (C5)Unsubstituted carbon on thiazole ring (C4)Carbon adjacent to both N and S (C2)Carbonyl carbon (C=O) of the amide
FT-IR (cm⁻¹) ~3200-3300 (N-H stretch)~1670-1690 (C=O stretch, Amide I)~1540-1560 (N-H bend, Amide II)Characteristic vibrational frequencies for a secondary amide functional group.
Mass Spec (MS) M+ and M+2 peaks of ~1:1 intensityThe isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) results in two molecular ion peaks of nearly equal abundance, separated by 2 m/z units. This is a definitive confirmation of a single bromine atom in the molecule.

Section 4: Applications in Research and Drug Development

Thiazole-containing compounds are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[7][8]

  • Synthetic Intermediate: N-(5-Bromothiazol-2-yl)acetamide serves as a versatile building block. The bromine atom at the 5-position is susceptible to displacement by various nucleophiles or can participate in cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.[9]

  • Fragment-Based Drug Design: As a substituted thiazole, this molecule can be used as a fragment in screening campaigns to identify initial hits against biological targets. The acetamide group provides a hydrogen bond donor/acceptor pair, while the bromothiazole core offers a scaffold for further elaboration.

  • Lead Optimization: In medicinal chemistry programs, this compound can be used to synthesize analogs of lead compounds. The introduction of the 5-bromo-2-acetamido-thiazole moiety can modulate a compound's potency, selectivity, and pharmacokinetic properties (ADME). The presence of a halogen, like bromine, can enhance binding affinity through halogen bonding and improve metabolic stability.[7]

Section 5: Safety and Handling

Working with brominated heterocyclic compounds requires adherence to strict safety protocols.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: This compound is expected to be an irritant to the skin, eyes, and respiratory system.[4][10] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Section 6: Conclusion

N-(5-Bromothiazol-2-yl)acetamide hydrobromide, and its free base, are valuable chemical intermediates with significant potential in the field of drug discovery and materials science. This guide has provided a detailed framework covering its fundamental chemical properties, robust synthesis and purification protocols, and comprehensive analytical characterization techniques. By understanding the chemistry and applications of this versatile building block, researchers can effectively leverage its properties to advance their synthetic and medicinal chemistry programs.

References

  • LookChem. CAS No.7336-54-1, 2-ACETAMIDO-5-BROMOTHIAZOLE Suppliers. Available from: [Link]

  • PubChem. 2-Acetamido-5-bromo-1,3-thiazole | C5H5BrN2OS | CID 350260. Available from: [Link]

  • Reid, K. et al. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of. Available from: [Link]

  • Yunus, U. et al. N-(Thiazol-2-yl)acetamide. National Institutes of Health. Available from: [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species. PubMed. Available from: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • Mini-Reviews in Medicinal Chemistry. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Available from: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of N-(5-Bromothiazol-2-yl) acetamide Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of N-(5-Bromothiazol-2-yl) acetamide hydrobromide, a halogenated thiazole derivative of interest in medicinal chemistry and synthetic organic chemistry. We will dissect the core molecular architecture, including the thiazole scaffold and its key substituents, and elucidate the structural implications of its formation as a hydrobromide salt. This document integrates theoretical principles with practical, field-proven methodologies for its synthesis and characterization, offering detailed spectroscopic insights and validated protocols. The aim is to provide researchers and drug development professionals with a foundational understanding of this compound's structure, properties, and potential applications.

Introduction to the Thiazole Scaffold

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms.[1] This scaffold is a cornerstone in medicinal chemistry, found in a multitude of natural products and synthetic drugs, including Vitamin B1 (Thiamine).[1] Thiazole derivatives are known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[2] The unique electronic properties of the thiazole ring, stemming from the delocalization of six π-electrons, make it a versatile building block for creating bioactive compounds.[1] Understanding the precise molecular structure of substituted thiazoles, such as this compound, is paramount for predicting its chemical behavior, reactivity, and interaction with biological targets.

Elucidation of the Core Molecular Structure

The parent molecule, N-(5-Bromothiazol-2-yl) acetamide, possesses a distinct architecture defined by the interplay of its constituent parts. Its chemical formula is C5H5BrN2OS, and it has a molecular weight of approximately 221.08 g/mol .[3]

Diagram: Core Molecular Structure

cluster_0 N-(5-Bromothiazol-2-yl) acetamide C1 C C2 C N1 N C1->N1 N2 N C1->N2 C2->C1 Br Br C2->Br C3 C N1->C3 S1 S S1->C2 C3->S1 H1 H C3->H1 C4 C N2->C4 O1 O C4->O1 = C5 C C4->C5 H2 H3 C5->H2

Caption: Molecular structure of N-(5-Bromothiazol-2-yl) acetamide.

The Thiazole Ring: An Aromatic Core

The central feature is the 1,3-thiazole ring. Its aromaticity lends it significant stability. The positions on the ring are numbered starting from the sulfur atom as 1, moving towards the nitrogen atom at position 3.[1] This convention places the acetamido group at C2 and the bromo group at C5.

Key Substituents and Their Structural Influence
  • The 5-Bromo Group: The bromine atom at the C5 position is a key functional group. As a halogen, it is an electron-withdrawing group, which influences the electron density distribution within the aromatic ring. This modification affects the molecule's overall polarity and reactivity. Furthermore, the C-Br bond serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions, such as the Suzuki reaction, which has been demonstrated with 2-amino-5-bromothiazole precursors.[4][5]

  • The 2-Acetamido Group: Attached to the C2 position is an acetamide group (-NH-C(O)CH3). This functional group is crucial for several reasons:

    • Hydrogen Bonding: The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. These capabilities are critical for intermolecular interactions, influencing crystal packing and potential binding to biological macromolecules.

    • Planarity and Conformation: The amide bond has partial double-bond character, leading to a planar geometry. The orientation of the acetamide group relative to the thiazole ring is a key structural feature.

    • Reactivity: The amide group is generally stable but can be hydrolyzed under acidic or basic conditions.

The Hydrobromide Salt: Structure and Properties

The topic compound is the hydrobromide salt, meaning the base molecule has been protonated by hydrobromic acid (HBr). The molecular formula for the salt is C5H6Br2N2OS.[6]

Site of Protonation

In a molecule with multiple potential basic sites (the thiazole nitrogen, the amide nitrogen, and the carbonyl oxygen), protonation will occur at the most basic center. For thiazole derivatives, the ring nitrogen (N3) is typically the most basic and therefore the most likely site of protonation. The lone pair on this nitrogen is more available than the lone pair on the amide nitrogen, which is delocalized by resonance with the adjacent carbonyl group.

Diagram: Formation of the Hydrobromide Salt

Caption: Protonation of the thiazole ring nitrogen to form the salt.

Impact of Salt Formation

Transforming the free base into a hydrobromide salt is a common strategy in drug development. This conversion typically imparts several advantageous physicochemical properties:

  • Enhanced Solubility: Salts are generally more soluble in aqueous media than their corresponding free bases. This is critical for administration and bioavailability.

  • Improved Stability: The salt form can be more chemically stable and less prone to degradation.

  • Crystallinity: Salts often form well-defined crystalline solids, which is beneficial for purification, handling, and formulation.

Spectroscopic and Analytical Characterization

The elucidation of the molecular structure relies on a combination of modern analytical techniques. While specific experimental data for the hydrobromide salt is not widely published, its spectroscopic features can be reliably predicted based on established principles and data from analogous thiazole derivatives.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Data Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
Thiazole Proton~7.5 - 8.0Singlet (s)C4-HThe lone proton on the aromatic thiazole ring. Its chemical shift is influenced by the adjacent sulfur and the protonated nitrogen.
Amide Proton~10.0 - 12.0Broad Singlet (br s)N-HAmide protons are often broad and appear downfield. Exchangeable with D₂O.
Methyl Protons~2.1 - 2.3Singlet (s)-CH₃Protons of the acetyl group, appearing as a sharp singlet.
Predicted ¹³C NMR Data Chemical Shift (δ, ppm)AssignmentRationale
Carbonyl Carbon~168 - 172C=OCharacteristic downfield shift for a carbonyl carbon in an amide.
Thiazole Carbons~160-165, ~140-145, ~110-115C2, C4, C5Aromatic carbons of the thiazole ring. C2 (attached to two heteroatoms) is typically the most downfield, while C5 (attached to bromine) is shifted by the halogen's effect.[8]
Methyl Carbon~22 - 25-CH₃Aliphatic carbon of the acetyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

Predicted IR Data Wavenumber (cm⁻¹)Vibration TypeFunctional Group
N-H Stretch3100 - 3300StretchingAmide N-H
C-H Stretch (Aromatic)~3050StretchingThiazole C-H
C=O Stretch~1680 - 1700StretchingAmide I band
N-H Bend~1550 - 1600BendingAmide II band
C-N Stretch~1200 - 1300StretchingAmide C-N
C-Br Stretch500 - 600StretchingBromoalkane
Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio, confirming the molecular weight and offering clues to the structure through fragmentation. For N-(5-Bromothiazol-2-yl) acetamide, the most telling feature would be the isotopic signature of bromine. Natural bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a pair of peaks (an M and M+2 peak) of almost equal intensity, separated by 2 Da.

Synthesis and Reactivity

A robust understanding of a molecule's structure is intrinsically linked to its synthesis. The preparation of this compound is a logical, multi-step process.

Diagram: Synthetic Workflow

start 2-Aminothiazole step1 Bromination (e.g., Br₂ in Acetic Acid) start->step1 intermediate 2-Amino-5-bromothiazole Hydrobromide step1->intermediate step2 Acetylation (e.g., Acetic Anhydride or Acetyl Chloride) intermediate->step2 product_base N-(5-Bromothiazol-2-yl) acetamide (Free Base) step2->product_base step3 Salt Formation (Treatment with HBr) product_base->step3 final_product N-(5-Bromothiazol-2-yl) acetamide Hydrobromide step3->final_product

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is a representative synthesis based on established chemical transformations for thiazole derivatives.[9][10]

Step 1: Synthesis of 2-Amino-5-bromothiazole

  • Dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as glacial acetic acid at 0 °C.[9]

  • Slowly add bromine (2 equivalents) dropwise while maintaining the temperature.[9]

  • Allow the mixture to stir at room temperature for 2-3 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromothiazole.[9]

Step 2: Acetylation to form N-(5-Bromothiazol-2-yl) acetamide

  • Suspend 2-amino-5-bromothiazole (1 equivalent) in a suitable solvent like dry acetone or dichloromethane.

  • Add acetyl chloride (1.1 equivalents) or acetic anhydride to the suspension.[10]

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude N-(5-Bromothiazol-2-yl) acetamide. The product can be further purified by recrystallization.

Step 3: Formation of the Hydrobromide Salt

  • Dissolve the purified N-(5-Bromothiazol-2-yl) acetamide in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

  • Add a solution of hydrobromic acid (HBr) in the same solvent or as an aqueous solution.

  • Stir the mixture. The hydrobromide salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

The successful synthesis at each step would be validated by the spectroscopic methods outlined in Section 4.0, confirming the introduction of the bromo- and acetyl- groups and the final salt formation.

Conclusion

The molecular structure of this compound is defined by a stable, aromatic thiazole core functionalized with an electron-withdrawing bromine atom and a hydrogen-bonding acetamide group. The formation of the hydrobromide salt, likely via protonation of the thiazole ring nitrogen, is a key feature that enhances its physicochemical properties, particularly aqueous solubility. This comprehensive structural understanding, supported by predictive spectroscopic analysis and established synthetic pathways, provides the necessary foundation for researchers exploring its utility as a building block in organic synthesis or as a lead compound in drug discovery programs.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . MDPI. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . National Institutes of Health (NIH). Available from: [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents . MDPI. Available from: [Link]

  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles . ResearchGate. Available from: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives . MDPI. Available from: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . National Institutes of Health (NIH). Available from: [Link]

  • 2-Acetamido-5-bromo-1,3-thiazole | C5H5BrN2OS | CID 350260 . PubChem, National Institutes of Health. Available from: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES . Journal of Advanced Industrial Technology and Application. Available from: [Link]

  • Synthesis of some new 5- substituted of - JOCPR . Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • 2-acetamido-5-bromo-1,3-thiazole (C5H5BrN2OS) . PubChemLite. Available from: [Link]

  • N-(Thiazol-2-yl)acetamide . National Institutes of Health (NIH). Available from: [Link]

Sources

Elucidating the Mechanism of Action of N-(5-Bromothiazol-2-yl) acetamide hydrobromide: An Investigative Framework

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The identification of a bioactive compound's mechanism of action (MoA) is a critical and often rate-limiting step in drug discovery.[1] This guide presents a structured, multi-phase investigative framework for elucidating the MoA of the novel compound, N-(5-Bromothiazol-2-yl) acetamide hydrobromide. As pre-existing biological data for this specific molecule is unavailable, this document outlines a logical and technically rigorous pathway for researchers. The approach begins with broad, unbiased phenotypic screening to generate initial hypotheses, followed by systematic target deconvolution and validation, and culminates in the characterization of downstream cellular pathways. Each phase is supported by detailed, field-proven experimental protocols and data interpretation strategies, providing a comprehensive roadmap for drug development professionals.

Introduction and Foundational Analysis

The journey from a novel chemical entity to a therapeutic candidate is contingent on a deep understanding of its biological interactions.[2] For this compound, a compound for which no established biological activity is documented, the initial challenge is to determine if and how it modulates cellular systems.

The Rationale for a Phased Investigative Approach

Instead of a narrow, target-based approach which relies on pre-existing assumptions, a phenotype-first strategy offers an unbiased view of a compound's effects in a complex biological system.[3][4][5] This methodology allows the observable effects of the compound to guide the investigation, revealing potentially novel mechanisms and targets.[3][6] Our proposed framework is therefore designed to systematically narrow the field of possibilities, moving from a broad phenotypic signature to a specific molecular interaction.

Structural and Chemical Scaffolding Analysis

The chemical structure of this compound provides initial clues for hypothesis generation. The core is a benzothiazole derivative. Thiazole and benzothiazole rings are privileged structures in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8][9][10] The presence of a bromine atom can enhance lipophilicity and binding interactions.[11] The acetamide group suggests potential for hydrogen bonding, which is crucial for interacting with biological macromolecules like proteins.[12]

Based on this scaffold, it is plausible that the compound could interact with a variety of protein classes, with a particular emphasis on enzymes (such as kinases) or cellular receptors.

Phase I: Unbiased Phenotypic Screening and Hypothesis Generation

The primary objective of Phase I is to identify a consistent and measurable cellular phenotype induced by the compound. This forms the basis for all subsequent deconvolution efforts.

Causality: Why Phenotypic Screening is the Optimal Starting Point

Phenotypic screening evaluates a compound's effect on the whole biological system, capturing the complexity that is often missed in isolated, target-based assays.[3][5][13] By starting with a high-content imaging screen across a panel of diverse cancer cell lines (e.g., NCI-60), we can rapidly identify which cell types are most sensitive and observe morphological changes (e.g., apoptosis, cell cycle arrest, cytoskeletal rearrangement) that provide the first clues to the compound's function.

Detailed Protocol: High-Content Cellular Imaging
  • Cell Plating: Seed a panel of 5-10 cancer cell lines (e.g., HeLa, A549, MCF-7) in 384-well, optically clear bottom plates at a pre-determined optimal density.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM to 5 nM). Include DMSO as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control. Incubate for 24-48 hours.

  • Staining: Stain cells with a multiplex of fluorescent dyes targeting the nucleus (Hoechst 33342), cytoplasm (CellMask Green), and mitochondria (MitoTracker Red).

  • Imaging: Acquire images using a high-content imaging system. Capture at least four fields per well.

  • Analysis: Utilize image analysis software to quantify dozens of parameters, including cell count, nuclear size and intensity, mitochondrial membrane potential, and cell shape.

Data Presentation and Interpretation

The quantitative output from the imaging screen should be analyzed to generate a "phenotypic fingerprint." A heatmap is an effective way to visualize this data.

Table 1: Hypothetical Phenotypic Profiling Data Summary

Cell LineParameterIC50 (µM)Max Phenotypic Effect (vs. Control)
A549 (Lung) Cell Count2.5-85%
Nuclear Condensation2.8+350%
Mitochondrial Potential3.1-60%
MCF-7 (Breast) Cell Count15.8-40%
Nuclear Condensation>50No significant change
Mitochondrial Potential>50No significant change
U-2 OS (Bone) Cell Count1.9-92%
Nuclear Condensation2.2+410%
Mitochondrial Potential2.5-75%

Interpretation: The hypothetical data suggests the compound is most potent in A549 and U-2 OS cells, inducing a strong apoptotic phenotype (indicated by decreased cell count and increased nuclear condensation). This allows us to select these cell lines for deeper investigation.

Phase II: Target Deconvolution and Engagement Validation

With a validated phenotype and sensitive cell lines identified, the next crucial step is to identify the direct molecular target of the compound.[1][14][15]

Rationale for Target Identification Methods

Multiple orthogonal approaches should be used to confidently identify a target.[14][15] We will prioritize the Cellular Thermal Shift Assay (CETSA) as it confirms direct target engagement within an intact cellular environment, which is a significant advantage over methods using cell lysates.[16][17][18]

dot

Caption: Workflow for target identification and validation.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16][18][19][20]

  • Cell Culture and Treatment: Culture A549 cells to ~80% confluency. Treat one set of flasks with 10 µM this compound and another with DMSO for 2 hours at 37°C.[19]

  • Harvest and Aliquot: Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into multiple PCR tubes for each condition (DMSO vs. Compound).

  • Heating Step: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C).[19] Follow immediately with cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis:

    • For CETSA-MS (Unbiased): Collect the supernatant (soluble fraction) and analyze by mass spectrometry to identify proteins that are stabilized at higher temperatures in the compound-treated samples compared to the DMSO controls.

    • For CETSA-Western Blot (Validation): If a candidate protein is identified (e.g., "Protein X"), run the supernatant on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific for Protein X.

Data Presentation and Interpretation

The CETSA results can be plotted as melt curves, showing the amount of soluble protein remaining at each temperature.

Table 2: Hypothetical CETSA Data for Candidate Protein X

Temperature (°C)% Soluble Protein X (DMSO)% Soluble Protein X (Compound)
46100100
499598
527592
5550 (Tm)81
582265
61550 (Tm)
64225

Interpretation: The data shows a clear thermal shift. The melting temperature (Tm) of Protein X shifts from 55°C in control cells to 61°C in compound-treated cells. This +6°C shift is strong evidence of direct target engagement in a cellular context.

Phase III: Pathway Elucidation and Mechanistic Confirmation

Identifying the target is not the end of the investigation. The final phase connects the target engagement to the observed cellular phenotype.[21] If CETSA identified "Protein X" as a kinase, the logical next step is to determine if the compound inhibits its activity and affects its downstream signaling pathway.

Rationale: Connecting Target to Phenotype

To confirm the MoA, we must demonstrate that the compound modulates the target's activity and that this modulation leads to the observed apoptosis. Western blotting is a robust method to measure changes in protein phosphorylation, which is a direct readout of kinase activity.

dot

Sources

An In-depth Technical Guide to the Biological Activity of N-(5-Bromothiazol-2-yl) acetamide Hydrobromide and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the known and potential biological activities of N-(5-Bromothiazol-2-yl) acetamide hydrobromide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, proposes experimental frameworks, and explores the therapeutic potential of this heterocyclic scaffold.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a prominent heterocyclic motif in numerous biologically active compounds and approved pharmaceuticals. Its ability to participate in hydrogen bonding, coordinate with metal ions, and serve as a bioisosteric replacement for other aromatic systems has made it a privileged scaffold in drug discovery. The introduction of an acetamide group at the 2-position and a bromine atom at the 5-position of the thiazole ring, as seen in N-(5-Bromothiazol-2-yl) acetamide, offers a unique combination of electronic and steric properties that can be exploited for therapeutic purposes. The hydrobromide salt enhances the compound's solubility and stability, making it suitable for biological screening and formulation studies.

Chemical Properties and Synthesis

This compound is a derivative of 2-aminothiazole.[1] The core structure, N-(5-Bromothiazol-2-yl) acetamide, possesses the molecular formula C5H5BrN2OS and a molecular weight of approximately 221.08 g/mol .[2] The hydrobromide salt has the molecular formula C5H6Br2N2OS and a molecular weight of 301.99.[3]

The synthesis of N-(5-Bromothiazol-2-yl) acetamide and its derivatives typically involves the acylation of the corresponding 2-aminothiazole precursor. A general synthetic approach is outlined below:

General Synthesis Workflow

Synthesis_of_N-(5-Bromothiazol-2-yl)_acetamide cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole Acylation Acylation 2-Amino-5-bromothiazole->Acylation Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) Acetylating_Agent->Acylation N-(5-Bromothiazol-2-yl)_acetamide N-(5-Bromothiazol-2-yl) acetamide Acylation->N-(5-Bromothiazol-2-yl)_acetamide Hypothesized_Signaling_Pathway N-(5-Bromothiazol-2-yl)_acetamide N-(5-Bromothiazol-2-yl) acetamide Kinase Protein Kinase (e.g., BCR-ABL) N-(5-Bromothiazol-2-yl)_acetamide->Kinase Inhibition Microbial_Enzyme Microbial Enzyme (e.g., DNA Gyrase) N-(5-Bromothiazol-2-yl)_acetamide->Microbial_Enzyme Inhibition Inflammatory_Mediator Inflammatory Mediator (e.g., COX-2) N-(5-Bromothiazol-2-yl)_acetamide->Inflammatory_Mediator Inhibition Cell_Proliferation Cell Proliferation (Cancer) Kinase->Cell_Proliferation Promotes Bacterial_Replication Bacterial Replication Microbial_Enzyme->Bacterial_Replication Required for Inflammation Inflammation Inflammatory_Mediator->Inflammation Induces

Caption: Hypothesized inhibitory effects on key signaling pathways.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a systematic screening approach is recommended.

Antimicrobial Susceptibility Testing

A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the compound on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Quantitative Data from Related Compounds

While specific quantitative data for the title compound is scarce, data from related structures can provide valuable insights.

Compound DerivativeBiological ActivityCell Line/OrganismIC50 / MICReference
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamideAnticancerSKNMC (Neuroblastoma)4.5 ± 0.035 µM[4]
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamideAnticancerHT-29 (Colon cancer)3.1 ± 0.030 µM[4]
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamideAnticancerPC3 (Prostate cancer)12.6 ± 0.302 µM[4]
N-(2-Acetamidobenzo[d]thiazol-6-yl)acetamide Derivative (10m)BCR-ABL1 InhibitionBa/F3 CellsGI50 of 6.4 µM for hit compound A8[5]

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The insights from its derivatives strongly support the rationale for its further investigation. Future research should focus on a comprehensive biological evaluation of the compound using the protocols outlined in this guide. Structure-activity relationship (SAR) studies, through the synthesis and screening of analogs, will be crucial in optimizing its potency and selectivity for specific therapeutic targets.

References

  • Vertex AI Search. (n.d.). N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide.
  • PubChem. (n.d.). 2-Acetamido-5-bromo-1,3-thiazole. Retrieved January 20, 2026, from [Link]

  • BLD Pharm. (n.d.). N-(5-Bromothiazol-2-yl)acetamide hydrobromide.
  • MySkinRecipes. (n.d.). N-(5-Bromo-4-ethylthiazol-2-yl)acetamide.
  • Lead Sciences. (n.d.). N-(5-Bromo-4-ethylthiazol-2-yl)acetamide.
  • ResearchGate. (n.d.). Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives...
  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation.
  • National Institutes of Health. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies.
  • National Institutes of Health. (n.d.). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Retrieved January 20, 2026, from [Link]

  • Echemi. (n.d.). 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide.
  • National Institutes of Health. (n.d.). N-(Thiazol-2-yl)acetamide.
  • MDPI. (n.d.). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.
  • Echemi. (n.d.). 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide Safety Data Sheets.

Sources

Strategic Synthesis of N-(5-Bromothiazol-2-yl) acetamide hydrobromide: A Guide to Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: N-(5-Bromothiazol-2-yl) acetamide is a pivotal intermediate in medicinal chemistry, serving as a foundational scaffold for a multitude of pharmacologically active agents, including kinase inhibitors and anticancer drugs.[1] The strategic introduction of a bromine atom at the C5 position and an acetamido group at the C2 position provides two reactive handles for further molecular elaboration. This technical guide offers a comprehensive analysis of the primary synthetic routes to its hydrobromide salt, with a deep focus on the selection of starting materials, the causality behind experimental choices, and detailed, field-proven protocols. We will explore two primary synthetic pathways, dissecting the mechanistic principles that ensure high regioselectivity and yield.

Foundational Starting Material: 2-Aminothiazole

The logical and most common precursor for the synthesis of N-(5-Bromothiazol-2-yl) acetamide is 2-aminothiazole . Its commercial availability and inherent chemical reactivity make it the ideal starting point. The 2-aminothiazole structure contains a nucleophilic exocyclic amino group and an electron-rich thiazole ring. The amino group acts as a powerful activating group, significantly increasing the electron density of the heterocyclic ring and directing electrophiles preferentially to the C5 position, which is the most nucleophilic site.[2][3]

Table 1: Properties of Primary Starting Materials and Reagents

CompoundFormulaMolar Mass ( g/mol )AppearanceKey Role
2-AminothiazoleC₃H₄N₂S100.14Pale yellow crystalline solidCore thiazole scaffold
Bromine (Br₂)Br₂159.81Reddish-brown fuming liquidElectrophilic brominating agent
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98White to off-white crystalline solidAlternative electrophilic brominating agent
Acetic AnhydrideC₄H₆O₃102.09Colorless liquidAcetylating agent
Acetyl ChlorideC₂H₃ClO78.50Colorless, fuming liquidAcetylating agent
Acetic AcidC₂H₄O₂60.05Colorless liquidSolvent and catalyst

Synthetic Strategies and Mechanistic Pathways

The synthesis can be approached via two primary strategic routes, differing in the sequence of the bromination and acetylation steps. The choice of pathway can influence intermediate stability, purification strategies, and overall efficiency.

G cluster_0 Synthetic Overview cluster_A Pathway A cluster_B Pathway B Start 2-Aminothiazole A1 Step 1: Bromination (Br₂ or NBS) Start->A1 Bromination First B1 Step 1: Acetylation (Ac₂O or AcCl) Start->B1 Acetylation First A2 Intermediate: 2-Amino-5-bromothiazole A1->A2 A3 Step 2: Acetylation (Ac₂O or AcCl) A2->A3 Product N-(5-Bromothiazol-2-yl)acetamide A3->Product B2 Intermediate: N-(Thiazol-2-yl)acetamide B1->B2 B3 Step 2: Bromination (NBS) B2->B3 B3->Product Final Final Product: N-(5-Bromothiazol-2-yl)acetamide Hydrobromide Product->Final HBr Addition

Caption: Overview of the dual synthetic pathways to the target compound.

Pathway A: Electrophilic Bromination Followed by N-Acetylation

This is the most direct and commonly cited route. It leverages the high activation of the thiazole ring by the free amino group to achieve a facile and regioselective bromination.

The core of this synthesis is a classic electrophilic aromatic substitution. The 2-amino group strongly activates the thiazole ring, directing the incoming electrophile (Br⁺) to the C5 position.

Caption: Mechanism of regioselective C5 bromination.

Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole [4]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve 2-aminothiazole (e.g., 4 mmol) in acetic acid (16 mL).

  • Reagent Addition: Slowly add elemental bromine (e.g., 8 mmol) dropwise to the solution while maintaining the temperature at 0°C. Causality: The use of acetic acid as a solvent facilitates the reaction, and the dropwise addition at low temperature helps control the exothermic reaction and prevent the formation of polybrominated byproducts.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully neutralize the mixture by adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield pure 2-amino-5-bromothiazole.[4]

The intermediate, 2-amino-5-bromothiazole, is then acylated at the exocyclic amino group. This reaction is a standard nucleophilic acyl substitution where the nitrogen atom attacks the electrophilic carbonyl carbon of the acetylating agent.

Experimental Protocol: Synthesis of N-(5-Bromothiazol-2-yl) acetamide

This protocol is adapted from a similar acetylation of 2-aminothiazole.[5]

  • Reaction Setup: In a dry flask, suspend 2-amino-5-bromothiazole (e.g., 26 mmol) in dry acetone (60 mL).

  • Reagent Addition: Add acetyl chloride (26 mmol) to the suspension. Expertise: Using a slight excess of the acetylating agent can drive the reaction to completion. Alternatively, acetic anhydride can be used, sometimes with a catalytic amount of acid or base.[6][7]

  • Reaction: Reflux the mixture for 2 hours.

  • Workup: After cooling, pour the reaction mixture into cold, acidified water.

  • Isolation: Collect the resulting solid precipitate by filtration and wash it with cold acetone to yield N-(5-Bromothiazol-2-yl) acetamide. The product can be recrystallized from a suitable solvent like ethyl acetate for higher purity.[5]

Pathway B: N-Acetylation Followed by Electrophilic Bromination

This alternative route involves protecting or modulating the reactivity of the amino group via acetylation before performing the bromination. The acetamido group is still an ortho-, para-directing (activating) group, ensuring that bromination remains highly selective for the C5 position.

The initial step is the acetylation of the readily available 2-aminothiazole to form N-(thiazol-2-yl)acetamide. The protocol is analogous to the one described in section 2.1.2.

With the amino group acetylated, the thiazole ring is slightly less activated than in 2-aminothiazole, which can provide better control over the bromination reaction. N-Bromosuccinimide (NBS) is often the reagent of choice in such cases as it provides a low, steady concentration of electrophilic bromine.

Experimental Protocol: Synthesis of N-(5-Bromothiazol-2-yl) acetamide via Pathway B

This protocol is based on the halogenation of N-acetylated thiazoles.[8]

  • Reaction Setup: Dissolve N-(thiazol-2-yl)acetamide (e.g., 2 mmol) in a suitable solvent like acetonitrile (5 mL).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (2.0 mmol) and a solid acid catalyst like Amberlite A-15 resin. Note: While the reference uses NCS for chlorination, N-Bromosuccinimide (NBS) is the analogous and appropriate reagent for this bromination.

  • Reaction: Stir the mixture at room temperature for approximately 22 hours, or until TLC indicates completion.

  • Workup: Dilute the reaction mixture with ethyl acetate (40 mL) to dissolve any precipitate, then decant the solution away from the resin.

  • Purification: Wash the organic solution with water and brine, dry over sodium sulfate, and evaporate the solvent to yield the crude product. Recrystallization can be performed to obtain pure N-(5-Bromothiazol-2-yl) acetamide.[8]

Table 2: Comparison of Synthetic Pathways

FeaturePathway A (Bromination First)Pathway B (Acetylation First)
Key Intermediate 2-Amino-5-bromothiazoleN-(Thiazol-2-yl)acetamide
Pros - Highly activated ring for facile bromination.- Most direct and widely documented route.- Milder bromination conditions possible.- May offer better control and reduce side reactions.
Cons - 2-Amino-5-bromothiazole can be less stable.- Potential for over-bromination if not controlled.- Requires an additional protection/deprotection mindset.- Slightly longer synthetic route.
Final Step: Formation of the Hydrobromide Salt

The final step is the conversion of the free base, N-(5-Bromothiazol-2-yl) acetamide, into its hydrobromide salt. This is a straightforward acid-base reaction that improves the compound's crystallinity and handling properties.

General Protocol: Hydrobromide Salt Formation

  • Dissolve the purified N-(5-Bromothiazol-2-yl) acetamide in a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Slowly add a solution of hydrobromic acid (HBr) in a compatible solvent (e.g., acetic acid or ether) with stirring.

  • The hydrobromide salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain N-(5-Bromothiazol-2-yl) acetamide hydrobromide.[9]

Conclusion

The synthesis of this compound is a well-established process that hinges on the strategic manipulation of the 2-aminothiazole core. The choice between a "bromination-first" or "acetylation-first" pathway depends on the desired process control, scale, and available reagents. Both routes effectively utilize the inherent electronic properties of the thiazole ring to achieve the desired regiochemistry. By understanding the mechanistic principles behind each step, researchers can optimize reaction conditions to ensure a high yield and purity of this valuable synthetic intermediate, paving the way for the development of next-generation pharmaceuticals.

References

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Permana, D., et al. (2022). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis, 12(15), 9334-9343. [Link]

  • Journal of the Indian Chemical Society. (2012). Synthesis of some new 5- substituted of -aminothiazoles. JOCPR. [Link]

  • Google Patents. (2016). CN105348216A - Synthetic method for 2-acetyl thiazole.
  • El-Gamal, M. I., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(1), 147-175. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential. [Link]

  • Zenodo. (2022). BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from a detailed synthesis procedure. [Link]

  • ResearchGate. (2018). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]

  • Royal Society of Chemistry. (2018). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]

  • ResearchGate. (2012). Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. [Link]

Sources

A Technical Guide to N-(5-Bromothiazol-2-yl) acetamide Hydrobromide: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth overview of N-(5-Bromothiazol-2-yl) acetamide hydrobromide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, chemical properties, and burgeoning role as a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[2] The 2-aminothiazole moiety, in particular, serves as a versatile starting material for creating extensive libraries of compounds for high-throughput screening. The introduction of a bromine atom at the 5-position and an acetamide group at the 2-amino position creates N-(5-Bromothiazol-2-yl) acetamide, a molecule primed for further functionalization and exploration in drug discovery programs. The hydrobromide salt form often enhances the compound's stability and solubility, making it more amenable to handling and formulation.[3]

Synthesis and Mechanism

The synthesis of this compound is typically a two-step process, starting from the readily available 2-aminothiazole. The process involves the bromination of the thiazole ring followed by acylation of the amino group.

Step 1: Electrophilic Bromination of 2-Aminothiazole

The first step is the regioselective bromination of 2-aminothiazole to yield 2-amino-5-bromothiazole. The amino group at the 2-position is an activating group, directing the electrophilic substitution to the 5-position of the thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole [4]

  • Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid at 0 °C.

  • Slowly add bromine (8 mmol) dropwise to the solution.

  • Allow the mixture to stir at room temperature for 2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by adjusting the pH to 7-8 with a saturated sodium bicarbonate (NaHCO3) solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-amino-5-bromothiazole.

Rationale behind the protocol: Acetic acid serves as a solvent and a catalyst. The reaction is performed at a low temperature initially to control the exothermic reaction between bromine and the activated thiazole ring. Neutralization is crucial to remove excess acid and facilitate the extraction of the product into an organic solvent.

Step 2: N-Acetylation of 2-Amino-5-bromothiazole

The second step involves the acylation of the 2-amino group of 2-amino-5-bromothiazole to form N-(5-Bromothiazol-2-yl) acetamide. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis of N-(5-Bromothiazol-2-yl) acetamide

This is a general procedure adapted from similar syntheses of N-acylthiazoles.[5]

  • Suspend 2-amino-5-bromothiazole (1 mmol) in a suitable solvent like dry acetone (20 mL).

  • Add acetyl chloride (1.1 mmol) to the suspension.

  • Reflux the mixture for 2-3 hours.

  • After cooling, pour the reaction mixture into cold, acidified water.

  • Filter the resulting solid and wash it with cold acetone to yield the crude N-(5-Bromothiazol-2-yl) acetamide.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.

Causality of Experimental Choices: The use of a dry solvent is important as acetyl chloride is moisture-sensitive. Refluxing provides the necessary energy to overcome the activation barrier of the reaction. Precipitation in acidified water helps to isolate the product and remove any unreacted basic starting material.

Step 3: Formation of the Hydrobromide Salt

To obtain the hydrobromide salt, the synthesized N-(5-Bromothiazol-2-yl) acetamide is treated with hydrobromic acid.

Experimental Protocol: Synthesis of this compound

  • Dissolve the purified N-(5-Bromothiazol-2-yl) acetamide in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Add a stoichiometric amount of hydrobromic acid (HBr) dropwise while stirring.

  • The hydrobromide salt will precipitate out of the solution.

  • Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Acetylation cluster_step3 Step 3: Salt Formation 2-Aminothiazole 2-Aminothiazole Br2_AcOH Br2 / Acetic Acid 2-Aminothiazole->Br2_AcOH 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole Br2_AcOH->2-Amino-5-bromothiazole Acetyl_Chloride Acetyl Chloride 2-Amino-5-bromothiazole->Acetyl_Chloride N-(5-Bromothiazol-2-yl)acetamide N-(5-Bromothiazol-2-yl) acetamide Acetyl_Chloride->N-(5-Bromothiazol-2-yl)acetamide HBr HBr N-(5-Bromothiazol-2-yl)acetamide->HBr Final_Product N-(5-Bromothiazol-2-yl)acetamide Hydrobromide HBr->Final_Product

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Data

The characterization of N-(5-Bromothiazol-2-yl) acetamide is crucial for confirming its identity and purity. Below is a summary of its key properties.

PropertyValueSource
Molecular Formula C5H5BrN2OS[6][7]
Molecular Weight 221.08 g/mol [7]
CAS Number 7336-54-1[7]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
XLogP3 2.2[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 3[7]

For the hydrobromide salt, this compound:

PropertyValueSource
Molecular Formula C5H6Br2N2OS[8]
Molecular Weight 301.99 g/mol [8]
CAS Number 1354359-55-9[8]

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily a building block for more complex molecules with potential therapeutic applications. The 2-acetamido-5-bromothiazole core can be modified in several ways to generate a diverse library of compounds for biological screening.

Precursor for Anticancer Agents

Thiazole-containing compounds are extensively investigated as potential anticancer agents.[1] They are known to target various cellular pathways involved in cancer progression. For instance, derivatives of N-phenylacetamide containing a thiazole moiety have been synthesized and evaluated for their antibacterial activity.[9] Furthermore, 1,3,4-thiadiazole derivatives, which are structurally related, have been explored as inducers of apoptosis in cancer cells.[10]

Role in Suzuki Cross-Coupling Reactions

The bromine atom at the 5-position of the thiazole ring is a key functional group that allows for further elaboration of the molecule through cross-coupling reactions, most notably the Suzuki reaction. This enables the introduction of various aryl or heteroaryl groups, significantly expanding the chemical diversity of the synthesized compounds.[11][12]

Diagram of Potential Drug Discovery Workflow:

Drug_Discovery_Workflow Start N-(5-Bromothiazol-2-yl)acetamide Suzuki Suzuki Cross-Coupling (with various boronic acids) Start->Suzuki Library Diverse Library of N-(5-Arylthiazol-2-yl)acetamides Suzuki->Library Screening High-Throughput Screening (e.g., against cancer cell lines) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery workflow using the title compound as a scaffold.

Safety and Handling

N-(5-Bromothiazol-2-yl) acetamide is predicted to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its straightforward synthesis and the presence of a reactive bromine handle make it an ideal starting material for the generation of diverse molecular libraries. The established importance of the 2-aminothiazole scaffold in biologically active molecules, particularly in oncology, positions this compound as a key player in the ongoing quest for novel and effective therapeutics. Further research into the biological activities of its derivatives is warranted and holds considerable promise for future drug discovery efforts.

References

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449.
  • Google Patents. (2004). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • PubChem. (n.d.). 2-Acetamido-5-bromo-1,3-thiazole. Retrieved from [Link]

  • Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379.
  • BenchChem. (n.d.). N-Bromoacetamide in Medicinal Chemistry: A Versatile Reagent for Drug Discovery and Development.
  • Al-Ghorbani, M., et al. (2022). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review.
  • Arctom Scientific. (n.d.). N-(5-Bromo-4-methylthiazol-2-yl)acetamide. Retrieved from [Link]

  • Lead Sciences. (n.d.). N-(5-Bromo-4-ethylthiazol-2-yl)acetamide. Retrieved from [Link]

  • Fassihi, A., et al. (2017). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 16(1), 156–164.
  • ResearchGate. (2010). ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)
  • Wang, Z. J., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(11), 2789.
  • ResearchGate. (2022). Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)
  • Evren, A. E. (2019). Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation.
  • Abnous, K., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812–818.

Sources

An In-depth Technical Guide to N-(5-Bromothiazol-2-yl) acetamide hydrobromide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(5-Bromothiazol-2-yl) acetamide hydrobromide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, elucidating the rationale behind the chosen methodology, and explore its potential as a scaffold for drug discovery, grounded in the well-established biological activities of the 2-aminothiazole core.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds and clinically approved drugs.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of various substituents onto the thiazole ring allows for the fine-tuning of their biological profiles, making them a fertile ground for the development of novel therapeutics.[1] this compound, as a member of this class, holds considerable promise as a key intermediate and a potential therapeutic agent in its own right. The presence of a bromine atom at the 5-position and an acetamide group at the 2-position provides reactive handles for further chemical modifications, making it a valuable building block in structure-activity relationship (SAR) studies.[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available starting material, 2-aminothiazole. The overall synthetic strategy involves two key transformations: the bromination of the thiazole ring followed by the acetylation of the amino group.

Step 1: Synthesis of 2-Amino-5-bromothiazole

The initial step is the electrophilic bromination of 2-aminothiazole to yield 2-amino-5-bromothiazole. This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic ring.

Experimental Protocol:

A solution of 2-aminothiazole (4 mmol) is dissolved in acetic acid (16 mL) and cooled to 0°C.[4] To this solution, bromine (8 mmol) is added dropwise.[4] The reaction mixture is then stirred at room temperature for 2 hours, with the progress monitored by thin-layer chromatography (TLC).[4] Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution until the pH is adjusted to 7-8.[4] The aqueous layer is then extracted with ethyl acetate (3 x 20 mL).[4] The combined organic layers are washed with saturated saline, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4] The crude product can be purified by column chromatography to afford 2-amino-5-bromothiazole.[4]

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid is a suitable polar solvent for this reaction, capable of dissolving both the starting material and the bromine. It also serves as a mild acid catalyst.

  • Cooling to 0°C: The initial cooling of the reaction mixture is crucial to control the exothermicity of the bromination reaction and to minimize the formation of potential side products.

  • Excess Bromine: A two-fold excess of bromine is used to ensure the complete conversion of the starting material.

  • Sodium Bicarbonate Quench: The addition of a weak base like sodium bicarbonate neutralizes the excess acid and any remaining bromine, facilitating the extraction of the product into the organic phase.

Step 2: Synthesis of N-(5-Bromothiazol-2-yl) acetamide

The second step involves the N-acetylation of 2-amino-5-bromothiazole. This is a standard nucleophilic acyl substitution reaction where the amino group of the thiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. An analogous reaction is the acetylation of 2-aminothiazole with acetyl chloride.[5]

Experimental Protocol:

To a solution of 2-amino-5-bromothiazole (2.35 mmol) in dry tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere at 0°C, triethylamine (5.88 mmol) is added, followed by the dropwise addition of acetyl chloride (4.69 mmol).[6] The mixture is allowed to warm to room temperature and stirred for 23 hours.[6] The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is evaporated to dryness and the residue is partitioned between saturated aqueous sodium bicarbonate and dichloromethane.[6] The organic layers are combined, dried, and evaporated to give the crude N-(5-bromothiazol-2-yl) acetamide, which can be further purified by recrystallization or column chromatography.[6]

Causality Behind Experimental Choices:

  • Dry THF and Nitrogen Atmosphere: The use of a dry solvent and an inert atmosphere is important to prevent the hydrolysis of the highly reactive acetyl chloride.

  • Triethylamine: Triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product.

  • Excess Acetylating Agent: An excess of acetyl chloride is used to ensure complete acetylation of the starting material.

Step 3: Formation of the Hydrobromide Salt

The final step is the formation of the hydrobromide salt. This is typically achieved by treating the free base, N-(5-bromothiazol-2-yl) acetamide, with a solution of hydrobromic acid.

Experimental Protocol:

N-(5-bromothiazol-2-yl) acetamide is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. A solution of hydrobromic acid in the same solvent is then added dropwise with stirring. The hydrobromide salt will precipitate out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Causality Behind Experimental Choices:

  • Acid-Base Reaction: The formation of the hydrobromide salt is a simple acid-base reaction between the basic nitrogen atoms of the thiazole ring and the strong acid, hydrobromic acid.

  • Precipitation: The salt is generally less soluble in organic solvents than the free base, leading to its precipitation and allowing for easy isolation.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Acetylation cluster_2 Step 3: Salt Formation 2-Aminothiazole 2-Aminothiazole 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole 2-Aminothiazole->2-Amino-5-bromothiazole   Br2, Acetic Acid Br2, Acetic Acid Br2, Acetic Acid->2-Amino-5-bromothiazole N-(5-Bromothiazol-2-yl) acetamide N-(5-Bromothiazol-2-yl) acetamide 2-Amino-5-bromothiazole->N-(5-Bromothiazol-2-yl) acetamide   Acetyl Chloride, Et3N Acetyl Chloride, Et3N Acetyl Chloride, Et3N->N-(5-Bromothiazol-2-yl) acetamide This compound This compound N-(5-Bromothiazol-2-yl) acetamide->this compound   HBr HBr HBr->this compound

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of N-(5-Bromothiazol-2-yl) acetamide and its hydrobromide salt is presented in the table below.

PropertyN-(5-Bromothiazol-2-yl) acetamideThis compoundReference
CAS Number 7336-54-11354359-55-9[7][8]
Molecular Formula C₅H₅BrN₂OSC₅H₆Br₂N₂OS[7][8]
Molecular Weight 221.08 g/mol 301.99 g/mol [7][8]
Appearance SolidSolid

Characterization of the final product and intermediates would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the synthesized compounds by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretches of the amide group.

  • Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Potential Applications in Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in the development of a wide array of therapeutic agents.[1] The incorporation of a bromine atom and an acetamide group in this compound suggests several potential avenues for its application in drug discovery.

Anticancer Activity

Many 2-aminothiazole derivatives have demonstrated potent anticancer activity.[2] For instance, some derivatives exhibit strong antiproliferative activity against various cancer cell lines.[1] The acetamide moiety in the target compound can participate in hydrogen bonding interactions with biological targets, a common feature in many enzyme inhibitors.[9] The bromo substituent can also enhance antitumor activity and serves as a site for further chemical elaboration, such as in Suzuki coupling reactions to introduce diverse aryl groups.[1][2]

Antimicrobial and Antifungal Activity

The thiazole nucleus is a key component in many antimicrobial agents.[1] The presence of a halogen, such as bromine, in the thiazole ring has been shown to enhance antimicrobial potency.[1] Therefore, this compound and its derivatives are promising candidates for the development of new antibacterial and antifungal drugs.[3]

Potential_Applications cluster_Applications Potential Therapeutic Areas This compound This compound Anticancer Anticancer This compound->Anticancer Scaffold for Kinase Inhibitors Antimicrobial Antimicrobial This compound->Antimicrobial Development of Novel Antibiotics Anti-inflammatory Anti-inflammatory This compound->Anti-inflammatory Modulation of Inflammatory Pathways

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The synthetic route presented in this guide is robust and relies on well-established chemical transformations. The versatile 2-aminothiazole core, functionalized with both a bromine atom and an acetamide group, provides a platform for the generation of diverse chemical libraries for screening against various biological targets. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

  • LookChem. (n.d.). Cas 149-73-5,Trimethoxymethane. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-(5-Bromo-4-ethylthiazol-2-yl)acetamide. Retrieved from [Link]

  • Gilchrist, T. L., et al. (2008). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. ResearchGate. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis of some new 5- substituted of. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008104994A2 - 2,2,2-tri-substituted acetamide derivatives as glucokinase activators, their process and pharmaceutical application.
  • Google Patents. (n.d.). US4177290A - Acetamide derivatives.
  • Google Patents. (n.d.). US4225719A - Process for preparing 2-amino-5-formylthiazole and its hydrobromide salt.
  • National Institutes of Health. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetamido-5-bromo-1,3-thiazole. Retrieved from [Link]

  • PubMed. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024069592A1 - N-(5-substituted-carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use. Retrieved from

  • National Institutes of Health. (n.d.). N-(Thiazol-2-yl)acetamide. Retrieved from [Link]

  • Googleapis. (n.d.). United States Patent (19) 11 Patent Number: 5,977,373. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives.... Retrieved from [Link]

  • MDPI. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.

Sources

N-(5-Bromothiazol-2-yl) acetamide hydrobromide solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of N-(5-Bromothiazol-2-yl) acetamide hydrobromide

Authored by a Senior Application Scientist

Foreword: Navigating the Uncharted Waters of Pre-clinical Solubility Assessment

In the landscape of contemporary drug discovery, the journey from a promising molecular entity to a viable clinical candidate is fraught with challenges. Among the most critical of these is the determination of a compound's physicochemical properties, with solubility standing as a paramount gatekeeper to bioavailability and, ultimately, therapeutic efficacy. This guide addresses this compound, a compound for which extensive public solubility data is not yet established.

This document, therefore, deviates from a simple presentation of known data. Instead, it serves as a comprehensive methodological roadmap for the research scientist. It is designed to empower you, the drug development professional, with the foundational principles, experimental designs, and data interpretation frameworks necessary to thoroughly characterize the solubility of this and other novel hydrobromide salts. We will proceed not by reporting, but by instructing—providing a robust, field-tested approach to generating reliable and reproducible solubility data.

Section 1: The Strategic Importance of Solubility in Thiazole-Based Drug Candidates

Thiazole rings are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs due to their ability to engage in a variety of biological interactions. When functionalized, as in N-(5-Bromothiazol-2-yl) acetamide, and formulated as a hydrobromide salt, the resulting molecule's interaction with aqueous and non-aqueous environments becomes a complex interplay of its intrinsic properties and the surrounding medium.

The hydrobromide salt form is frequently employed to enhance the solubility and stability of a parent molecule. However, the extent of this enhancement is not a given and must be empirically determined. A comprehensive understanding of the solubility of this compound is a critical prerequisite for all subsequent stages of development, including:

  • Formulation Development: The choice of excipients, delivery systems (e.g., oral, parenteral), and manufacturing processes is dictated by the compound's solubility.

  • Pharmacokinetic Profiling: Poor aqueous solubility is a leading cause of low oral bioavailability, impacting absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Toxicological Studies: Accurate dosing in preclinical toxicology studies relies on a well-understood solubility profile to avoid precipitation at the site of administration or in circulation.

This guide provides the tools to build this essential foundation.

Section 2: Experimental Design for Comprehensive Solubility Profiling

A multi-faceted approach is required to generate a complete solubility profile. We will detail the methodologies for both thermodynamic and kinetic solubility assessments, as each provides unique and complementary insights into the compound's behavior.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent system. It is the most accurate and relevant measure for predicting in vivo dissolution under steady-state conditions. The gold-standard method for this determination is the Shake-Flask method.

Protocol 2.1.1: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Materials:

  • This compound (solid, >99% purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Bicarbonate buffer, pH 9.0

  • Deionized water

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Dimethyl sulfoxide (DMSO)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

Workflow:

The following diagram outlines the critical steps in the shake-flask protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification a Weigh excess solid compound into vials b Add selected solvent (e.g., PBS, pH 7.4) a->b c Incubate on orbital shaker (e.g., 24-48h at 25°C) b->c d Ensure equilibrium is reached (test at multiple time points) c->d e Centrifuge to pellet undissolved solid d->e f Carefully collect supernatant e->f g Filter supernatant (optional, use low-binding filter) f->g h Prepare serial dilutions of supernatant g->h i Analyze by validated HPLC-UV method h->i j Calculate concentration against a standard curve i->j

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure:

  • Preparation: Add an excess of solid this compound to a series of 2 mL glass vials. An excess is critical to ensure saturation is reached.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent (PBS, citrate buffer, etc.) to the vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours. Expert Insight: For novel compounds, it is crucial to validate the equilibration time. This is achieved by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully aspirate the supernatant, being cautious not to disturb the solid pellet.

  • Quantification: Prepare a calibration curve of the compound in the analysis solvent (typically ACN or a mobile phase mimic). Dilute the supernatant samples to fall within the linear range of the calibration curve and analyze using a validated HPLC-UV method.

  • Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

Kinetic (Apparent) Solubility: A High-Throughput Approach

Kinetic solubility is a measure of a compound's ability to stay in solution after being rapidly introduced from a concentrated DMSO stock, mimicking the conditions of many high-throughput screening assays. It is a measure of precipitation kinetics rather than true equilibrium.

Protocol 2.2.1: Kinetic Solubility by Nephelometry

Objective: To rapidly assess the apparent solubility and precipitation potential of this compound.

Workflow Diagram:

G cluster_prep Preparation cluster_addition Compound Addition cluster_measurement Measurement a Prepare high-concentration stock in DMSO (e.g., 10 mM) c Rapidly add small volume of DMSO stock to buffer a->c b Dispense aqueous buffer (e.g., PBS) into a 96-well plate b->c d Final DMSO concentration <1-2% c->d e Incubate for a short period (e.g., 1-2 hours) d->e f Measure light scattering using a nephelometer e->f g Identify concentration at which precipitation occurs f->g

Caption: High-throughput Kinetic Solubility Workflow.

Step-by-Step Procedure:

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well plate, dispense the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Compound Addition: Using a liquid handler, rapidly add a small volume of the DMSO stock solution to the buffer to achieve a range of final concentrations. Trustworthiness Check: The final concentration of DMSO should be kept low (ideally <1%) to minimize its co-solvent effects.

  • Incubation: Allow the plate to incubate at room temperature for a defined period, typically 1 to 2 hours.

  • Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in signal is observed is reported as the kinetic solubility.

Section 3: Data Presentation and Interpretation

All quantitative data should be meticulously organized for clarity and comparative analysis.

Table 1: Hypothetical Equilibrium Solubility Data for this compound at 25°C
Solvent SystempHSolubility (µg/mL)Standard DeviationMethod
Deionized Water~5.5Data to be determinedData to be determinedShake-Flask
Citrate Buffer3.0Data to be determinedData to be determinedShake-Flask
PBS7.4Data to be determinedData to be determinedShake-Flask
Bicarbonate Buffer9.0Data to be determinedData to be determinedShake-Flask
MethanolN/AData to be determinedData to be determinedShake-Flask
AcetonitrileN/AData to be determinedData to be determinedShake-Flask

Interpretation: The pH-solubility profile is of paramount importance. For a hydrobromide salt, one would typically expect higher solubility at a lower pH due to the common ion effect and the acidic nature of the salt. The data from this table will directly inform the selection of appropriate formulation strategies for different routes of administration (e.g., the acidic environment of the stomach vs. the neutral pH of the bloodstream).

Table 2: Hypothetical Kinetic Solubility Data in PBS (pH 7.4)
ParameterValue
Measurement Wavelength650 nm
Incubation Time2 hours
Kinetic SolubilityData to be determined µM

Interpretation: The kinetic solubility value provides an early warning of potential precipitation issues. If the kinetic solubility is significantly lower than the thermodynamic solubility, it suggests that the compound may precipitate out of solution when concentrations change rapidly, a common scenario during intravenous administration or upon dilution in the gastrointestinal tract.

Section 4: Concluding Remarks and Future Directions

The methodologies outlined in this guide provide a robust framework for the comprehensive solubility characterization of this compound. By systematically applying these protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions throughout the drug development pipeline.

The data generated will not only define the developability of this specific molecule but will also contribute to a broader understanding of the structure-property relationships within this chemical class. Future work should extend this characterization to include solubility assessments in biorelevant media (e.g., FaSSIF and FeSSIF) to better predict in vivo performance.

References

  • Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The Shake Flask Method for Solubility Determination Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: High-throughput measurement of kinetic solubility in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: The Use of Nephelometry for Kinetic Solubility Profiling Source: BMG LABTECH Application Note URL: [Link]

Navigating the Synthesis and Handling of N-(5-Bromothiazol-2-yl) acetamide hydrobromide: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, N-(5-Bromothiazol-2-yl) acetamide hydrobromide represents a key building block in the synthesis of various pharmacologically active agents. Its proper handling and a thorough understanding of its reactivity are paramount to ensuring both laboratory safety and experimental success. This guide provides an in-depth technical overview of the safety protocols, handling procedures, and critical risk assessment considerations for this compound, grounded in established principles of chemical hygiene and laboratory practice.

Core Chemical Profile and Hazard Identification

Before any laboratory work commences, a comprehensive understanding of the compound's intrinsic properties and associated hazards is essential. This compound is a solid, often a powder, which necessitates specific precautions to prevent inhalation and dermal exposure.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₅H₆Br₂N₂OSBLD Pharm[1]
Molecular Weight 301.99 g/mol BLD Pharm[1]
Appearance White to off-white solid/powderGeneral observation for similar compounds
CAS Number 1354359-55-9BLD Pharm[1]

GHS Hazard Classification (Based on the non-salt form, N-(5-bromothiazol-2-yl)acetamide)

The hydrobromide salt is expected to share the hazard profile of the free base, with the added considerations for its acidic nature.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation (Category 3): H335 - May cause respiratory irritation.[2]

The causality for these classifications lies in the chemical's structure. The thiazole ring and the bromo-substituent can interact with biological macromolecules, while the fine particulate nature of the powder can mechanically irritate the respiratory tract. The hydrobromide salt will readily dissociate in the presence of moisture, creating a localized acidic and irritating environment.

Risk Assessment and Mitigation: A Proactive Approach

A self-validating safety protocol begins with a thorough risk assessment. The following workflow illustrates the key decision points and control measures.

RiskAssessment cluster_prep Phase 1: Pre-Experiment Planning cluster_controls Phase 2: Implementation of Controls cluster_execution Phase 3: Execution & Response cluster_response A Identify Hazards: - Skin/Eye/Respiratory Irritant - Unknown long-term toxicity - Fine Powder (Inhalation risk) B Assess Exposure Potential: - Weighing and transfer - Reaction setup & workup - Spills A->B D Engineering Controls: - Chemical Fume Hood - Ventilated Balance Enclosure B->D Mitigate with E Administrative Controls: - Develop SOP - Designate Work Area - Minimize Quantities B->E Mitigate with F Personal Protective Equipment (PPE): - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat B->F Mitigate with C Review SDS & Literature C->A G Execute Experiment (Follow SOP) E->G H Spill & Emergency Response Plan G->H I Waste Disposal G->I Spill Spill Cleanup Kit Ready FirstAid Eyewash/Shower Accessible SynthesisWorkflow cluster_partA Part A: Acetamide Synthesis cluster_partB Part B: Hydrobromide Salt Formation A1 Weigh 2-Amino- 5-bromothiazole (in fume hood) A2 Dissolve in Anhydrous Acetone A1->A2 A3 Slowly Add Acetyl Chloride A2->A3 A4 Reflux Reaction A3->A4 A5 Precipitate in Acidified Water A4->A5 A6 Isolate by Vacuum Filtration A5->A6 B1 Dissolve Crude Product in Acetic Acid A6->B1 Crude Product B2 Slowly Add HBr in Acetic Acid B1->B2 B3 Isolate Salt by Vacuum Filtration B2->B3 B4 Dry Under Vacuum & Store B3->B4

Caption: A representative synthesis workflow for this compound.

Emergency Procedures: Being Prepared

Even with meticulous planning, accidents can happen. A self-validating system includes robust emergency preparedness.

Spill Response
  • Small Spills (Solid): If a small amount of powder is spilled inside a fume hood, gently cover it with a damp paper towel to avoid raising dust. [3]Wipe the area, place the contaminated materials in a sealed bag, and dispose of it as hazardous waste.

  • Larger Spills: Evacuate the immediate area. Prevent the spread of dust. Alert laboratory personnel and the designated safety officer. Only trained personnel with appropriate respiratory protection should clean up large spills.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [4]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste materials, including contaminated gloves, paper towels, and excess reagents, must be disposed of according to institutional and local regulations for hazardous chemical waste. Do not dispose of this chemical down the drain. [5]Place all solid and liquid waste into clearly labeled, sealed containers.

By integrating a deep understanding of the chemical's hazards with robust engineering controls, meticulous handling protocols, and thorough emergency preparedness, researchers can confidently and safely utilize this compound in their critical drug discovery and development workflows.

References

  • Fisher Scientific. (2025, May 1). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetamide Broth (Solution A).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • NIH. (n.d.). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents.
  • PubChem. (n.d.). 2-Acetamido-5-bromo-1,3-thiazole.
  • Echemi. (n.d.). 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide.
  • Organic Syntheses. (n.d.). Acetamide, N-bromo-.
  • BLD Pharm. (n.d.). N-(5-Bromothiazol-2-yl)acetamide hydrobromide.
  • Echemi. (n.d.). 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide Safety Data Sheets.
  • ResearchGate. (n.d.). Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives....
  • University of California, Irvine. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
  • Syracuse University. (n.d.). Irritants - Environmental Health & Safety Services.
  • NIH. (n.d.). N-(Thiazol-2-yl)acetamide.
  • NIH. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Health and Safety Authority. (n.d.). Chemical Risk Assessment.
  • Cornell University. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • The Scientist. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • University of Nevada, Reno. (2022, June 13). Irritants Standard Operating Procedure.

Sources

Methodological & Application

Synthesis protocol for N-(5-Bromothiazol-2-yl) acetamide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of N-(5-Bromothiazol-2-yl) acetamide hydrobromide

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of this compound, a valuable intermediate in pharmaceutical and medicinal chemistry.[1] The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The synthesis is approached as a two-step process starting from the commercially available 2-Amino-5-bromothiazole monohydrobromide. This guide includes detailed methodologies for the neutralization of the starting material, subsequent acetylation, and final salt formation, along with characterization and critical safety protocols.

Introduction and Scientific Context

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antibiotics, anti-inflammatory agents, and anticancer drugs.[2][3] The targeted compound, this compound, serves as a key building block for more complex molecules. The bromo-substituent at the C5 position provides a reactive handle for further functionalization, such as in Suzuki or other cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[4] The acetamide group modulates the electronic properties and reactivity of the 2-amino group.

This protocol details a reliable and reproducible method for the preparation of this compound. The synthesis begins with the neutralization of 2-Amino-5-bromothiazole monohydrobromide to yield the free amine. This is followed by a standard N-acetylation reaction using acetic anhydride. The final step involves the conversion of the acetylated product into its hydrobromide salt to improve stability and handling characteristics.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
2-Amino-5-bromothiazole monohydrobromide61296-22-8C₃H₃BrN₂S · HBr259.95Sigma-Aldrich
Triethylamine (TEA)121-44-8(C₂H₅)₃N101.19Fisher Scientific
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O72.11Merck
Acetic Anhydride108-24-7(CH₃CO)₂O102.09Alfa Aesar
Pyridine, anhydrous110-86-1C₅H₅N79.10Acros Organics
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93VWR Chemicals
Diethyl ether60-29-7(C₂H₅)₂O74.12Honeywell
Hydrobromic acid (48% in water)10035-10-6HBr80.91Sigma-Aldrich
Sodium Sulfate, anhydrous7757-82-6Na₂SO₄142.04EMD Millipore
Saturated Sodium Bicarbonate SolutionN/ANaHCO₃(aq)N/ALab-prepared
Brine (Saturated NaCl Solution)N/ANaCl(aq)N/ALab-prepared
Equipment
  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Melting Point Apparatus

Synthetic Workflow Overview

The synthesis is a sequential three-stage process starting from the hydrobromide salt of the amine, proceeding through the free amine to the acetylated intermediate, and concluding with the formation of the final hydrobromide salt product.

SynthesisWorkflow A 2-Amino-5-bromothiazole monohydrobromide B Step 1: Neutralization (Free Amine Formation) A->B TEA, THF Room Temp, 6h C 2-Amino-5-bromothiazole B->C D Step 2: N-Acetylation C->D Acetic Anhydride, Pyridine DCM, 0°C to RT E N-(5-Bromothiazol-2-yl)acetamide (Crude Product) D->E F Workup & Purification E->F NaHCO₃ wash, Brine wash, Drying G N-(5-Bromothiazol-2-yl)acetamide (Pure) F->G H Step 3: Salt Formation G->H HBr, Diethyl Ether 0°C I N-(5-Bromothiazol-2-yl)acetamide hydrobromide (Final Product) H->I

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Preparation of 2-Amino-5-bromothiazole (Free Amine)

Rationale: The starting material is a hydrobromide salt. The amino group is protonated, rendering it non-nucleophilic. To facilitate the subsequent acetylation reaction, the free amine must be generated by deprotonation using a suitable base. Triethylamine (TEA) is chosen as it is a common, non-nucleophilic organic base that effectively neutralizes the hydrobromide, forming triethylammonium bromide, which precipitates from the THF solution.[5]

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-5-bromothiazole monohydrobromide (30.0 g, 115.4 mmol).

  • Add anhydrous tetrahydrofuran (THF, 350 mL) to the flask. The salt will not fully dissolve, forming a suspension.

  • Slowly add triethylamine (TEA, 24.2 mL, 173.1 mmol, 1.5 equivalents) to the suspension at room temperature with vigorous stirring.

  • Stir the resulting mixture for 6 hours at room temperature. A white precipitate (triethylammonium bromide) will form.

  • Monitor the reaction completion by TLC (Eluent: 50% Ethyl Acetate in Hexane). The starting material is highly polar and will remain at the baseline, while the product will have a higher Rf value.

  • Upon completion, remove the precipitate by filtration through a Büchner funnel.

  • Wash the precipitate with a small amount of fresh THF (2 x 20 mL) to recover any entrained product.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The resulting solid is 2-Amino-5-bromothiazole, which can be used in the next step without further purification.[5] Expected yield is approximately 17-19 g.

Step 2: Synthesis of N-(5-Bromothiazol-2-yl)acetamide

Rationale: This step involves the nucleophilic attack of the 2-amino group on the electrophilic carbonyl carbon of acetic anhydride. Anhydrous conditions are crucial to prevent the hydrolysis of acetic anhydride. Pyridine is used as a basic catalyst and solvent; it activates the acetic anhydride and scavenges the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is initiated at 0°C to control the initial exothermic reaction.

Procedure:

  • Dissolve the crude 2-Amino-5-bromothiazole (approx. 115 mmol, from Step 1) in anhydrous dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice-water bath.

  • Add anhydrous pyridine (11.2 mL, 138 mmol, 1.2 equivalents) to the solution.

  • Slowly add acetic anhydride (12.9 mL, 138 mmol, 1.2 equivalents) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4-6 hours. Monitor the progress by TLC until the starting amine spot has disappeared.

  • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 200 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess acetic anhydride and neutralize the pyridine and acetic acid.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(5-Bromothiazol-2-yl)acetamide as a solid.[6][7]

Step 3: Formation of this compound

Rationale: Converting the final compound to its hydrobromide salt often improves its crystallinity, stability, and ease of handling. This is achieved by protonating the basic nitrogen atom of the thiazole ring with a strong acid, hydrobromic acid. Diethyl ether is used as the solvent because the acetylated product is soluble, while the resulting hydrobromide salt is insoluble, allowing it to precipitate out of the solution for easy collection.

Procedure:

  • Dissolve the crude N-(5-Bromothiazol-2-yl)acetamide (approx. 115 mmol) in a minimal amount of diethyl ether (approx. 200-250 mL) in a 500 mL Erlenmeyer flask. Gentle warming may be required to achieve full dissolution.

  • Cool the solution to 0°C in an ice-water bath.

  • While stirring, slowly add 48% aqueous hydrobromic acid (HBr) dropwise until the solution becomes acidic (test with pH paper) and a precipitate is observed. Typically, 1.0-1.1 equivalents will be required.

  • Continue stirring the suspension at 0°C for an additional 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any unreacted starting material and impurities.

  • Dry the product under vacuum to obtain this compound as a solid.[8]

Characterization

  • Melting Point: Determine the melting point of the final product. Compare with literature values if available.

  • ¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show a singlet for the acetyl methyl group (CH₃), a singlet for the thiazole proton (C4-H), and a broad singlet for the amide proton (NH). The integration of these peaks should correspond to a 3:1:1 ratio.

  • Purity: Assess the purity by TLC and NMR. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Amino-5-bromothiazole monohydrobromide: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.

  • N-(5-Bromothiazol-2-yl)acetamide: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

  • Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if inhaled.

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.[9]

  • Hydrobromic Acid (HBr): Strong acid. Causes severe skin burns and eye damage. May cause respiratory irritation.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated. Aqueous acidic and basic solutions should be neutralized before disposal.

References

  • Fallon, B. et al. (2018). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health. Available at: [Link]

  • Organic Syntheses (n.d.). Acetamide, N-bromo-. Available at: [Link]

  • Fallon, B. et al. (2018). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. ResearchGate. Available at: [Link]

  • Semantic Scholar (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • MySkinRecipes (2024). N-(5-Bromo-4-ethylthiazol-2-yl)acetamide. Available at: [Link]

  • National Institutes of Health (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available at: [Link]

  • ResearchGate (2011). Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. Available at: [Link]

  • ResearchGate (2022). Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives. Available at: [Link]

  • PubChem (2024). 2-Acetamido-5-bromo-1,3-thiazole. Available at: [Link]

  • ScienceDirect (2016). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Available at: [Link]

  • National Institutes of Health (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Available at: [Link]

Sources

Application Note: N-(5-Bromothiazol-2-yl) acetamide hydrobromide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold for the design of potent kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal template for drug development.[1][2] N-(5-Bromothiazol-2-yl) acetamide hydrobromide serves as a pivotal, highly versatile building block for accessing a diverse range of substituted 2-aminothiazole derivatives. The bromine atom at the C5-position provides a reactive handle for sophisticated cross-coupling reactions, enabling the strategic introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of its application, focusing on detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, crucial for the synthesis of advanced kinase inhibitor precursors.

The Strategic Importance of the 2-Aminothiazole Scaffold

Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many human diseases, particularly cancer.[2] Kinase inhibitors have emerged as a highly successful class of therapeutics. The 2-aminothiazole core is frequently employed in inhibitor design because the endocyclic nitrogen and the exocyclic amino group act as a bidentate hydrogen bond donor-acceptor pair, effectively mimicking the adenine portion of ATP and binding to the highly conserved hinge region of the kinase domain. This interaction anchors the inhibitor in the active site, providing a stable foundation for building out selectivity and potency through modifications at other positions of the scaffold. A prominent example is Dasatinib, a potent inhibitor of the Bcr-Abl kinase used in treating chronic myelogenous leukemia (CML).[3][4]

cluster_0 Kinase ATP Binding Site cluster_1 2-Aminothiazole Inhibitor hinge Hinge Region (e.g., Met, Glu) gatekeeper Gatekeeper Residue dfg_motif DFG Motif inhibitor N-(5-R-Thiazol-2-yl) acetamide inhibitor->hinge H-Bonds (Key Interaction) inhibitor->gatekeeper van der Waals inhibitor->dfg_motif Hydrophobic Interactions

Caption: Interaction of a 2-aminothiazole inhibitor with the kinase ATP site.

Reagent Profile: this compound

This reagent is the acetyl-protected form of 2-amino-5-bromothiazole, provided as a hydrobromide salt for improved stability and handling. The acetyl group can be retained or removed post-coupling, offering additional synthetic flexibility.

Physicochemical & Safety Data
PropertyValueSource
CAS Number 1354359-55-9[5]
Molecular Formula C₅H₆Br₂N₂OS[5]
Molecular Weight 301.99 g/mol [5]
Appearance Off-white to light grey solid[6]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[7]

Safety & Handling:

  • Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation.[6][8]

  • Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area or under a fume hood.[6][7] Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[8]

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[7]

    • Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[7]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]

Core Synthetic Protocols

The C5-bromo position is ideal for palladium-catalyzed cross-coupling reactions. The following protocols provide robust starting points for the synthesis of diverse 5-substituted 2-acetamidothiazoles.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the bromothiazole with various aryl- or heteroarylboronic acids.[9] This is essential for installing moieties that can probe deeper pockets of the kinase active site or improve physicochemical properties.

Suzuki_Workflow start Start: Assemble Reagents reagents 1. Add to Flask: - N-(5-Bromothiazol-2-yl) acetamide - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂) (3 mol%) - Base (e.g., K₂CO₃) (2.5 eq) - Solvent (e.g., Dioxane/H₂O) start->reagents inert 2. Inert Atmosphere (Purge with N₂ or Ar for 10-15 min) reagents->inert heat 3. Heat Reaction (e.g., 90-100 °C, 4-12 h) Monitor by TLC/LC-MS inert->heat workup 4. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O, then Brine heat->workup purify 5. Purification - Dry (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify product Product: 5-Aryl-2-acetamidothiazole purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 302 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol, 345 mg).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg). The choice of catalyst and ligand is crucial and may require optimization.[10]

  • Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 95 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) followed by saturated brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-2-acetamidothiazole product.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the bromothiazole with primary or secondary amines.[11][12] This is particularly useful for introducing side chains containing amine functionalities, which are common in kinase inhibitors for enhancing solubility and forming additional hydrogen bonds.

Buchwald_Workflow start Start: Assemble Reagents reagents 1. Add to Flask (Glovebox): - N-(5-Bromothiazol-2-yl) acetamide - Amine (1.1 eq) - Pd Pre-catalyst (e.g., G3-XPhos) (2 mol%) - Base (e.g., NaOtBu) (1.5 eq) - Anhydrous Solvent (e.g., Toluene) start->reagents inert 2. Seal and Remove (Ensure vessel is sealed before removing from glovebox) reagents->inert heat 3. Heat Reaction (e.g., 100-110 °C, 6-18 h) Monitor by TLC/LC-MS inert->heat workup 4. Quench & Workup - Cool to RT - Carefully quench with sat. NH₄Cl - Extract with EtOAc heat->workup purify 5. Purification - Dry (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify product Product: 5-Amino-2-acetamidothiazole purify->product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Detailed Step-by-Step Methodology:

  • Vessel Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, add this compound (1.0 mmol, 302 mg), the desired amine (1.1 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 mmol, 144 mg) to an oven-dried vial.

    • Rationale: Buchwald-Hartwig reactions are often sensitive to air and moisture. Using a glovebox and anhydrous solvents is critical for reproducibility.[12][13] Strong, sterically hindered bases are required to facilitate the catalytic cycle.

  • Catalyst Addition: Add a suitable palladium pre-catalyst, such as XPhos Pd G3 (0.02 mmol, 17 mg). Modern pre-catalysts are often air-stable but perform best when handled under inert conditions.

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane (10 mL).

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block at 110 °C. Stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired 5-amino-substituted thiazole.

Application Example: Synthesis of a Dasatinib Core Structure

To demonstrate the utility of these protocols, a synthetic route towards a key precursor of Dasatinib-like molecules is presented. This involves a Suzuki coupling to install a substituted pyrimidine ring, a common feature in many kinase inhibitors.[14][15]

A N-(5-Bromothiazol-2-yl) acetamide C Suzuki Coupling (Protocol 1) A->C B 6-chloro-2-methyl-4- (4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)pyrimidine B->C D N-(5-(6-chloro-2-methylpyrimidin -4-yl)thiazol-2-yl)acetamide C->D Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O F Nucleophilic Aromatic Substitution (SNAr) D->F E 1-(2-hydroxyethyl)piperazine E->F G Dasatinib Analog Core F->G DIPEA, n-Butanol, Heat

Caption: Synthetic scheme for a Dasatinib analog core structure.

This two-step sequence first utilizes the Suzuki protocol to build the core C-C bond between the thiazole and pyrimidine rings. The resulting chloro-pyrimidine intermediate is then subjected to a nucleophilic aromatic substitution (SNAr) with 1-(2-hydroxyethyl)piperazine to complete the synthesis of the advanced precursor. This highlights how N-(5-Bromothiazol-2-yl) acetamide serves as a foundational element in a convergent synthetic strategy.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its C5-bromo functionality provides a reliable handle for introducing molecular complexity through robust and well-established palladium-catalyzed cross-coupling methodologies. The protocols detailed in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions offer reproducible and scalable methods for researchers in drug discovery and development, facilitating the rapid generation of novel 2-aminothiazole-based compound libraries for screening and lead optimization.

References

  • BenchChem. (n.d.). Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design.
  • Lombardo, L. J., et al. (2004). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. ACS Publications.
  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed.
  • Brehmer, D., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Institutes of Health (NIH).
  • Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Source Not Specified.
  • BLD Pharm. (n.d.). N-(5-Bromothiazol-2-yl)acetamide hydrobromide.
  • ChemicalBook. (2024). Dasatinib monohydrate: Structure and Synthesis method.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
  • Suresh, G., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Amino-5-bromothiazole hydrobromide.
  • MedKoo Biosciences. (n.d.). Dasatinib Synthetic Routes.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Acetamide, N-(4-bromophenyl)-.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Maccari, R., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Source Not Specified.

Sources

Application Notes & Protocols: N-(5-Bromothiazol-2-yl) acetamide Hydrobromide as a Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Acetamido-5-bromothiazole Core

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a decision of paramount strategic importance. The N-(5-Bromothiazol-2-yl) acetamide structure represents a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets through judicious structural modifications. The inherent features of this scaffold, namely the 2-acetamido-thiazole moiety, are prevalent in a wide range of biologically active compounds, demonstrating activities such as anticancer, anti-inflammatory, and antimicrobial effects[1][2].

The true synthetic power of this particular scaffold lies in the bromine atom at the C5 position of the thiazole ring. This halogen serves as a versatile synthetic handle, enabling chemists to employ a vast arsenal of modern cross-coupling reactions to systematically build molecular complexity. This allows for the exploration of chemical space around the core, a critical process in optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.

This guide provides a detailed technical overview, field-tested protocols, and the strategic rationale for using N-(5-Bromothiazol-2-yl) acetamide hydrobromide as a foundational building block in drug discovery campaigns.

Scaffold Characterization and Handling

The hydrobromide salt of N-(5-Bromothiazol-2-yl) acetamide is often supplied to improve handling and aqueous solubility. It is crucial to understand the fundamental properties of this starting material.

Table 1: Physicochemical and Safety Data

PropertyValueSource
Chemical Name N-(5-bromothiazol-2-yl)acetamidePubChem[3]
Synonyms 2-Acetamido-5-bromothiazole, 2-Acetylamino-5-bromothiazolePubChem[3]
CAS Number 7336-54-1 (Free Base)[3], 1354359-55-9 (HBr Salt)[4]PubChem, BLD Pharm
Molecular Formula C₅H₅BrN₂OS (Free Base), C₅H₆Br₂N₂OS (HBr Salt)PubChem[3], BLD Pharm[4]
Molecular Weight 221.08 g/mol (Free Base)[3], 301.99 g/mol (HBr Salt)[4]PubChem, BLD Pharm
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)PubChem[3]

Handling & Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

  • For reactions requiring the free base, the hydrobromide salt can be neutralized in situ with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Synthetic Derivatization Strategies & Protocols

The C5-bromo position is the primary locus for diversification. Palladium-catalyzed cross-coupling reactions are the most robust and widely used methods for this purpose.

Core Synthetic Workflow

The general workflow involves the initial synthesis of the scaffold followed by diversification through cross-coupling.

G cluster_0 Scaffold Synthesis cluster_1 Scaffold Diversification A 2-Aminothiazole B Bromination (e.g., Br₂, Acetic Acid) A->B C 2-Amino-5-bromothiazole B->C D Acetylation (Acetic Anhydride) C->D E N-(5-Bromothiazol-2-yl) acetamide (Scaffold) D->E F N-(5-Bromothiazol-2-yl) acetamide E->F Starting Material for Library G Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) F->G H Library of C5-Aryl Derivatives G->H

Caption: General workflow from starting materials to a diversified library.

Protocol 1: Synthesis of the N-(5-Bromothiazol-2-yl) acetamide Scaffold

This protocol first details the bromination of 2-aminothiazole, a common precursor, followed by acetylation.

Rationale: Direct bromination of 2-aminothiazole is a standard electrophilic aromatic substitution. Acetic acid serves as a solvent and mild catalyst. The subsequent acetylation protects the amino group and installs the acetamide portion of the scaffold.

Step 1: Bromination of 2-Aminothiazole [5]

  • In a fume hood, dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid at 0 °C (ice bath).

  • Slowly add a solution of bromine (1.0-1.2 eq) in acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • The resulting precipitate, 2-amino-5-bromothiazole, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Acetylation of 2-Amino-5-bromothiazole

  • Suspend 2-amino-5-bromothiazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.5 eq), to the suspension.

  • Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(5-Bromothiazol-2-yl) acetamide.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the scaffold with an arylboronic acid to generate C5-aryl derivatives.[2] This is a foundational technique for exploring Structure-Activity Relationships (SAR).

Rationale: The Suzuki reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, allowing for rapid library generation.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography on silica gel to isolate the desired C5-aryl derivative.

Biological Evaluation: Protocols for Screening Derivatives

Once a library of derivatives is synthesized, a systematic biological evaluation is required to identify promising compounds.

Experimental Screening Cascade

G A Synthesized Compound Library B Primary Screen: In Vitro Cytotoxicity (MTT Assay) Broad Spectrum A->B C Hit Identification (Compounds with IC50 < 10 µM) B->C D Secondary Screen: Target-Specific Enzyme Inhibition Assay (e.g., MMP, Kinase, SIRT2) C->D E Lead Identification (Potent & Selective Inhibitors) D->E F Tertiary Screen: Cell-Based Mechanistic Assays (Apoptosis, Cell Cycle) E->F G In Vivo Model Evaluation F->G

Caption: A typical screening cascade for novel anticancer agents.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, a hallmark of potential anticancer activity.[6][7]

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases cleave the tetrazolium salt MTT to formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add these dilutions to the wells, ensuring a final DMSO concentration of <0.5% to avoid solvent toxicity. Include "vehicle control" (DMSO only) and "no cell" blank wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 4: Fluorometric Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes, such as Matrix Metalloproteinases (MMPs) or Sirtuins, which are known targets for thiazole-based compounds.[8][9]

Rationale: This assay directly measures the effect of a compound on the activity of a purified enzyme target. A fluorogenic substrate is used, which becomes fluorescent upon cleavage by the active enzyme. An inhibitor will reduce the rate of fluorescence generation.

Procedure:

  • In a 96-well black plate, add assay buffer, the purified enzyme, and varying concentrations of the inhibitor (or vehicle control).

  • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths.

  • Monitor the increase in fluorescence over time (kinetic mode).

  • Data Analysis: Determine the initial reaction velocity (V) from the linear portion of the kinetic curve for each inhibitor concentration. Calculate the percent inhibition relative to the vehicle control: % Inhibition = 100 * (1 - V_inhibitor / V_control).

  • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-(5-Bromothiazol-2-yl) acetamide scaffold allows for the development of a clear SAR, guiding the design of more potent and selective analogs.

Table 2: Representative SAR Data for C5-Substituted Analogs Against a Hypothetical Kinase Target

Compound IDC5-Substituent (R)Kinase IC₅₀ (nM)Notes
Scaffold-Br>10,000Inactive starting material.
1a -Phenyl850Introduction of an aryl group confers moderate activity.
1b -4-Fluorophenyl320Electron-withdrawing group enhances potency.[10]
1c -4-Methoxyphenyl1,500Electron-donating group is detrimental to activity.
1d -3,4-Dichlorophenyl95Halogenation pattern significantly improves potency, likely through specific hydrophobic interactions.[10]
1e -Napthyl650Increased steric bulk is not well-tolerated.

Key Causality-Driven Insights:

  • C5-Aryl Substitution: The bromine at the C5 position is an excellent handle for introducing aryl groups via Suzuki coupling. The electronic properties of this aryl ring are critical. Electron-withdrawing groups often enhance potency, potentially by influencing the electronic nature of the thiazole ring or participating in specific interactions within the target's active site.[10]

  • Acetamide Moiety: The N-H of the acetamide can act as a crucial hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. Modifications to the acetyl group can probe steric tolerance in this region of the binding pocket.

Conclusion

The this compound scaffold is a highly valuable starting point for medicinal chemistry programs. Its synthetic tractability, particularly at the C5-bromo position, allows for rapid and systematic diversification. The protocols outlined in this guide provide a robust framework for synthesizing a library of derivatives and evaluating them through a cascade of biological assays. By carefully analyzing the resulting SAR data, researchers can rationally design next-generation compounds with improved therapeutic potential.

References

  • BenchChem. N-Bromoacetamide in Medicinal Chemistry: A Versatile Reagent for Drug Discovery and Development.
  • Di Paola, L., et al. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. 2016. Available from: [Link]

  • Schultz, T.L., et al. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. 2023. Available from: [Link]

  • PubChem. 2-Acetamido-5-bromo-1,3-thiazole. National Center for Biotechnology Information. Available from: [Link]

  • Tber, Z., et al. Structure-Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. ACS Infectious Diseases. 2021. Available from: [Link]

  • Abdel-Wahab, B.F., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021. Available from: [Link]

  • Bhor, R.J., et al. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. 2024. Available from: [Link]

  • Fassihi, A., et al. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research. 2017. Available from: [Link]

  • Khalifa, M.E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. 2018. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of. Available from: [Link]

  • El-Gamal, M.I., et al. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. 2021. Available from: [Link]

  • El-Gamal, M.I., et al. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. 2021. Available from: [Link]

  • Angelia, T., et al. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. Prostaglandins & Other Lipid Mediators. 2023. Available from: [Link]

  • Sgrignani, J., et al. Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. Molecules. 2021. Available from: [Link]

  • Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Yurttaş, L., et al. Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. 2018. Available from: [Link]

  • Alanazi, A.M., et al. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. 2024. Available from: [Link]

  • ResearchGate. Synthesis of 2-aminothiazole derivatives. Available from: [Link]

Sources

Application Notes & Protocols: N-(5-Bromothiazol-2-yl) acetamide hydrobromide for Covalent Modification of Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of N-(5-Bromothiazol-2-yl) acetamide hydrobromide (BTAH) as a tool for the covalent modification of proteins. BTAH is an electrophilic reagent designed to selectively target nucleophilic amino acid residues, offering a powerful method for probing protein structure, function, and interactions. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for protein labeling and subsequent analysis, and offer insights into data interpretation and troubleshooting. The methodologies described herein are grounded in established principles of chemical biology and proteomics, ensuring a robust and reproducible approach to covalent labeling experiments.

Principle of Covalent Modification with BTAH

The utility of this compound in protein science stems from its nature as a targeted covalent modifier. The core of its reactivity lies in the 2-amino-5-bromothiazole functional group.

Mechanism of Action: Targeting Nucleophilic Residues

The carbon atom at the 5-position of the thiazole ring is rendered electrophilic by the attached bromine atom, an excellent leaving group. This makes it susceptible to nucleophilic attack by specific amino acid side chains on the protein surface. Among the 20 standard amino acids, cysteine is a primary target due to the high nucleophilicity of its deprotonated thiol group (thiolate anion)[1][2].

The reaction proceeds via a nucleophilic aromatic substitution (SNAr-like) mechanism, where the cysteine thiolate attacks the carbon-bromine bond, forming a stable thioether linkage and displacing bromide. The pKa of the cysteine thiol is crucial; the reaction is significantly more efficient at pH values above the thiol's pKa (typically ~8.5, but can be lower in specific protein microenvironments), where the more reactive thiolate form predominates[2]. While cysteine is the most probable target, other nucleophilic residues like histidine, lysine, or even glutamate in a suitable hydrophobic environment could potentially be modified, albeit at slower rates[3][4].

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Protein_Cys Protein-SH(Cysteine Residue) Covalent_Adduct Covalently Modified Protein Protein_Cys->Covalent_Adduct Nucleophilic Attack BTAH  N-(5-Bromothiazol-2-yl) acetamide BTAH->Covalent_Adduct Leaving_Group HBr Covalent_Adduct->Leaving_Group Release MS_Workflow cluster_workflow Mass Spectrometry Validation Workflow Prep Labeled Protein Sample (Quenched) Split Analysis Type Prep->Split Intact Intact Mass Analysis (LC-MS) Split->Intact Intact Protein Digest Proteolytic Digestion (e.g., Trypsin) Split->Digest Bottom-Up DataIntact Deconvolution of Spectra (Determine Degree of Labeling) Intact->DataIntact Peptide Peptide Mapping (LC-MS/MS) Digest->Peptide DataPeptide Database Search & Manual Inspection (Identify Site of Modification) Peptide->DataPeptide

Figure 2: Workflow for mass spectrometry analysis of covalent modification.
  • Intact Protein Analysis (for Degree of Labeling):

    • Desalt a small aliquot (1-5 µg) of the quenched reaction mixture using a C4 ZipTip or equivalent.

    • Elute directly into the mass spectrometer or an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS).

    • Acquire data over the expected mass range for the intact protein.

    • Process the raw data using deconvolution software to obtain the accurate masses of all protein species present.

  • Peptide Mapping Analysis (for Site Identification):

    • Denature the remaining labeled protein sample (~20 µg).

    • Reduce disulfide bonds (if present) and alkylate the resulting free cysteines (e.g., with iodoacetamide) to prevent disulfide scrambling. Crucial Note: This step alkylates any cysteines NOT modified by BTAH.

    • Perform an in-solution or in-gel proteolytic digest (e.g., with trypsin).

    • Desalt the resulting peptide mixture using a C18 ZipTip or equivalent.

    • Analyze the peptides via LC-MS/MS. The mass spectrometer will fragment the peptides, allowing for sequence determination and localization of the modification.

Data Analysis and Interpretation

Calculating Mass Shift and Degree of Labeling

The covalent attachment of the N-(5-thiazol-2-yl) acetamide moiety results in a specific mass increase. This allows for precise characterization.

ParameterValueNotes
Formula of BTAH C₅H₆BrN₃OS · HBr
Molecular Weight of BTAH 272.12 g/mol (free base) + 80.91 g/mol (HBr)
Reacting Moiety C₅H₅N₃OSThe bromine atom is displaced during the reaction.
Mass of Adduct +191.01 Da This is the expected mass shift upon covalent modification.

By analyzing the deconvoluted mass spectrum from the intact analysis, one can determine the degree of labeling. For example, observing peaks for the unmodified protein mass (M) and a peak at M + 191.01 Da confirms single labeling. The relative intensities of these peaks can be used to estimate the percentage of modification.

Identifying the Site of Modification

In the peptide mapping (LC-MS/MS) experiment, the data analysis software should be configured to search for a variable modification of +191.01 Da on cysteine residues. The MS/MS spectrum of a modified peptide will contain fragment ions (b- and y-ions) that pinpoint which specific cysteine in the peptide sequence carries the modification.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Low Labeling Inactive reagent; Protein conformation hides target residue; Incorrect pH; Presence of reducing agents.Use freshly prepared BTAH stock; Try labeling under partial denaturing conditions; Confirm reaction buffer pH is 7.5-8.5; Ensure complete removal of DTT/BME.
Non-Specific Labeling Reagent concentration too high; Incubation time too long.Perform a titration of BTAH concentration to find the optimal level; Shorten the incubation time.
Protein Precipitation High concentration of organic solvent (DMSO/DMF); Protein instability.Keep the final concentration of organic solvent below 5% (v/v); Screen different buffers for protein stability.
No MS Signal Poor desalting; Low protein amount.Ensure proper desalting protocol is followed; Increase the amount of protein used for analysis.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling BTAH and its solutions.[5][6]

  • Handling: BTAH is a powder. Avoid breathing dust.[7] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[5][8]

  • Storage: Store BTAH in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[5] For long-term storage, keeping it in a freezer is recommended.[5]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

References

  • The Characterization of Protein Post-Translational Modifications by Mass Spectrometry.
  • Covalent Chemical Tools for Profiling Post-Translational Modific
  • Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry.
  • Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications.
  • Studies of protein covalent modifications using mass spectrometry. ProQuest.
  • Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific - US.
  • Protein labeling protocol. Abberior Instruments.
  • SAFETY D
  • Protein Labeling: Methods and Mechanisms.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Covalent Modification of Glutamic Acid Inspired by HaloTag Technology. ChemRxiv.
  • Acetamide - SAFETY D
  • Covalent Modification of Glutamic Acid Inspired by HaloTag Technology. ChemRxiv.
  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PMC.

Sources

Biological Evaluation of N-(5-Bromothiazol-2-yl) Acetamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] This structural motif is present in a multitude of natural products and clinically approved drugs, demonstrating a vast range of biological activities.[2] Thiazole derivatives are recognized for their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, among others.[3][4] The reactivity of the thiazole ring, influenced by substituents at its C-2, C-4, and C-5 positions, allows for extensive structural modifications to optimize pharmacological activity.[3]

The N-(5-Bromothiazol-2-yl) acetamide scaffold is of particular interest. The presence of a bromine atom at the C-5 position, a strongly electron-withdrawing group, can significantly enhance the biological potency of the molecule.[5] This guide provides a comprehensive overview and detailed protocols for the biological evaluation of novel N-(5-Bromothiazol-2-yl) acetamide derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible data.

Part 1: In Vitro Anticancer Activity Assessment

The evaluation of the cytotoxic potential of novel chemical entities against cancer cell lines is a critical first step in the discovery of new anticancer drugs. The thiazole nucleus is a prominent feature in many compounds that have demonstrated significant anticancer activity.[6]

Scientific Rationale: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The principle of this assay lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. Dead cells lack this enzymatic activity. The amount of formazan produced is directly proportional to the number of viable cells. This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength, typically between 500 and 600 nm.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h for cell attachment cell_seeding->incubation1 treatment Treat cells with compounds for 48-72h incubation1->treatment compound_prep Prepare serial dilutions of N-(5-Bromothiazol-2-yl) acetamide derivatives compound_prep->treatment add_mtt Add MTT solution to each well treatment->add_mtt incubation2 Incubate for 2-4h to allow formazan formation add_mtt->incubation2 solubilization Add solubilization solution (e.g., DMSO) incubation2->solubilization read_absorbance Measure absorbance at ~570nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • N-(5-Bromothiazol-2-yl) acetamide derivatives

  • Selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each N-(5-Bromothiazol-2-yl) acetamide derivative in DMSO. Perform serial dilutions in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC50 Determination: Plot the percentage of cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation:

Compound IDCancer Cell LineIC50 (µM)
Derivative 1MCF-7 (Breast)15.2
Derivative 2A549 (Lung)22.5
DoxorubicinMCF-7 (Breast)0.8
DoxorubicinA549 (Lung)1.2

Part 2: In Vitro Antimicrobial Activity Assessment

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[7] For instance, a Schiff base ligand derived from (E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol and its metal complexes have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[8][9]

Scientific Rationale: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of the potency of an antimicrobial agent against a specific microorganism. The broth microdilution method is a standardized and widely used technique to determine MIC values.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis compound_dilution Prepare serial dilutions of compounds in a 96-well plate inoculation Inoculate wells with bacterial suspension compound_dilution->inoculation inoculum_prep Prepare standardized bacterial inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation visual_inspection Visually inspect for turbidity (bacterial growth) determine_mic Determine MIC (lowest concentration with no visible growth) visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution MIC Assay

Materials:

  • N-(5-Bromothiazol-2-yl) acetamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. In a 96-well plate, add 50 µL of sterile MHB to all wells. Add 50 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 50 µL from each well to the next.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation:

Compound IDS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
Derivative 1816
Derivative 2432
Ciprofloxacin0.50.25

Part 3: In Vitro Anti-inflammatory Activity Assessment

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, making them important targets for anti-inflammatory drugs.[10] Thiazole derivatives have been reported to possess anti-inflammatory properties.[11]

Scientific Rationale: COX and LOX Inhibition Assays
  • Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. The COX inhibitor screening assay measures the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored spectrophotometrically. A reduction in the colorimetric signal in the presence of a test compound indicates COX inhibition.

  • Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes that catalyze the deoxygenation of polyunsaturated fatty acids to produce leukotrienes, another class of inflammatory mediators. The LOX inhibitor screening assay is based on the ability of a test compound to inhibit the hydroperoxidation of linoleic acid by soybean lipoxygenase, which can be measured spectrophotometrically.

Experimental Workflow: COX/LOX Inhibition Assays

COX_LOX_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagents Prepare reaction mixture (Buffer, Enzyme, Heme for COX) add_compound Add test compounds or control inhibitor reagents->add_compound add_substrate Initiate reaction by adding substrate (Arachidonic Acid) add_compound->add_substrate incubation Incubate for a specified time at a controlled temperature add_substrate->incubation measure_signal Measure absorbance/fluorescence incubation->measure_signal calculate_inhibition Calculate % inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: General workflow for COX and LOX enzyme inhibition assays.

Detailed Protocol: In Vitro COX-2 and 5-LOX Inhibition Assays

Materials:

  • N-(5-Bromothiazol-2-yl) acetamide derivatives

  • COX-2 inhibitor screening kit (commercially available)

  • 5-LOX inhibitor screening kit (commercially available)

  • Celecoxib (selective COX-2 inhibitor)

  • Zileuton (5-LOX inhibitor)

  • 96-well plates

  • Microplate reader

Procedure (General, follow kit-specific instructions):

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for the respective assay kits.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (celecoxib for COX-2, zileuton for 5-LOX).

  • Enzyme Addition: Add the COX-2 or 5-LOX enzyme solution to the wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

  • Incubation: Incubate the plate for the time and at the temperature specified in the kit protocol.

  • Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Data Presentation:

Compound IDCOX-2 IC50 (µM)5-LOX IC50 (µM)
Derivative 112.8> 100
Derivative 225.145.3
Celecoxib0.05-
Zileuton-1.2

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial biological characterization of novel N-(5-Bromothiazol-2-yl) acetamide derivatives. The data generated from these assays will be instrumental in identifying lead compounds for further optimization and in elucidating their structure-activity relationships. Promising candidates identified through these in vitro screens can then be advanced to more complex cellular and in vivo models to further explore their therapeutic potential. The versatility of the thiazole scaffold, combined with a systematic biological evaluation, holds significant promise for the discovery of next-generation therapeutic agents.

References

  • Abdel-Wahab, B. F., et al. (2021). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 26(21), 6543. Available at: [Link]

  • Ansari, A., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1264, 133248. Available at: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 639-661. Available at: [Link]

  • Glavan, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(S1), 267-279. Available at: [Link]

  • Gomha, S. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5432. Available at: [Link]

  • Hassan, M. E., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research, 12(02), 01-11. Available at: [Link]

  • Hassan, S. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Iannelli, P., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2043. Available at: [Link]

  • Joule, J. A. (2020). review-of-the-synthesis-and-biological-activity-of-thiazoles. Comprehensive Organic Chemistry, 6, 1-34. Available at: [Link]

  • Khan, I., et al. (2020). Benzothiazole derivatives as anticancer agents. Archiv der Pharmazie, 353(1), 1900234. Available at: [Link]

  • MySkinRecipes. (n.d.). N-(5-Bromo-4-ethylthiazol-2-yl)acetamide. Retrieved from: [Link]

  • Ienascu, I., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 14(7), 1345. Available at: [Link]

  • Yurttas, L., et al. (2019). Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation. Marmara Pharmaceutical Journal, 23(1), 146-157. Available at: [Link]

  • Gomha, S. M., et al. (2013). Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds. European Journal of Medicinal Chemistry, 65, 483-490. Available at: [Link]

  • Fassihi, A., et al. (2017). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 16(2), 651-659. Available at: [Link]

  • Sayyed, M. A., et al. (2023). Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies. Antibiotics, 12(11), 1634. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 23(15), 1735-1755. Available at: [Link]

  • Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-[12][13][14]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Biopolymers and Cell, 39(2), 123-130. Available at: [Link]

  • Kumar, R., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Research Journal of Pharmacy and Technology, 14(10), 5565-5572. Available at: [Link]

  • Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Molecules, 28(6), 2533. Available at: [Link]

  • Sayyed, M. A., et al. (2023). Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies. Antibiotics, 12(11), 1634. Available at: [Link]

  • Ali, A. Y., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. Available at: [Link]

  • Gbadamosi, O. O., et al. (2022). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Taibah University Medical Sciences, 17(5), 793-808. Available at: [Link]

  • Wsol, A., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International Journal of Molecular Sciences, 24(21), 15856. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Utility of N-(5-Bromothiazol-2-yl) acetamide hydrobromide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical guide to the applications of N-(5-Bromothiazol-2-yl) acetamide hydrobromide. This versatile reagent serves as a pivotal building block for the synthesis of complex molecular architectures, particularly within the landscape of pharmaceutical and materials science. We will move beyond simple procedural lists to explore the causality behind protocol design, ensuring a deeper understanding of its synthetic potential.

Introduction: A Profile of a Versatile Heterocyclic Building Block

This compound is a stable, easy-to-handle crystalline solid. Its synthetic value is derived from a strategic combination of structural features:

  • A Thiazole Core: A privileged scaffold in medicinal chemistry, the thiazole ring is a key component in numerous FDA-approved drugs, valued for its diverse biological activities.[1][2]

  • A Reactive Bromine Handle: The bromine atom at the C5 position is an excellent leaving group, perfectly positioned for participation in a wide array of palladium-catalyzed cross-coupling reactions.

  • An Acetamide Protecting Group: The 2-amino group is protected as an acetamide. This serves a dual purpose: it prevents unwanted side reactions at the nitrogen atom and modulates the electronic properties of the thiazole ring, influencing the reactivity of the C5-Br bond.

  • Hydrobromide Salt Form: This salt form enhances the compound's stability and shelf-life, making it a reliable reagent for long-term use.[3] Before use in most coupling reactions, it requires neutralization with a mild base.

Caption: Structure of this compound.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this reagent is as an electrophilic partner in cross-coupling reactions. The C5-Br bond is readily activated by a palladium(0) catalyst, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

G start N-(5-Bromothiazol-2-yl) acetamide hydrobromide neutralize Neutralization (e.g., Et₃N, NaHCO₃) start->neutralize Step 1 freebase N-(5-Bromothiazol-2-yl) acetamide (Free Base) neutralize->freebase Step 2 coupling Pd-Catalyzed Cross-Coupling Reaction freebase->coupling Step 3 suzuki Suzuki Coupling (C-C Bond Formation) coupling->suzuki Partner: Arylboronic Acid buchwald Buchwald-Hartwig Amination (C-N Bond Formation) coupling->buchwald Partner: Amine product1 5-Aryl-2-acetamidothiazoles suzuki->product1 product2 5-Amino-2-acetamidothiazoles buchwald->product2

Caption: General synthetic workflow for utilizing the title reagent.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the coupling of aryl halides with boronic acids or esters.[4] This reaction is exceptionally valuable for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and organic electronics.[5][6][7]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the thiazole.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_pd Ar-Pd(II)L₂(R) transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 Catalyst Regeneration product Thiazole-R red_elim->product arbr Thiazole-Br arbr->ox_add boronic R-B(OH)₂ + Base boronic->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical reaction for coupling N-(5-Bromothiazol-2-yl) acetamide with a generic arylboronic acid.

ReagentM.W.Amount (mmol)Mass/VolumeRole
This compound301.991.0302 mgStarting Material
Arylboronic Acid-1.21.2 equiv.Coupling Partner
Pd(PPh₃)₄1155.560.0558 mg (5 mol%)Catalyst
K₂CO₃138.213.0415 mgBase
1,4-Dioxane--8 mLSolvent
Water--2 mLCo-Solvent

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Add Pd(PPh₃)₄ (0.05 mmol) to the flask. The use of a well-established, commercially available catalyst like Pd(PPh₃)₄ ensures reproducibility.[8]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The aqueous base system is highly effective for Suzuki couplings.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Wash with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 5-aryl-2-acetamidothiazole product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[9][10] This provides a direct route to 5-amino-thiazole derivatives, which are valuable pharmacophores.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid. A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center before reductive elimination. The choice of phosphine ligand is crucial for facilitating the reaction with a wide range of amines.[11]

Buchwald_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂(Br) ox_add->pd_complex amine_coord Amine Coordination / Deprotonation pd_complex->amine_coord amido_pd Ar-Pd(II)L₂(NR₂) amine_coord->amido_pd red_elim Reductive Elimination amido_pd->red_elim red_elim->pd0 Catalyst Regeneration product Thiazole-NR₂ red_elim->product arbr Thiazole-Br arbr->ox_add amine R₂NH + Base amine->amine_coord

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for coupling N-(5-Bromothiazol-2-yl) acetamide with a primary or secondary amine.

ReagentM.W.Amount (mmol)Mass/VolumeRole
This compound301.991.0302 mgStarting Material
Amine (R₂NH)-1.21.2 equiv.Coupling Partner
Pd₂(dba)₃915.720.0218 mg (2 mol% Pd)Catalyst Precursor
XPhos476.630.0838 mg (8 mol%)Ligand
NaOt-Bu96.101.4135 mgBase
Toluene--10 mLSolvent

Step-by-Step Methodology:

  • Preparation: In a glovebox, add NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube. Add the catalyst precursor Pd₂(dba)₃ (0.02 mmol) and the ligand XPhos (0.08 mmol). The use of sterically hindered phosphine ligands like XPhos is critical for high efficiency.

  • Reagent Addition: Add this compound (1.0 mmol). Note: The strong base will neutralize the hydrobromide in situ.

  • Inerting & Solvent/Amine Addition: Seal the tube, remove from the glovebox, and add degassed toluene (10 mL) followed by the amine (1.2 mmol) under an argon atmosphere.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The reaction is typically complete within 6-24 hours (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Preparatory Protocol: Neutralization of the Hydrobromide Salt

For reactions sensitive to salts or requiring precise control over basicity, it is advantageous to first neutralize the hydrobromide to generate the free base.

Protocol 3: Free Base Generation

  • Suspend this compound (10.0 g, 33.1 mmol) in tetrahydrofuran (THF, 100 mL).

  • Add triethylamine (TEA, 6.9 mL, 49.7 mmol, 1.5 equiv.) dropwise at room temperature.[12]

  • Stir the resulting suspension for 4-6 hours. A white precipitate (triethylammonium bromide) will form.

  • Remove the precipitate by filtration.

  • Concentrate the filtrate under reduced pressure to afford N-(5-Bromothiazol-2-yl) acetamide as a solid, which can be used directly in subsequent reactions without further purification.

Summary and Outlook

This compound is a robust and highly effective building block for constructing complex molecules. Its true power is unlocked through palladium-catalyzed cross-coupling reactions, offering reliable and versatile pathways to novel 5-substituted-2-acetamidothiazoles. The protocols and mechanistic insights provided herein serve as a validated starting point for researchers aiming to leverage this reagent in their synthetic campaigns, particularly in the fields of drug discovery and materials science.

References

  • Al-Abdullah, E. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • Al-Abdullah, E. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Al-Abdullah, E. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). [Link]

  • Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives... ResearchGate. [Link]

  • N-(5-Bromo-4-ethylthiazol-2-yl)acetamide. MySkinRecipes. [Link]

  • N-(5-Bromo-4-ethylthiazol-2-yl)acetamide. Lead Sciences. [Link]

  • 2-Acetamido-5-bromo-1,3-thiazole. PubChem. [Link]

  • ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ResearchGate. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. ResearchGate. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Institutes of Health (NIH). [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. National Institutes of Health (NIH). [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. National Institutes of Health (NIH). [Link]

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. National Institutes of Health (NIH). [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. ResearchGate. [Link]

  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

Sources

Application Notes and Protocols for the Spectroscopic Analysis of N-(5-Bromothiazol-2-yl) acetamide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Heterocyclic Building Block

N-(5-Bromothiazol-2-yl) acetamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiazole rings are core components in numerous pharmacologically active agents, including antimicrobial and anticancer drugs.[1][2] The title compound, as a brominated derivative, serves as a versatile synthetic intermediate, enabling further molecular elaboration through cross-coupling reactions. The hydrobromide salt form is often utilized to improve stability and handling properties.

Given its role as a critical building block, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview and detailed protocols for the multi-technique spectroscopic analysis of N-(5-Bromothiazol-2-yl) acetamide hydrobromide. We move beyond simple procedural lists to explain the rationale behind each technique and step, empowering researchers to not only acquire high-quality data but also to interpret it with confidence. The protocols described herein form a self-validating system for the complete characterization of this and similar molecules.

Molecular Identity and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's fundamental characteristics.

  • Compound Name: this compound

  • Synonyms: 2-Acetamido-5-bromothiazole hydrobromide

  • CAS Number: 7336-54-1 (for the free base)[3]

  • Molecular Formula: C₅H₅BrN₂OS (free base)

  • Molecular Weight: 221.08 g/mol (free base)[3]

Below is a diagram illustrating the chemical structure, which is foundational to interpreting the spectroscopic data that follows.

Caption: Chemical structure of the target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the chemical environment, connectivity, and quantity of ¹H (proton) and ¹³C (carbon) nuclei.

Rationale and Causality

For this compound, ¹H NMR will identify and quantify all unique proton environments: the methyl group of the acetamide, the amide N-H proton, and the lone proton on the thiazole ring. ¹³C NMR will complement this by identifying each unique carbon atom, including the carbonyl, methyl, and the three distinct carbons of the thiazole ring. The hydrobromide form can influence chemical shifts, particularly of protons near the nitrogen atoms, due to protonation effects.

Protocol: ¹H and ¹³C NMR Sample Preparation

The quality of an NMR spectrum is directly dependent on meticulous sample preparation.[4][5] The goal is a homogenous solution free of particulate matter and paramagnetic impurities.[4][5]

  • Analyte Weighing: Accurately weigh 5-15 mg of this compound into a clean, dry vial.[6]

  • Solvent Selection: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Justification: DMSO-d₆ is an excellent choice for this compound. Its high polarity readily dissolves the hydrobromide salt, and its residual proton signal (~2.50 ppm) does not typically overlap with analyte signals.[7] Furthermore, it slows the exchange rate of N-H protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A brief application of a warm air gun may be used if dissolution is slow, but avoid overheating.

  • Filtration (Critical Step): To remove any suspended particles that can degrade spectral quality by distorting the magnetic field homogeneity, filter the solution directly into a clean, high-quality 5 mm NMR tube.[5] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Tube Capping and Labeling: Cap the NMR tube securely and label it clearly with a unique identifier.

Data Acquisition Parameters

The following are typical starting parameters for a 400 MHz spectrometer.

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Pulse Program Standard 1-pulseProton-decoupled
Sweep Width -2 to 14 ppm-10 to 220 ppm
Number of Scans 16-641024-4096
Relaxation Delay 2-5 s2 s
Reference Internal TMS (0 ppm)Solvent peak (39.52 ppm)
Expected Spectra and Interpretation

¹H NMR Spectrum: The spectrum is expected to be relatively simple, showing three distinct signals.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Broad Singlet1HAmide N-H Amide protons are deshielded and often broad. The acidic proton from HBr may be in exchange or appear as a very broad signal.
~7.8 - 8.0Singlet1HThiazole C4-H The lone proton on the electron-deficient thiazole ring is significantly deshielded.
~2.2 - 2.4Singlet3HAcetyl CHTypical chemical shift for a methyl group attached to a carbonyl.[8]

¹³C NMR Spectrum: Five signals are anticipated, corresponding to the five unique carbon atoms in the molecule.

Predicted Shift (ppm)AssignmentRationale
~168 - 172C =O (Amide)Carbonyl carbons are highly deshielded and appear far downfield.[9]
~158 - 162C 2 (Thiazole)Carbon atom double-bonded to two heteroatoms (N and S) is significantly deshielded.
~140 - 145C 4 (Thiazole)The CH carbon of the thiazole ring.
~105 - 110C 5 (Thiazole)The C-Br carbon. The "heavy atom effect" of bromine shifts this carbon upfield relative to C4.
~22 - 25C H₃ (Acetyl)Aliphatic methyl carbon appears far upfield.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale and Causality

For the title compound, FTIR is ideal for confirming the presence of key functional groups: the N-H and C=O bonds of the secondary amide, and vibrations characteristic of the thiazole ring.[10][11] The spectrum serves as a unique molecular "fingerprint."

Protocol: KBr Pellet Method for Solid Samples

The potassium bromide (KBr) pellet method is a common and reliable technique for analyzing solid samples.[12][13] KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[12]

  • Sample Preparation: Place ~1-2 mg of this compound into a clean agate mortar.

  • Matrix Addition: Add ~100-150 mg of dry, spectroscopic-grade KBr powder.

    • Justification: The sample must be diluted in the KBr matrix to allow sufficient light transmission. The KBr must be kept scrupulously dry, as water has strong IR absorption bands that can obscure the sample spectrum.

  • Grinding: Gently but thoroughly grind the sample and KBr together with a pestle for 2-3 minutes until a fine, homogenous powder is obtained. Proper grinding is essential to reduce scattering of the IR beam.[14]

  • Pellet Pressing: Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for ~2 minutes using a hydraulic press to form a thin, transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first, then collect the sample spectrum.

Figure 2. FTIR Sample Preparation Workflow (KBr Pellet) start Weigh 1-2 mg of Sample add_kbr Add 100-150 mg of Dry KBr start->add_kbr grind Grind in Agate Mortar (Homogenize) add_kbr->grind press Press into Pellet (7-10 tons) grind->press analyze Acquire Spectrum press->analyze

Caption: Workflow for preparing a solid sample for FTIR analysis.

Expected Spectrum and Interpretation

The FTIR spectrum will display characteristic absorption bands corresponding to specific molecular vibrations.

Wavenumber (cm⁻¹)Vibration TypeAssignment
~3400 - 3100N-H StretchSecondary Amide N-H
~3100 - 3000C-H StretchAromatic/Thiazole C-H
~2950 - 2850C-H StretchAliphatic (Methyl) C-H
~1680 - 1650C=O StretchAmide I Band
~1600 - 1500N-H Bend / C=N StretchAmide II Band & Thiazole Ring
< 1000C-Br StretchFingerprint Region

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[15][16] It is the definitive technique for determining the molecular weight of a compound and can provide structural clues through the analysis of fragmentation patterns.

Rationale and Causality

For this compound, MS will confirm the molecular weight of the free base. Crucially, it will also display a characteristic isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~1:1 ratio).[17] This results in any bromine-containing ion appearing as a pair of peaks (an "M" and "M+2" peak) separated by 2 m/z units and having almost identical intensity, which is a powerful diagnostic tool.[17][18]

Protocol: Sample Preparation for Electrospray Ionization (ESI)

ESI is a soft ionization technique suitable for polar, thermally labile molecules and is well-suited for this compound.

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable volatile solvent like methanol or acetonitrile.

  • Working Solution: Take an aliquot (e.g., 100 µL) of the stock solution and dilute it into 1 mL of the same solvent.[19] The final concentration should be in the low µg/mL to ng/mL range.

    • Justification: Overly concentrated samples can cause signal suppression and contaminate the instrument.[19] The sample must be fully dissolved with no particulates.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system. The analysis is typically performed in positive ion mode to detect the protonated molecule [M+H]⁺.

Expected Spectrum and Interpretation

Molecular Ion Region: The most important feature will be the isotopic cluster for the protonated molecular ion, [C₅H₅BrN₂OS + H]⁺.

  • [M+H]⁺ Peak: An intense peak at m/z ≈ 221.96 (for ⁷⁹Br).

  • [M+2+H]⁺ Peak: A second intense peak at m/z ≈ 223.96 (for ⁸¹Br).

  • Intensity Ratio: The intensity of the peak at 221.96 will be nearly identical to the peak at 223.96, confirming the presence of a single bromine atom.

Key Fragmentation Patterns: Analysis of fragment ions can further support the proposed structure. Common fragmentation pathways might include:

  • Loss of Acetyl Group: A fragment corresponding to the loss of CH₂=C=O (42 Da), resulting in an ion for 2-amino-5-bromothiazole.

  • Cleavage of the Thiazole Ring: Various ring-opening fragments may be observed.

Figure 3. Integrated Spectroscopic Analysis Workflow cluster_input Sample Input cluster_analysis Spectroscopic Techniques cluster_data Primary Data Output sample N-(5-Bromothiazol-2-yl) acetamide HBr nmr NMR (¹H & ¹³C) sample->nmr ftir FTIR sample->ftir ms Mass Spec. sample->ms uv UV-Vis sample->uv nmr_data Chemical Shifts Coupling Constants Integration nmr->nmr_data ftir_data Vibrational Frequencies (Functional Groups) ftir->ftir_data ms_data Molecular Weight Isotopic Pattern (Br) Fragmentation ms->ms_data uv_data λ_max (Chromophore ID) uv->uv_data elucidation Structural Elucidation & Purity Assessment nmr_data->elucidation ftir_data->elucidation ms_data->elucidation uv_data->elucidation

Caption: A workflow illustrating how data from multiple techniques converge for structural confirmation.

Conclusion

The combination of NMR, FTIR, and Mass Spectrometry provides a robust and comprehensive analytical toolkit for the characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, FTIR confirms the presence of key functional groups, and mass spectrometry provides definitive molecular weight and elemental (bromine) information. By following the detailed protocols and understanding the rationale behind the expected data, researchers in synthetic and medicinal chemistry can ensure the identity, purity, and structural integrity of this valuable chemical intermediate, thereby ensuring the reliability of their subsequent research and development efforts.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Retrieved from Rochester Institute of Technology course materials, accessible at [Link]

  • Vahatalo, L. M., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Retrieved from [Link]

  • Donnelly, J. R., et al. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry.
  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • NMR Facility, University of Zurich. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Seitz-Beywl, C., et al. (2021). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Journal of Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Reva, I., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Retrieved from [Link]

  • Clark, J. (2015). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • Rethinking The Future. (n.d.). How to Use FTIR Spectroscopy Instruments Effectively. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • University of Oxford, Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • Al-Omaim, M. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Catalysts. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Science Ready. (2021, July 9). Mass Spectrometry in Organic Chemistry. YouTube. Retrieved from [Link]

  • Wiley. (n.d.). SpectraBase: N-[4-(5-bromo-2-thienyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide. Retrieved from [Link]

  • American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide. Retrieved from [Link]

  • Wiley. (n.d.). SpectraBase: Acetamide. Retrieved from [Link]

  • Lead Sciences. (n.d.). N-(5-Bromo-4-ethylthiazol-2-yl)acetamide. Retrieved from [Link]

  • Khan, K. M., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan.
  • Chemistry LibreTexts. (2023). Mass Spectrometry. Retrieved from [Link]

  • IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of N-(5-iodo-4-phenylthiazol-2-yl)acetamide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy. YouTube. Retrieved from [Link]

  • African Rock Art. (n.d.). N-(5-Bromo-4-methylthiazol-2-yl)acetamide. Retrieved from [Link]

  • Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Research and Reviews. (n.d.). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Retrieved from [Link]

  • Wiley. (n.d.). SpectraBase: Acetamide. Retrieved from [Link]

  • Wiley. (n.d.). SpectraBase: Acetamide. Retrieved from [Link]

  • BCD Group. (n.d.). CAS NO. 21478-95-5 | N-(5-Bromo-4-methylthiazol-2-yl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(Thiazol-2-yl)acetamide. Retrieved from [Link]

  • Baran, Y., et al. (2011). Spectroscopic and structural properties of N-(acetamide) morpholinium bromide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic and structural properties of N-(acetamide) morpholinium bromide. Request PDF. Retrieved from [Link]

Sources

Application Note & Protocols: High-Purity Isolation of N-(5-Bromothiazol-2-yl) acetamide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of N-(5-Bromothiazol-2-yl) acetamide hydrobromide, a key heterocyclic building block in pharmaceutical research and development. Recognizing the critical impact of purity on downstream applications, this guide moves beyond simple procedural lists to explain the underlying chemical principles behind each purification step. We present detailed, field-tested protocols for recrystallization and advanced chromatographic techniques, including reversed-phase methods, tailored for this specific hydrobromide salt. The content herein is designed for researchers, chemists, and drug development professionals seeking to achieve high-purity material with robust and reproducible methods.

Introduction: The Imperative for Purity

This compound belongs to the thiazole class of heterocyclic compounds, which are foundational scaffolds in numerous pharmacologically active agents.[1][2] The presence of the bromine atom at the 5-position makes it a versatile intermediate for further functionalization, often via cross-coupling reactions.[3] However, impurities originating from synthesis—such as unreacted starting materials, over-brominated species, or side-products—can interfere with subsequent reactions, compromise biological assays, and introduce significant challenges during process scale-up.

This guide provides the technical rationale and step-by-step protocols to effectively purify the target compound, ensuring its suitability for the most demanding applications.

Compound Profile and Impurity Analysis

Before selecting a purification strategy, it is crucial to understand the physicochemical properties of the target compound and the likely nature of its impurities.

  • Structure: this compound

  • Molecular Formula: C₅H₆Br₂N₂OS[2]

  • Nature: An acidic salt of a weakly basic heterocyclic amide. The protonation likely occurs on the thiazole ring nitrogen or the amide oxygen, enhancing its polarity and aqueous solubility compared to the free base.[4]

  • Expected Impurities:

    • Starting Materials: e.g., 2-amino-5-bromothiazole.

    • Reagents: e.g., residual acetic anhydride or acetyl chloride.

    • Side-Products: Di-acetylated or unacetylated species.

    • Isomers: Potential isomers from the synthesis of the parent aminothiazole.[5]

    • Degradation Products: Amides can be sensitive to harsh pH and high temperatures.

A preliminary purity assessment of the crude material via Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or ¹H-NMR is essential to inform the choice and design of the purification method.

Strategic Purification Workflow

The optimal purification strategy depends on the impurity profile and the required scale. The following diagram outlines a logical decision-making process for isolating high-purity this compound.

crude Crude Product N-(5-Bromothiazol-2-yl) acetamide HBr assess Purity Assessment (TLC, HPLC, NMR) crude->assess decision Purity >95% and Crystalline? assess->decision recryst Protocol 1: Recrystallization decision->recryst  Yes chrom Protocol 2: Chromatography decision->chrom No   final_qc Final Quality Control (HPLC, NMR, MP, EA) recryst->final_qc optional_recryst Optional Polish: Recrystallization chrom->optional_recryst optional_recryst->final_qc

Caption: High-level purification strategy decision tree.

Purification Methodologies & Protocols

Method 1: Recrystallization

Recrystallization is the preferred method for purifying crystalline solids, especially at scale, as it is often more cost-effective and scalable than chromatography. The key is selecting a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.[6]

Causality Behind Solvent Selection: Given the hydrobromide salt nature of the compound, polar protic solvents are excellent starting points. Alcohols like methanol or ethanol are often effective for purifying similar heterocyclic compounds.[7] For acetamide salts, crystallization directly from aqueous acid solutions can also be highly effective.[4] A co-solvent system (e.g., ethanol/water or methanol/diethyl ether) can be used to fine-tune solubility.

dissolve 1. Dissolve Crude in Minimum Volume of Hot Solvent (e.g., Methanol) filter 2. Hot Gravity Filtration (Optional, for insoluble impurities) dissolve->filter cool 3. Slow Cooling to Room Temp, then Ice Bath filter->cool isolate 4. Isolate Crystals by Vacuum Filtration cool->isolate wash 5. Wash Crystals with Cold Solvent isolate->wash dry 6. Dry Under Vacuum wash->dry

Caption: Step-by-step workflow for the recrystallization protocol.

Protocol 1: Recrystallization from Methanol

  • Solvent Screening: In a small test tube, add ~50 mg of crude material. Add methanol dropwise at room temperature until dissolved. If it dissolves easily, methanol may not be ideal alone. If it has low solubility, heat the test tube. If it dissolves upon heating, it is a good candidate.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a magnetic stir bar.

  • Heating: Add a minimal amount of methanol and heat the mixture to a gentle reflux with stirring. Continue adding methanol portion-wise until all the solid has just dissolved. Rationale: Using the minimum amount of solvent ensures the solution becomes supersaturated upon cooling, maximizing yield.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, reflux for 5-10 minutes, and perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Quality Control: Determine the melting point of the dried crystals and assess purity via HPLC or NMR. The melting point should be sharp. Analyze the mother liquor by TLC or HPLC to confirm that impurities were removed from the crystalline product.

Method 2: Reversed-Phase Flash Chromatography

For crude material with significant impurities or for compounds that "oil out" during recrystallization, chromatographic purification is necessary.[8] Given the polar and ionic nature of the hydrobromide salt, reversed-phase chromatography is often the method of choice. It separates compounds based on hydrophobicity, using a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile).[8]

Causality Behind Method Design:

  • Stationary Phase: C18-functionalized silica is ideal for retaining the somewhat non-polar heterocyclic core.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) is used to elute compounds.

  • Modifier: Adding a small amount of acid (0.1% formic acid or trifluoroacetic acid) to the mobile phase is critical .[8] This ensures the compound remains consistently protonated, preventing peak tailing and resulting in sharp, symmetrical peaks.

prep 1. Sample Prep (Dissolve in MeOH/DMF or Dry Load) load 3. Load Sample Onto Column prep->load equil 2. Column Equilibration (e.g., 95:5 Water:ACN + 0.1% FA) equil->load elute 4. Gradient Elution (Increase % ACN) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC / HPLC) collect->analyze combine 7. Combine Pure Fractions & Evaporate analyze->combine

Caption: General workflow for reversed-phase flash chromatography.

Protocol 2: Reversed-Phase C18 Flash Chromatography

  • Mobile Phase Preparation: Prepare two mobile phases.

    • Solvent A: Deionized water with 0.1% (v/v) formic acid.

    • Solvent B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.

  • Sample Preparation (Dry Loading Recommended): Dissolve the crude material (e.g., 1.0 g) in a minimal amount of methanol. Add a few grams of C18 silica gel to this solution. Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Rationale: Dry loading typically results in better peak resolution compared to liquid injection, especially for compounds with limited solubility in the initial mobile phase.[8]

  • Column Setup: Select a C18 flash column appropriately sized for the sample load.

  • Equilibration: Equilibrate the column with at least 5 column volumes of the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

  • Elution: Load the sample onto the column. Begin elution with a shallow gradient, for example:

    • 5-50% Solvent B over 20 column volumes.

    • 50-95% Solvent B over 5 column volumes.

    • Hold at 95% Solvent B for 5 column volumes.

  • Fraction Collection: Collect fractions throughout the run.

  • Analysis: Analyze the collected fractions by TLC (using a suitable polar solvent system) or by analytical HPLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the acetonitrile under reduced pressure. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the purified product as the formate salt, or the product can be extracted into an organic solvent after basification, then re-salted with HBr if the hydrobromide form is strictly required.

  • Quality Control: Confirm the purity and identity of the final product by NMR, HPLC, and mass spectrometry.

Data Summary and Troubleshooting

Effective purification requires anticipating and addressing common challenges.

Table 1: Troubleshooting Common Purification Issues

Problem Possible Cause(s) Recommended Solution(s) Source
Oiling out during recrystallization 1. Solution is too supersaturated.2. Cooling rate is too fast.3. Presence of impurities depressing the melting point. 1. Add a small amount of hot solvent to dissolve the oil, then re-cool slowly.2. Scratch the inside of the flask with a glass rod to induce nucleation.3. Add a seed crystal of pure product. [8]
Poor separation in chromatography 1. Inappropriate mobile phase.2. Column overloading.3. Compound streaking on silica. 1. Optimize the gradient; run TLCs to find a better solvent system.2. Reduce the sample load to 1-2% of the stationary phase mass.3. For basic compounds, consider using neutral or basic alumina instead of silica, or use reversed-phase. [8][9]
Compound won't elute from column 1. Compound is too polar for the solvent system.2. Irreversible adsorption or decomposition on silica. 1. Drastically increase mobile phase polarity (e.g., add methanol).2. Switch to a different stationary phase (e.g., C18, alumina) or use a modifier like triethylamine for basic compounds on silica. [8]

| Formation of an emulsion during extraction | 1. Vigorous shaking.2. Presence of surfactant-like impurities. | 1. Use gentle inversions instead of shaking.2. Add brine (saturated NaCl solution) to "salt out" and break the emulsion. |[8] |

Table 2: Recommended Starting Conditions for Chromatography

Technique Stationary Phase Mobile Phase A Mobile Phase B Typical Gradient Modifier
Reversed-Phase C18 Silica Water Acetonitrile 5% -> 95% B 0.1% Formic Acid
Normal Phase Alumina (Neutral) Dichloromethane Methanol 0% -> 20% B None

| HILIC | Silica or Amide | Acetonitrile | Water | 95% -> 50% A | 0.1% Formic Acid |

Conclusion

The purification of this compound can be achieved efficiently through systematic application of either recrystallization or reversed-phase chromatography. The choice of method should be guided by an initial analysis of the crude product's purity and the desired final specifications. For moderately pure, crystalline material, recrystallization from a polar solvent like methanol offers a scalable and economical solution. For complex impurity profiles, reversed-phase flash chromatography with an acidified mobile phase provides a robust and high-resolution alternative. By understanding the chemical principles outlined in this guide, researchers can consistently obtain high-purity material essential for successful drug discovery and development programs.

References

  • Knize, M. G., & Felton, J. S. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]

  • Hossu, A. M., et al. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. [Link]

  • Ashenhurst, J. (2016). Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Shende, V. S., et al. (2022). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC - NIH. [Link]

  • Coles, S. J., et al. (2018). Salt forms of amides: protonation of acetanilide. PMC - NIH. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Acetamide, N-bromo-. [Link]

  • Aly, A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • MDPI. (n.d.). Organics | Special Issue : Chemistry of Heterocyclic Compounds. [Link]

  • de Oliveira, R. S., et al. (2016). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC - NIH. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. [Link]

  • ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

  • European Patent Office. (n.d.). PROCESSES AND INTERMEDIATES FOR RESOLVING PIPERIDYL ACETAMIDE STEREOISOMERS. [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). [Link]

  • Wei, W., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]

  • PubChem. (n.d.). N-Bromoacetamide. [Link]

  • ResearchGate. (2023). Modification of Acetazolamide Synthesis: New Derivatives and Investigation of Their Biological Properties. [Link]

  • Pharmaffiliates. (n.d.). Acetazolamide-Impurities. [Link]

  • PubChem. (n.d.). 2-Acetamido-5-bromo-1,3-thiazole. [Link]

  • Kumar, S., et al. (2023). Multicomponent Solvate Crystals of 3,5-Dinitrobenzoic Acid and Acetamide and CSD Analysis of Solvates. PMC - PubMed Central. [Link]

  • ResearchGate. (2019). The comparative study of cocrystal/salt in simultaneously improving solubility and permeability of acetazolamide. [Link]

  • West, J. G., et al. (2022). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. [Link]

Sources

Application Notes & Protocols: N-(5-Bromothiazol-2-yl) acetamide hydrobromide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous clinically approved drugs.[1] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The strategic functionalization of the thiazole nucleus allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.

This document provides detailed application notes and protocols for N-(5-Bromothiazol-2-yl) acetamide hydrobromide , a versatile building block for drug discovery. We will explore its utility as a synthetic intermediate and provide methodologies for its incorporation into screening libraries for identifying novel therapeutic agents.

Molecular Profile and Strategic Features

This compound is a salt form of the parent compound, N-(5-Bromothiazol-2-yl) acetamide. The hydrobromide salt often improves solubility and stability, making it more amenable for use in various experimental settings.

PropertyValueSource
Chemical Formula C₅H₆Br₂N₂OS[4]
Molecular Weight 301.99 g/mol [4]
CAS Number 1354359-55-9[4]
Parent Compound N-(5-Bromothiazol-2-yl) acetamide[5]
Parent CAS 7336-54-1[5]

The key structural features that make this compound a valuable asset in drug discovery are:

  • 2-Acetamido Group: This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. It also provides a handle for further chemical modification.

  • 5-Bromo Substituent: The bromine atom significantly influences the electronic properties of the thiazole ring. It can serve as a key interaction point within a protein's active site (e.g., through halogen bonding) and often enhances the biological activity of the parent molecule.[1] Crucially, it provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments to build extensive compound libraries.

  • Thiazole Core: As a bioisostere for other aromatic systems, the thiazole ring is well-tolerated by biological systems and is a key component of numerous approved drugs, such as the anti-cancer agent Dasatinib.[2][6]

Application I: A Versatile Intermediate for Synthesis of Bioactive Molecules

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic value. The bromine at the 5-position is the key to its utility in diversity-oriented synthesis.

Workflow for Library Synthesis using Suzuki Cross-Coupling

This workflow illustrates how to leverage the 5-bromo position to create a library of novel compounds.

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Suzuki Cross-Coupling cluster_outcome Step 3: Outcome start N-(5-Bromothiazol-2-yl) acetamide hydrobromide base Neutralize with a weak base (e.g., NaHCO₃) to get the free base N-(5-Bromothiazol-2-yl) acetamide start->base reaction Reaction Mixture Heat (e.g., 80-100 °C) base->reaction reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) reagents->reaction product Novel 5-Aryl/Heteroaryl-Substituted N-(thiazol-2-yl) acetamide Derivative reaction->product purify Work-up and Purification (e.g., Column Chromatography) product->purify

Caption: Suzuki coupling workflow for library synthesis.

Protocol 1: General Procedure for Suzuki Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki cross-coupling of N-(5-Bromothiazol-2-yl) acetamide with an arylboronic acid.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

  • Base (e.g., Potassium carbonate, 2.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Neutralization: Dissolve this compound in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to obtain the free base. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Reaction Setup: In a round-bottom flask, combine the resulting N-(5-Bromothiazol-2-yl) acetamide (1.0 equivalent), the chosen arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (0.05 equivalents).

  • Solvent Addition and Degassing: Add the dioxane/water solvent mixture. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the desired 5-substituted-N-(thiazol-2-yl) acetamide derivative.[7]

Application II: Screening for Biological Activity

The core 2-acetamido-5-bromothiazole structure and its derivatives synthesized via Protocol 1 can be screened for various biological activities. Given the known pharmacology of thiazole derivatives, anticancer and antimicrobial assays are logical starting points.[6]

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability and proliferation. It is widely used to screen for the cytotoxic effects of chemical compounds on cancer cell lines.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anticipated Signaling Pathway Involvement in Cancer

Derivatives of N-(5-Bromothiazol-2-yl) acetamide may exert their anticancer effects through various mechanisms, such as the induction of apoptosis. Apoptosis is a form of programmed cell death crucial for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer drugs function by activating apoptotic pathways.[9]

G cluster_pathway Apoptotic Signaling compound Thiazole Derivative cas9 Caspase-9 (Initiator) compound->cas9 Induces cas8 Caspase-8 (Initiator) compound->cas8 Induces cas3 Caspase-3 (Executioner) cas9->cas3 cas8->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Potential induction of caspase-mediated apoptosis.

Protocol 3: Antimicrobial Activity Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (dissolved in DMSO)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Conclusion and Future Directions

This compound is a strategically valuable starting material for drug discovery campaigns. Its utility lies in the combination of a biologically relevant thiazole core and a synthetically versatile bromine handle. The protocols provided herein offer a framework for synthesizing novel derivatives and for conducting initial biological screenings. Further exploration of structure-activity relationships (SAR) by diversifying the 5-position substituent can lead to the identification of potent and selective modulators of various biological targets, paving the way for the development of next-generation therapeutics.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Pharmaceutical Research. [Link]

  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2023). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • A review on thiazole based compounds and it's pharmacological activities. (2023). World Journal of Advanced Research and Reviews. [Link]

  • N-(5-Bromo-4-ethylthiazol-2-yl)acetamide. (n.d.). MySkinRecipes. [Link]

  • Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. (2023). Vascular and Endovascular Review. [Link]

  • 2-Acetamido-5-bromo-1,3-thiazole. (n.d.). PubChem. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (2013). Archiv der Pharmazie. [Link]

Sources

The Strategic Utility of N-(5-Bromothiazol-2-yl) acetamide hydrobromide for High-Throughput Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 2-Aminothiazole Scaffold in Drug Discovery

For researchers, scientists, and professionals in drug development, the 2-aminothiazole framework is a cornerstone of medicinal chemistry. This "privileged scaffold" is a recurring motif in a multitude of clinically significant molecules, prized for its ability to engage with a wide array of biological targets.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4] The strategic value of N-(5-Bromothiazol-2-yl) acetamide hydrobromide lies in its dual functionality: the inherent biological relevance of the acetamido-thiazole core and the synthetic versatility endowed by the bromine atom at the 5-position.[5] This bromine serves as a key synthetic handle, enabling extensive diversification through modern cross-coupling methodologies to rapidly generate vast libraries of novel compounds for high-throughput screening.

This guide provides an in-depth exploration of the application of this compound as a foundational building block for compound library generation. We will delve into the causality behind experimental choices and present robust, validated protocols for key diversification reactions.

Chemical Profile and Strategic Considerations

This compound (CAS No.: 1354359-55-9) is a solid, crystalline compound.[6] The hydrobromide salt form enhances its stability and handling properties. The key to its utility is the C-Br bond at the 5-position of the thiazole ring. This position is electronically activated and highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. The acetamide group at the 2-position modulates the electronic properties of the ring and provides an additional point for hydrogen bonding interactions with biological targets.

The primary strategic advantage of this reagent is the ability to perform chemoselective functionalization at the C5 position. The reactivity of aryl halides in palladium-catalyzed coupling reactions generally follows the order I > Br > Cl > F.[7] The C-Br bond in this molecule is sufficiently reactive to participate in a range of coupling reactions under relatively mild conditions, allowing for the introduction of a wide variety of substituents.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The generation of a diverse compound library from this compound is most efficiently achieved through three principal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, at the 5-position of the thiazole ring.

Diagram of Diversification Strategy

G A N-(5-Bromothiazol-2-yl) acetamide hydrobromide B Suzuki-Miyaura Coupling (R-B(OH)2) A->B Pd Catalyst, Base C Sonogashira Coupling (R-C≡CH) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (R2NH) A->D Pd Catalyst, Base E 5-Aryl/Heteroaryl Thiazole Derivatives B->E F 5-Alkynyl Thiazole Derivatives C->F G 5-Amino Thiazole Derivatives D->G

Caption: Diversification pathways for N-(5-Bromothiazol-2-yl) acetamide.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between the 5-bromothiazole core and various boronic acids or esters.[8][9] This reaction is instrumental in introducing aryl and heteroaryl moieties, which are common features in many bioactive molecules.

Causality of Experimental Choices
  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) salt like Pd(OAc)₂ with a phosphine ligand are commonly used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[10]

  • Ligand: For heteroaryl halides, electron-rich and bulky phosphine ligands like XPhos or SPhos can improve reaction efficiency, especially with challenging substrates.[11]

  • Base: A base is crucial for the transmetalation step of the catalytic cycle.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.[8]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol
  • Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-N-(thiazol-2-yl)acetamide derivative.[8]

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Readily available and effective for a range of substrates.
Base K₂CO₃, Cs₂CO₃Effective in promoting transmetalation.[10]
Solvent Dioxane/H₂O, DMFGood solubility for both organic and inorganic reagents.
Temperature 80-100 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Protocol 2: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between the 5-bromothiazole and a terminal alkyne.[12] This reaction introduces a linear alkyne moiety, a versatile functional group that can be further elaborated, or can act as a rigid linker in drug design.

Causality of Experimental Choices
  • Palladium Catalyst: As with the Suzuki coupling, a palladium(0) catalyst is essential. Pd(PPh₃)₄ is a common choice.[13]

  • Copper(I) Co-catalyst: The Sonogashira reaction typically requires a copper(I) co-catalyst, such as CuI. The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction.[7]

  • Solvent: Anhydrous solvents like DMF or THF are commonly used.

Detailed Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF or THF). Then, add the amine base (e.g., Et₃N, 2.0-3.0 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]

ParameterRecommended ConditionRationale
Pd Catalyst Pd(PPh₃)₄Effective and commercially available.
Cu Co-catalyst CuIEssential for the formation of the copper acetylide intermediate.[14]
Base Et₃N, DIPEAActs as both a base and a solvent in some cases.
Solvent Anhydrous DMF, THFPrevents unwanted side reactions with water.
Temperature 25-80 °CGenerally proceeds under milder conditions than Suzuki coupling.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 5-position of the thiazole ring.[15] This reaction is of great importance in medicinal chemistry as the amino group can significantly influence the pharmacological properties of a molecule.

Causality of Experimental Choices
  • Palladium Catalyst: A palladium pre-catalyst, often a Pd(II) salt like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, is used in combination with a specialized ligand.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are critical for the success of this reaction. These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[16]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base deprotonates the amine and facilitates the formation of the palladium-amide complex.[17]

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used.

Catalytic Cycle: Buchwald-Hartwig Amination

G A Pd(0)L2 B Oxidative Addition A->B Ar-X C L-Pd(II)-X  | Ar B->C D Amide Formation C->D HNR2, Base E L-Pd(II)-NR2  | Ar D->E F Reductive Elimination E->F F->A Ar-NR2

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the mixture with stirring at a temperature typically between 80 °C and 110 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[18]

ParameterRecommended ConditionRationale
Pd Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective sources of Pd(0).
Ligand XPhos, RuPhosBulky, electron-rich ligands that promote reductive elimination.[16]
Base NaOtBu, LHMDSStrong, non-nucleophilic base required for amine deprotonation.[17]
Solvent Anhydrous Toluene, DioxaneAprotic solvents to prevent side reactions.
Temperature 80-110 °CHigher temperatures are often needed to drive the reaction.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of compound libraries in drug discovery. Its 2-acetamido-thiazole core provides a privileged scaffold, while the 5-bromo substituent serves as a convenient handle for diversification. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and robust methods for introducing a wide range of chemical functionalities. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can efficiently generate large and diverse libraries of novel compounds, accelerating the identification of new therapeutic agents.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). Google Books.
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (n.d.). Benchchem.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. (n.d.). ResearchGate.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (n.d.). Benchchem.
  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.). ResearchGate.
  • N-(5-Bromothiazol-2-yl)acetamide hydrobromide. (n.d.). BLD Pharm.
  • Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. (n.d.). Benchchem.
  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate.
  • A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery. (n.d.). Benchchem.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). Tokyo Chemical Industry Co., Ltd..
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • 2-Amino-5-bromothiazole monohydrobromide. (n.d.). Sigma-Aldrich.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • N-(5-Bromo-4-ethylthiazol-2-yl)acetamide. (n.d.). MySkinRecipes.
  • Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. (2025). ResearchGate.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health.
  • Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives... (n.d.). ResearchGate.
  • Role of 1,4-benzothiazine derivatives in medicinal chemistry. (n.d.). PubMed.
  • Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. (2024). PubMed.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.
  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2025). ResearchGate.
  • Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. (n.d.). Advanced Journal of Chemistry, Section A.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research.
  • Scaffold Hopping in Drug Discovery. (n.d.). NIPER S.A.S. Nagar.
  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. (2024). PubMed Central.
  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). ResearchGate.
  • Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. (2019). PubMed.
  • Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (2013). PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: N-(5-Bromothiazol-2-yl) acetamide hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(5-Bromothiazol-2-yl) acetamide hydrobromide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving reaction yield and product purity. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols grounded in established literature.

Introduction: The Synthetic Challenge

N-(5-Bromothiazol-2-yl) acetamide is a valuable building block in medicinal chemistry, often used as an intermediate in the development of various therapeutic agents.[1] The direct acetylation of 2-amino-5-bromothiazole appears straightforward, but is often plagued by low yields and the formation of complex product mixtures.[2][3] Key challenges include the nucleophilicity of the thiazole ring system, the potential for multiple acylations, and the stability of the starting materials and products.

This guide will deconstruct the synthetic process, offering logical, evidence-based solutions to common experimental hurdles.

Reaction Overview: The Acetylation of 2-Amino-5-Bromothiazole

The primary reaction involves the acylation of the exocyclic amino group of 2-amino-5-bromothiazole using an acetylating agent like acetyl chloride or acetic anhydride, typically in the presence of a base.

Synthesis_Overview cluster_reactants Reactants cluster_product Product 2-amino-5-bromothiazole 2-Amino-5-bromothiazole Product N-(5-Bromothiazol-2-yl) acetamide 2-amino-5-bromothiazole->Product + Acetylating Agent + Base (e.g., Et3N) Acetylating_Agent Acetyl Chloride or Acetic Anhydride Acetylating_Agent->Product

Caption: General reaction scheme for the synthesis of N-(5-Bromothiazol-2-yl) acetamide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product at all. What's going wrong?

Low yield is the most common complaint. The cause can typically be traced to one of three areas: reactant quality, reaction conditions, or unintended side reactions.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Cause1 Poor Reactant Quality Start->Cause1 Cause2 Suboptimal Conditions Start->Cause2 Cause3 Side Reactions Start->Cause3 Sol1 Verify Purity (NMR, mp) Use Fresh Reagents Cause1->Sol1 Check Sol2 Optimize Solvent, Base, & Temperature (See Table 1) Cause2->Sol2 Adjust Sol3 Control Stoichiometry Consider Protecting Group Strategy Cause3->Sol3 Minimize

Caption: Troubleshooting workflow for low reaction yield.

A. Poor Reactant Quality

  • 2-Amino-5-bromothiazole: This starting material can be unstable upon storage.[2] Degradation can lead to a host of impurities that will complicate the reaction.

    • Solution: Before starting, verify the purity of your 2-amino-5-bromothiazole via NMR or melting point analysis. If it appears discolored or degraded, consider purifying it by recrystallization or using a freshly purchased batch.

  • Acetylating Agent: Acetyl chloride and acetic anhydride are highly reactive and susceptible to hydrolysis from atmospheric moisture.

    • Solution: Use freshly opened bottles or distill the acetylating agent immediately before use. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

B. Suboptimal Reaction Conditions

The choice of solvent and base is critical and can dramatically impact the outcome. Anhydrous acylation conditions are generally preferred.[2]

  • Solvent: Solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dichloromethane (CH₂Cl₂) are suitable.[2] The choice can be significant; for instance, in related syntheses, MeCN proved superior to CH₂Cl₂, leading to a 63% yield in one case.[2][3]

  • Base: A non-nucleophilic organic base like Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) is typically used to neutralize the HCl or acetic acid byproduct. Using amine bases with acetic anhydride can sometimes lead to mixtures of products.[3]

  • Temperature: Acylation reactions are exothermic. Running the reaction at 0 °C and allowing it to slowly warm to room temperature can help control the reaction rate and minimize side products.[3]

C. Dominant Side Reactions: The Problem of Bis-Acylation

Direct acylation of 2-aminothiazoles can be complex, often resulting in low yields (e.g., 19%) and the formation of a significant, more polar bis-acylated derivative.[2][3] This occurs because after the initial N-acetylation, a second acetylation can occur, likely at the endocyclic nitrogen, forming a bis-acylamino structure.[2][3]

Side_Reaction Start 2-Amino-5-bromothiazole Desired N-(5-Bromothiazol-2-yl) acetamide (Mono-acylated) Start->Desired + 1 eq. Ac₂O Side Bis-acylated Byproduct Desired->Side + Excess Ac₂O (Slow)

Caption: Competing pathways of mono- and bis-acylation.

  • Solution 1 (Stoichiometric Control): Use only a slight excess (1.0-1.1 equivalents) of the acetylating agent to favor mono-acetylation.

  • Solution 2 (Recommended - Protecting Group Strategy): To achieve a clean, high-yield reaction, a protecting group strategy is highly effective. By first protecting the amine with a t-butyloxycarbonyl (Boc) group, you can perform the desired modifications and then deprotect under mild conditions. This approach cleanly affords the desired product in good yields, avoiding the bis-acylation issue altogether.[3]

Q2: My final product is impure. How can I improve its purity?

Purification can be challenging due to the presence of starting materials or the bis-acylated byproduct.

  • Issue: Unreacted 2-amino-5-bromothiazole.

    • Identification: This will appear as a more polar spot on a TLC plate compared to your product.

    • Solution: During the workup, a wash with a dilute acid (e.g., 1M HCl) can help remove the basic starting amine. Recrystallization is also an effective purification method.

  • Issue: Bis-acylated Byproduct.

    • Identification: This is typically a more polar compound than the desired mono-acetylated product.[2][3]

    • Solution: Column chromatography is the most effective method to separate the mono- and bis-acylated products. A gradient elution using a solvent system like ethyl acetate/hexanes can provide good separation.

  • Issue: Product Decomposition.

    • Observation: Some acylated thiazoles can be unstable, and even mild hydrolysis can lead to decomposition.[3]

    • Solution: Use anhydrous conditions for the reaction and workup. When performing extractions, use saturated sodium bicarbonate (NaHCO₃) to neutralize acid, but avoid prolonged exposure to strongly basic or acidic aqueous solutions.[3]

Frequently Asked Questions (FAQs)

  • Q: What is the purpose of isolating the product as a hydrobromide salt?

    • A: Forming a salt, such as the hydrobromide, often aids in purification and handling. Salts are typically crystalline, stable solids with sharp melting points, making them easier to isolate and purify by recrystallization compared to the free base, which may be an oil or a low-melting solid.

  • Q: Which is the better acetylating agent: acetyl chloride or acetic anhydride?

    • A: Both can be used. Acetyl chloride is more reactive but produces HCl gas, which must be neutralized.[4] Acetic anhydride is less reactive, and the acetic acid byproduct can sometimes be easier to manage. For sensitive substrates, acetic anhydride with a catalytic amount of DMAP is often a milder and effective choice.[3]

  • Q: How should I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material and product (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Q: Can you elaborate on the Boc-protection strategy?

    • A: This is an advanced but highly effective method for avoiding side reactions.[2][3] You first react 2-amino-5-bromothiazole with Di-tert-butyl dicarbonate (Boc₂O) to protect the amine. This protected intermediate is much less prone to side reactions. After your desired synthetic steps, the Boc group can be easily removed with a mild acid like trifluoroacetic acid (TFA) to give the clean, final product in high yield.[2][3]

Validated Experimental Protocols

Protocol 1: Direct Acetylation (Standard Method)

This protocol is based on general procedures for the acylation of 2-aminothiazoles.[3][4]

  • Preparation: Dissolve 2-amino-5-bromothiazole (1.0 eq) in anhydrous THF or CH₂Cl₂ (approx. 0.2 M concentration) in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the stirred solution.

  • Acetylation: Add acetyl chloride (1.1 eq) dropwise to the solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield N-(5-Bromothiazol-2-yl) acetamide.

  • Salt Formation (Optional): To form the hydrobromide salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of HBr in acetic acid or ethereal HBr. The salt will precipitate and can be collected by filtration.

Protocol 2: High-Yield Synthesis via Boc-Intermediate (Recommended)

This method is adapted from literature procedures that demonstrate superior yields and purity by avoiding bis-acylation.[2][3]

  • Part A: Boc-Protection

    • Dissolve 2-amino-5-bromothiazole (1.0 eq) in a mixture of THF and water.

    • Add Na₂CO₃ or NaOH to adjust the pH to ~10.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir vigorously at room temperature until TLC shows complete consumption of the starting material.

    • Extract the Boc-protected amine with ethyl acetate, dry the organic layer, and concentrate to obtain the intermediate, which can often be used without further purification.

  • Part B: Acetylation and Deprotection

    • The acetylation step would typically be performed on a different part of the molecule if this strategy is used for a more complex synthesis. For simple N-acetylation, direct acetylation (Protocol 1) is more common, with the understanding that side products may form. The Boc-protection strategy is most valuable when other functional groups need to be manipulated while the amine is protected.

    • Deprotection: Dissolve the Boc-protected compound in CH₂Cl₂ and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the desired amine product, often as a TFA salt.

Data Summary: Comparison of Conditions

MethodReactantsBase / CatalystSolventYieldCommentsReference
Direct Acylation2-amino-4-chlorothiazole, O-acetylsalicyloyl chlorideEt₃NTHF19%Slow, complex reaction with significant bis-acylated byproduct.[2][3]
Direct Acylation2-aminothiazole, Acetyl Chloride-Dry AcetoneNot QuantifiedStandard method resulting in a solid product after aqueous workup.[4]
Boc-Intermediate StrategyBoc-protected aminothiazole--High (e.g., >80%)Clean conversion, avoids bis-acylation, making it ideal for complex syntheses.[2][3]

References

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024).
  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • 2-Amino-5-bromothiazole | 3034-22-8 | FA13214. Biosynth.
  • Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. (N/A).
  • N-(5-Bromothiazol-2-yl)acetamide hydrobromide | 1354359-55-9. BLD Pharm.
  • N-(5-Bromo-4-ethylthiazol-2-yl)acetamide. MySkinRecipes.
  • N-(Thiazol-2-yl)acetamide. (N/A).

Sources

Technical Support Center: Synthesis of N-(5-Bromothiazol-2-yl) acetamide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-(5-Bromothiazol-2-yl) acetamide hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to help optimize your synthesis and achieve high purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may be encountered during the synthesis of this compound, providing probable causes and actionable solutions.

Observed Issue Probable Cause(s) Recommended Solutions & Preventative Measures
Low Yield of the Desired Product 1. Incomplete Acetylation: Insufficient reaction time or temperature. 2. Hydrolysis of the Product: Presence of water in the reaction or during workup can hydrolyze the amide bond.[1][2][3][4][5] 3. Product Loss During Workup: The product may be partially soluble in the aqueous phase during washing or extraction. 4. Sub-optimal Purification: Significant loss of product during recrystallization due to poor solvent choice or technique.[6][7]1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, 2-amino-5-bromothiazole.[8] 2. Ensure Anhydrous Conditions: Use dry solvents and reagents. Acetic anhydride should be freshly opened or distilled to remove acetic acid, which can contain water.[1][9] 3. Optimize Workup: Minimize the volume of aqueous washes. If product solubility is a concern, back-extract the aqueous layers with a suitable organic solvent. 4. Systematic Recrystallization: Perform small-scale solvent screening to identify the ideal recrystallization solvent that provides high recovery of pure product.[6]
Formation of a Significant Amount of a Less Polar Side Product (Confirmed by TLC) Diacetylation: The initially formed N-(5-Bromothiazol-2-yl) acetamide undergoes a second acetylation to form the diacetyl derivative. This is more likely with strong bases and an excess of acetic anhydride.[10]1. Control Stoichiometry: Use a controlled amount of acetic anhydride (typically 1.0-1.2 equivalents). 2. Choice of Base: Avoid strong bases. The use of a weaker base, such as N-methylmorpholine, has been shown to minimize diacetylation.[8] Pyridine can also be used.[11][12] 3. Temperature Control: Maintain a moderate reaction temperature. Elevated temperatures can promote over-acetylation.
Presence of Starting Material (2-Amino-5-bromothiazole) in the Final Product 1. Incomplete Acetylation: As mentioned above. 2. Hydrolysis of the Product: The amide bond can be cleaved by acid or base catalysis, especially during prolonged heating or harsh workup conditions.[1][2][3][4][5]1. Drive the Reaction to Completion: Ensure sufficient reaction time as monitored by TLC.[8] 2. Mild Workup Conditions: Neutralize the reaction mixture carefully and avoid excessive heating during solvent removal. If an acidic workup is used, perform it at a low temperature.
Product is Discolored (Yellow, Brown, or Pink) 1. Impurities in the Starting Material: The purity of the initial 2-amino-5-bromothiazole is crucial. Impurities from the bromination of 2-aminothiazole can be colored.[13][14] 2. Degradation of the Thiazole Ring: Thiazole rings can be sensitive to strong oxidizing or acidic conditions, leading to colored degradation products. 3. Reaction with Acetic Anhydride Impurities: Old or impure acetic anhydride can contain colored impurities that can be incorporated into the product.[9]1. Purify the Starting Material: Recrystallize the 2-amino-5-bromothiazole before use if its purity is questionable. 2. Use High-Quality Reagents: Use freshly opened or purified acetic anhydride. 3. Decolorization during Purification: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool.
Difficulty in Isolating the Hydrobromide Salt 1. Incorrect Stoichiometry of HBr: An incorrect amount of hydrobromic acid can lead to incomplete salt formation or a mixture of the salt and free base. 2. Inappropriate Solvent for Precipitation: The hydrobromide salt may be soluble in the chosen solvent.1. Precise HBr Addition: Carefully add one equivalent of a standardized solution of HBr in a suitable solvent (e.g., acetic acid, ether). 2. Solvent Selection for Precipitation: The hydrobromide salt is typically less soluble in nonpolar organic solvents. Diethyl ether or isopropyl alcohol are often used to precipitate the salt from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the acetylation of 2-amino-5-bromothiazole?

The acetylation of 2-amino-5-bromothiazole is a nucleophilic acyl substitution reaction. The exocyclic amino group of the thiazole acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the N-acetylated product.

Q2: Why is diacetylation a common side reaction, and how can I structurally confirm its presence?

The nitrogen of the initially formed amide can still be nucleophilic enough to react with another molecule of acetic anhydride, especially under forcing conditions (excess anhydride, strong base, high temperature), leading to a diacetylated product.

To confirm the presence of the diacetylated side product, you can use the following analytical techniques:

  • TLC: The diacetylated product will be less polar than the monoacetylated product and will have a higher Rf value.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the diacetylated product will lack the N-H proton signal that is present in the desired monoacetylated product. You will also observe two distinct acetyl methyl signals if the rotation around the N-C(O) bond is restricted.

  • Mass Spectrometry: The mass spectrum of the diacetylated product will show a molecular ion peak that is 42 mass units (the mass of an acetyl group) higher than that of the monoacetylated product.

Q3: Can I use acetyl chloride instead of acetic anhydride for this reaction?

Yes, acetyl chloride is a more reactive acetylating agent and can be used for the acetylation of 2-aminothiazoles.[15] However, its high reactivity means that the reaction is more exothermic and may require more careful temperature control to avoid side reactions. Additionally, the reaction with acetyl chloride produces hydrochloric acid as a byproduct, which needs to be neutralized by a base.

Q4: What is the purpose of converting the final product to its hydrobromide salt?

Converting the N-(5-Bromothiazol-2-yl) acetamide to its hydrobromide salt serves several purposes:

  • Increased Stability: Amine salts are often more crystalline and have higher melting points than the corresponding free bases, which can improve their stability and shelf-life.

  • Ease of Handling: The salt form is typically a free-flowing solid that is easier to handle and weigh than the free base, which may be an oil or a low-melting solid.

  • Improved Solubility: The hydrobromide salt may have different solubility properties, which can be advantageous for formulation or subsequent reactions.

Q5: My final product has a broad melting point range. What does this indicate?

A broad melting point range is a strong indication of impurities in your product. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. The most likely impurities are unreacted starting material, the diacetylated side product, or residual solvents. Further purification, such as recrystallization, is recommended.[6]

Experimental Protocols

Protocol 1: Synthesis of N-(5-Bromothiazol-2-yl) acetamide

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Step 1: Acetylation of 2-Amino-5-bromothiazole

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromothiazole (1.0 eq) in a suitable anhydrous solvent (e.g., glacial acetic acid, pyridine, or tetrahydrofuran).

  • To the stirred solution, add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If glacial acetic acid is used as the solvent, carefully pour the reaction mixture into ice-water to precipitate the product. If pyridine or THF is used, remove the solvent under reduced pressure.

  • Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Select an appropriate solvent for recrystallization. A good starting point for N-acetylated aminothiazoles is an ethanol/water mixture.

  • Dissolve the crude N-(5-Bromothiazol-2-yl) acetamide in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution through a pre-warmed funnel containing celite to remove the charcoal and any other insoluble impurities.

  • Slowly add hot water to the hot filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Protocol 3: Formation of the Hydrobromide Salt
  • Dissolve the purified N-(5-Bromothiazol-2-yl) acetamide in a minimal amount of a suitable anhydrous solvent (e.g., ethyl acetate or isopropanol).

  • To this solution, add one equivalent of a standardized solution of hydrobromic acid in acetic acid or diethyl ether dropwise with stirring.

  • The hydrobromide salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding a non-polar co-solvent like hexane.

  • Collect the this compound salt by vacuum filtration, wash with a small amount of the precipitation solvent, and dry under vacuum.

Visualizations

Reaction Scheme and Side Reactions

G cluster_main Main Reaction cluster_side Side Reactions A 2-Amino-5-bromothiazole B N-(5-Bromothiazol-2-yl) acetamide A->B + Acetic Anhydride D N,N-Diacetyl-2-amino-5-bromothiazole B->D + Acetic Anhydride (Excess) E 2-Amino-5-bromothiazole B->E + H2O (Hydrolysis) C Acetic Anhydride C->B C->D G cluster_troubleshooting Troubleshooting Start Start Synthesis Monitor Monitor by TLC Start->Monitor Workup Workup Monitor->Workup Purify Purify Product Workup->Purify Characterize Characterize Product Purify->Characterize LowYield Low Yield? Characterize->LowYield End Pure Product Impurities Impurities Present? LowYield->Impurities No OptimizeReaction Optimize Reaction Conditions (Time, Temp, Base) LowYield->OptimizeReaction Yes Impurities->End No OptimizeWorkup Optimize Workup & Purification Impurities->OptimizeWorkup Yes OptimizeReaction->Start OptimizeWorkup->Purify

Caption: A logical workflow for troubleshooting the synthesis.

References

  • BenchChem. (2025). Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide.
  • OSTI.GOV. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Acetamide, N-bromo.
  • Iowa State University Digital Repository. (n.d.).
  • Filo. (2024).
  • National Institutes of Health. (2024).
  • ResearchGate. (2025).
  • HYDROLYSIS REACTIONS. (2018).
  • Semantic Scholar. (2021).
  • National Institutes of Health. (n.d.). N-(Thiazol-2-yl)acetamide.
  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.).
  • ResearchGate. (2018). Acetylation can be done effectively with acetic acid instead of AC2O / AcOCl???
  • National Institutes of Health. (n.d.).
  • Taylor & Francis. (n.d.).
  • National Institutes of Health. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
  • Journal of Organic Chemistry & Process Research. (n.d.). Synthesis of some new 5- substituted of.
  • National Institutes of Health. (2016).
  • HYDROLYSIS REACTIONS. (2018).
  • ChemicalBook. (n.d.). 2-Amino-5-bromothiazole synthesis.
  • National Institutes of Health. (2021).
  • MDPI. (2021).
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Biosynth. (n.d.). 2-Amino-5-bromothiazole | 3034-22-8 | FA13214.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromothiazole 97 61296-22-8.
  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)
  • ResearchGate. (n.d.).
  • YouTube. (2021).
  • Lookchem. (n.d.).
  • PubMed. (1973).
  • Khan Academy. (n.d.).
  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions.
  • Chemguide. (n.d.). the hydrolysis of amides.
  • National Institutes of Health. (n.d.). N-(1,3-Benzothiazol-2-yl)acetamide.
  • Zenodo. (2022). BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES.
  • ResearchGate. (2019).
  • BenchChem. (2025).

Sources

Technical Support Center: N-(5-Bromothiazol-2-yl) acetamide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(5-Bromothiazol-2-yl) acetamide hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to achieve high purity and batch-to-batch consistency in your experiments.

Introduction: Understanding the Purification Challenges

This compound is a key intermediate in medicinal chemistry. Its purification, however, can be challenging due to a combination of factors inherent to its structure: the basicity of the thiazole nitrogen, the reactivity of the bromine atom, and the properties of its hydrobromide salt. Successful purification hinges on a clear understanding of potential impurities and the strategic application of purification techniques.

This guide will focus on the most common and effective purification method for this class of compounds: recrystallization . We will explore common pitfalls and provide solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Based on the typical synthesis of N-acetylated aminothiazoles, the common impurities can be categorized as follows:

  • Unreacted Starting Materials: Primarily 2-amino-5-bromothiazole.

  • Over-Acetylation Products: While less common, di-acetylated species are a possibility under harsh reaction conditions.

  • Hydrolysis Products: The acetamide group can be susceptible to hydrolysis, especially in the presence of acid or base, reverting to 2-amino-5-bromothiazole.

  • Byproducts from Bromination: If the bromination of the thiazole ring is part of the synthetic sequence, impurities such as dibrominated species could be present.

  • Residual Solvents: Solvents used in the synthesis and work-up can be trapped in the crystal lattice.

Q2: My purified product has a brownish or yellowish tint. What is the likely cause and how can I remove it?

A2: A persistent color is often due to trace amounts of oxidized impurities or residual bromine from the synthesis of starting materials. The use of activated charcoal during recrystallization is often effective in adsorbing these colored impurities. However, use charcoal judiciously as it can also adsorb your product, leading to lower yields.

Q3: The melting point of my purified product is broad and lower than expected. What does this indicate?

A3: A broad or depressed melting point is a classic indicator of impurity. The presence of any of the impurities listed in Q1 can disrupt the crystal lattice of the pure compound, leading to this observation. Further purification is necessary.

Q4: I am struggling to form the hydrobromide salt. What are the critical parameters?

A4: Successful hydrobromide salt formation depends on several factors:

  • Stoichiometry: Ensure the molar ratio of the free base to hydrobromic acid is correct. An excess of HBr can lead to a highly acidic and potentially hygroscopic product.

  • Solvent Choice: The salt formation should be carried out in a solvent where the hydrobromide salt is sparingly soluble, allowing it to precipitate. Common choices include isopropanol, ethanol, or mixtures with ethers like diethyl ether or MTBE.[1]

  • pKa Difference: For efficient salt formation, the pKa of the acidic counter-ion should be at least 2 pH units lower than the pKa of the basic drug.[2][3]

Troubleshooting Guide: Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid organic compounds. The following guide addresses common issues encountered during the recrystallization of this compound.

Problem 1: The compound will not dissolve in the hot solvent.
Possible Cause Solution
Incorrect Solvent Choice The solvent is not polar enough to dissolve the hydrobromide salt. Amine salts are generally more soluble in polar solvents.[4][5]
Insufficient Solvent You may not have added enough solvent. Add the solvent in small portions to the heated mixture until the solid just dissolves.[6][7]
Insoluble Impurities Present If the majority of the compound dissolves but some solid remains, these are likely insoluble impurities. Perform a hot filtration to remove them.
Problem 2: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.

Possible Cause Solution
Solution is too concentrated Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.[8]
Cooling is too rapid Allow the solution to cool more slowly. Insulate the flask to encourage slow, controlled crystal growth.[8]
High impurity level The presence of significant impurities can lower the melting point of the mixture. Consider a pre-purification step or using a different solvent system.
Problem 3: No crystals form upon cooling.
Possible Cause Solution
Too much solvent was used The solution is not saturated. Boil off some of the solvent to increase the concentration and allow it to cool again.[6][8]
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.[6]
Solution cooled too quickly Allow for a longer, slower cooling period. Placing the flask in a beaker of warm water and allowing it to cool to room temperature can help.
Problem 4: Poor recovery of the purified product.
Possible Cause Solution
Too much solvent was used The compound has significant solubility in the cold solvent. Use the minimum amount of hot solvent necessary for dissolution.[6][7]
Premature crystallization during hot filtration Pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
Washing with room temperature solvent Always wash the collected crystals with a small amount of ice-cold solvent to minimize product loss.[6]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a hydrobromide salt, polar protic solvents or mixtures are often a good starting point.

Recommended Solvents to Screen:

  • Ethanol

  • Isopropanol (IPA)

  • Methanol

  • Ethanol/Water mixtures

  • Isopropanol/Diethyl ether mixtures

Procedure:

  • Place approximately 20 mg of your crude this compound into a small test tube.

  • Add 0.5 mL of the solvent to be tested.

  • Observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.

  • Gently heat the test tube in a warm water bath. The compound should fully dissolve.

  • Allow the test tube to cool to room temperature, then place it in an ice bath.

  • Observe the formation of crystals. A good solvent will result in the formation of a significant amount of crystalline solid.

Protocol 2: Recrystallization of this compound

This protocol assumes a suitable solvent has been identified (e.g., 95% Ethanol).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot 95% ethanol to just dissolve the solid.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes any insoluble impurities and the activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Drying: Dry the purified crystals under vacuum.

Purity Assessment

To confirm the purity of your this compound, the following analytical techniques are recommended:

Analytical Technique Purpose Expected Observations for a Pure Sample
High-Performance Liquid Chromatography (HPLC) To determine the percentage purity and detect any soluble impurities.A single major peak corresponding to the product. Purity is often calculated based on the area percentage of this peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and identify any structural isomers or impurities.The spectra should show the expected signals for the compound with correct integrations and chemical shifts. The absence of signals from starting materials or byproducts.
Melting Point Analysis To assess the purity.A sharp melting point within a narrow range (typically 1-2 °C).
Mass Spectrometry (MS) To confirm the molecular weight of the compound.The detection of the correct molecular ion peak.

Visualizing the Workflow

Recrystallization Workflow

G cluster_0 Dissolution cluster_1 Purification cluster_2 Crystallization cluster_3 Isolation & Drying dissolve Dissolve crude product in minimum hot solvent hot_filtration Hot Filtration (remove insoluble impurities) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry

Caption: A typical workflow for the purification of this compound by recrystallization.

Troubleshooting Decision Tree

G start Recrystallization Issue oiling_out Compound 'oils out'? start->oiling_out no_crystals No crystals form? oiling_out->no_crystals No reheat_add_solvent Reheat & add more solvent oiling_out->reheat_add_solvent Yes low_yield Low yield? no_crystals->low_yield No boil_off_solvent Boil off some solvent no_crystals->boil_off_solvent Yes check_solvent_amount Used minimum hot solvent? low_yield->check_solvent_amount Yes retry Re-evaluate solvent choice low_yield->retry No slow_cool Cool more slowly reheat_add_solvent->slow_cool induce_crystallization Scratch flask or add seed crystal boil_off_solvent->induce_crystallization end Successful Purification induce_crystallization->end wash_cold Washed with ice-cold solvent? check_solvent_amount->wash_cold Yes check_solvent_amount->retry No wash_cold->end Yes wash_cold->retry No

Caption: A decision tree to troubleshoot common recrystallization problems.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(1), 1.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(4), 232-239.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hydrobromide – Knowledge and References. Retrieved from [Link]

  • Roussel, J., et al. (2020).
  • O'Connor, J. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461.
  • Makary, P. (2014). Principles of Salt Formation. UK Journal of Pharmaceutical and Biosciences, 2(4), 1-4.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(5-Bromothiazol-2-yl) acetamide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-(5-Bromothiazol-2-yl) acetamide hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure successful and efficient synthesis.

Introduction

N-(5-Bromothiazol-2-yl) acetamide is a key intermediate in the synthesis of various pharmaceutically active compounds. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and its derivatization is a critical step in drug discovery. This guide will walk you through the optimized reaction conditions, potential pitfalls, and purification strategies for obtaining high-purity this compound.

Core Synthesis Workflow

The synthesis of this compound is a two-step process involving the acetylation of 2-amino-5-bromothiazole followed by the formation of the hydrobromide salt.

Synthesis_Workflow Start Starting Material: 2-Amino-5-bromothiazole Acetylation Step 1: Acetylation (Formation of N-(5-Bromothiazol-2-yl) acetamide) Start->Acetylation Acetic Anhydride or Acetyl Chloride Salt_Formation Step 2: Hydrobromide Salt Formation Acetylation->Salt_Formation Hydrobromic Acid End Final Product: This compound Salt_Formation->End

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part 1: Acetylation of 2-Amino-5-bromothiazole

Q1: I am getting a low yield of my acetylated product. What are the likely causes?

A1: Low yields in the acetylation of 2-aminothiazoles can stem from several factors. Here’s a troubleshooting guide:

  • Purity of Starting Material: 2-Amino-5-bromothiazole can be unstable and may degrade over time, especially if not stored properly. It is often supplied as a hydrobromide salt, which is more stable. If you are using the free base, ensure it is pure and dry. If using the hydrobromide salt, it must be neutralized to the free base before acetylation. A procedure for this is provided below.

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to:

    • Insufficient reaction time or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature.

    • Inefficient acylating agent: Both acetic anhydride and acetyl chloride are effective. Acetyl chloride is more reactive but can be more difficult to handle. Acetic anhydride is generally a good choice, often used with a base like pyridine.

  • Side Reactions: The most common side reaction is the formation of a di-acetylated byproduct, where the amide nitrogen is acetylated a second time. This is more likely to occur with highly reactive acylating agents and strong bases.

  • Work-up Losses: The product may be lost during the work-up procedure. Ensure proper pH adjustment and complete extraction with an appropriate solvent.

Q2: I see multiple spots on my TLC plate after the acetylation reaction. What are they and how can I avoid them?

A2: The presence of multiple spots on your TLC plate likely indicates a mixture of starting material, the desired mono-acetylated product, and a di-acetylated byproduct.

TLC_Analysis cluster_0 TLC Plate Lane1 Starting Material (SM) Lane2 Reaction Mixture (RM) Lane3 Co-spot (SM+RM) SM_Spot RM_SM_Spot RM_Product_Spot RM_Byproduct_Spot Co_SM_Spot Co_Product_Spot Co_Byproduct_Spot label_SM Starting Material (less polar) label_P Mono-acetylated Product label_BP Di-acetylated Byproduct (more polar)

Troubleshooting biological assays with N-(5-Bromothiazol-2-yl) acetamide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(5-Bromothiazol-2-yl) acetamide hydrobromide (referred to herein as Compound BT-A). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for biological assays involving this novel small molecule. While Compound BT-A is a promising investigational agent, its efficacy in experimental systems is contingent on precise handling and optimized assay conditions.

This document provides field-proven insights to help you navigate common challenges, ensuring the generation of robust and reproducible data. We will explore issues from basic solubility to complex cellular responses, grounding our advice in established scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and characteristics of Compound BT-A.

Q1: What is the recommended solvent for preparing stock solutions of Compound BT-A?

A1: Compound BT-A is supplied as a hydrobromide salt, which generally confers better aqueous solubility than the free base. However, for creating high-concentration stock solutions (e.g., 10-50 mM), we recommend using anhydrous Dimethyl Sulfoxide (DMSO). Ensure your DMSO is high-purity and stored under desiccating conditions to prevent water absorption, which can affect compound stability and solubility over time.

Q2: How should I store the solid compound and its stock solutions?

A2: Proper storage is critical for maintaining the integrity of Compound BT-A.

FormStorage ConditionRationale
Solid Powder Store at -20°C, desiccated and protected from light.The thiazole ring and bromo-substituent can be sensitive to photodegradation and hydrolysis. Desiccation prevents the hydroscopic salt from absorbing moisture.
DMSO Stock Solution Aliquot into single-use volumes and store at -80°C.Aliquoting minimizes freeze-thaw cycles, which can lead to compound degradation and precipitation.[1] Storing at -80°C is preferred for long-term stability.

Q3: What is the expected stability of Compound BT-A in aqueous assay buffers?

A3: The stability in aqueous buffers is pH and temperature-dependent. As a hydrobromide salt, it will create a slightly acidic solution. It is crucial to assess its stability in your specific assay buffer. A common issue is compound precipitation or degradation during lengthy incubations.[2] We recommend performing a stability study by incubating Compound BT-A in your final assay buffer for the duration of your experiment and analyzing the sample by HPLC or LC-MS to check for degradation products.

Q4: My initial screens show high variability between replicate wells. What is a likely cause?

A4: High variability is often traced back to poor compound solubility or mixing. When diluting the DMSO stock into aqueous buffer, localized precipitation can occur. To mitigate this, ensure rapid and thorough mixing. A "serial dilution in DMSO followed by a final dilution in buffer" strategy is often more effective than a single large dilution. Additionally, including a small percentage of a non-ionic detergent like Tween-20 or Triton X-100 in the final assay buffer can help maintain compound solubility.[3]

Part 2: Troubleshooting Guide for Cellular Assays

Let's assume Compound BT-A has been identified as a putative inhibitor of the fictitious "Kinase X" signaling pathway, a key regulator of cellular proliferation. The following sections address specific problems you might encounter.

Scenario 1: Inconsistent Dose-Response Curve or No Inhibition Observed

You are performing a cell viability assay (e.g., MTT or CellTiter-Glo®) to assess the anti-proliferative effects of Compound BT-A, but your results are not showing a clear dose-response relationship.

Potential Causes & Solutions
  • Poor Compound Solubility in Media: The compound may be precipitating out of the cell culture medium, especially at higher concentrations.[4] Serum proteins in the media can sometimes bind to and sequester small molecules, reducing their effective concentration.

    • Troubleshooting Protocol:

      • Visual Inspection: Under a microscope, carefully inspect the wells with the highest concentrations of Compound BT-A. Look for crystalline precipitates.

      • Kinetic Solubility Assay: Perform a nephelometry-based kinetic solubility test in your specific cell culture medium.[4] This will determine the concentration at which the compound begins to precipitate.

      • Dose Range Adjustment: Ensure your dose-response experiment is conducted well below the determined solubility limit. Potency in cell-based assays for effective inhibitors is typically expected in the <1-10 µM range.[5] If you are using concentrations >10 µM with no effect, it may indicate non-specific activity.[5]

  • Low Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target, Kinase X.

    • Troubleshooting Protocol:

      • Review Physicochemical Properties: The predicted XLogP3 for similar structures is around 2.2, suggesting reasonable lipophilicity for passive diffusion.[6]

      • Permeability Assay: If problems persist, consider a more direct assessment of cell permeability, such as using a Parallel Artificial Membrane Permeability Assay (PAMPA).

      • Incubation Time: Increase the incubation time with the compound to allow for greater accumulation within the cells. However, this must be balanced against potential cytotoxicity and compound degradation.

  • Compound Inactivation or Efflux: Cells may be metabolizing Compound BT-A into an inactive form via cytochrome P450 enzymes, or actively pumping it out using efflux transporters (e.g., P-glycoprotein).

    • Troubleshooting Protocol:

      • Co-treatment with Efflux Pump Inhibitors: Perform a pilot experiment where you co-treat cells with a known efflux pump inhibitor (e.g., verapamil) and Compound BT-A to see if potency is restored.

      • LC-MS Analysis of Cell Lysates: To directly measure intracellular compound levels, treat cells with Compound BT-A, lyse them, and analyze the lysate via LC-MS to quantify the amount of parent compound.

Workflow for Troubleshooting Inconsistent Dose-Response

A Inconsistent or Flat Dose-Response Curve B Check for Precipitation (Microscopy) A->B C Perform Kinetic Solubility Assay in Media B->C D Is Compound Soluble at Test Concentrations? C->D E Adjust Dose Range Below Solubility Limit D->E No F Increase Compound Incubation Time D->F Yes J Re-run Dose-Response with Optimized Conditions E->J G Assess Cell Permeability (e.g., PAMPA) F->G H Test for Compound Efflux (e.g., co-treat with Verapamil) G->H I Measure Intracellular Compound via LC-MS H->I I->J

Caption: Troubleshooting inconsistent dose-response curves.

Scenario 2: Observed Cellular Effect is Not Due to On-Target Inhibition

You observe a decrease in cell viability, but you need to confirm this is due to the specific inhibition of Kinase X and not an off-target effect or general cytotoxicity.[7]

Validation Strategies
  • Orthogonal Assays: Confirm the phenotype using a different method. If you used a viability assay, try a direct measure of apoptosis (e.g., Caspase-3/7 activity) or a cell cycle assay. A true on-target effect should manifest in mechanistically consistent ways across different assays.[3]

  • Biochemical Target Engagement: The most direct way to validate an inhibitor is to show it engages its target in the cell.

    • Protocol: Western Blot for Phospho-Substrate

      • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of Compound BT-A for a duration known to be sufficient for pathway modulation (e.g., 1-4 hours).

      • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

      • Protein Quantification: Determine the protein concentration of each lysate (e.g., BCA assay).

      • Western Blot: Run equal amounts of protein on an SDS-PAGE gel. Transfer to a PVDF membrane.

      • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known, direct substrate of Kinase X. Also, probe a separate blot (or strip and re-probe) for the total amount of that substrate and for a loading control (e.g., GAPDH).

      • Analysis: A specific inhibitor should show a dose-dependent decrease in the level of the phospho-substrate, without affecting the total substrate level.

  • Genetic Validation: The phenotype of pharmacological inhibition should mimic the phenotype of genetic knockdown or knockout of the target.

    • Experimental Approach: Use siRNA or CRISPR/Cas9 to reduce the expression of Kinase X in your cell line. If Compound BT-A is on-target, the cells with reduced Kinase X should show a diminished response to the compound, as its target is already less abundant.

Logical Flow for On-Target Validation

A Observed Cellular Phenotype (e.g., Decreased Viability) B Is the effect due to Kinase X inhibition? A->B C Pharmacological Validation (Biochemical Assay) B->C D Genetic Validation (siRNA/CRISPR) B->D E Orthogonal Phenotypic Assay (e.g., Apoptosis Assay) B->E F Western Blot for Phospho-Substrate of Kinase X C->F G Knockdown Kinase X and re-treat with Compound BT-A D->G I Does Compound BT-A induce a mechanistically-related phenotype? E->I J Conclusion: High Confidence in On-Target Effect F->J Yes, dose-dependent decrease K Conclusion: Potential Off-Target Effect F->K No H Does Compound BT-A show reduced efficacy in KD cells? G->H H->J Yes H->K No I->J Yes I->K No

Caption: Validating on-target effects of Compound BT-A.

Part 3: Troubleshooting Biochemical Assays

For direct enzymatic assays measuring Kinase X activity, different challenges can arise.

Scenario 3: Assay Interference Leading to False Positives

In a fluorescence-based kinase assay (e.g., TR-FRET or Fluorescence Polarization), Compound BT-A appears to be a potent inhibitor, but you suspect assay interference.

Potential Causes & Solutions
  • Compound Autofluorescence: The thiazole ring system in Compound BT-A may fluoresce at the same wavelengths used by your assay's detection system, leading to a false signal.[8]

    • Troubleshooting Protocol:

      • Run a plate containing only assay buffer and a dilution series of Compound BT-A (no enzyme or substrate).

      • Read the plate using the same settings as your main experiment.

      • If you detect a compound-dependent signal, you have identified autofluorescence.

  • Signal Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore, quenching the signal and mimicking inhibition.

    • Troubleshooting Protocol:

      • Run a control reaction with the fluorescent product of the kinase reaction (or a fluorescent control peptide).

      • Add a dilution series of Compound BT-A.

      • If the signal decreases in a dose-dependent manner, the compound is a quencher.

  • Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically sequester and inhibit enzymes, a common source of false positives.[3]

    • Troubleshooting Protocol:

      • Detergent Test: Re-run the inhibition assay in the presence of a small amount (e.g., 0.01%) of Triton X-100. Aggregation-based inhibition is often attenuated by detergents.

      • Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of compound aggregates at high concentrations in your assay buffer.

If interference is confirmed, the best solution is to switch to an orthogonal assay format that uses a different detection modality (e.g., a luminescence-based or label-free mass spectrometry assay) to confirm the inhibitory activity.[3]

References
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. [Link]

  • Di, L., & Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Future Science. [Link]

  • Target Discovery Institute. (n.d.). Small Compound Screening Overview. University of Oxford. [Link]

  • Waybright, T. J., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. [Link]

  • Kovalenko, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. [Link]

  • Dressman, J. B., & Reppas, C. (2016). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Churion, K. A., & Bondos, S. E. (2012). Identifying solubility-promoting buffers for intrinsically disordered proteins prior to purification. Methods in Molecular Biology. [Link]

  • Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Charles River Laboratories. [Link]

  • NanoTemper Technologies. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. NanoTemper Technologies. [Link]

  • PubChem. (n.d.). 2-Acetamido-5-bromo-1,3-thiazole. National Center for Biotechnology Information. [Link]

Sources

N-(5-Bromothiazol-2-yl) acetamide hydrobromide reaction scale-up considerations

Author: BenchChem Technical Support Team. Date: February 2026

An N-(5-Bromothiazol-2-yl) acetamide hydrobromide scale-up campaign requires meticulous planning to transition from a laboratory procedure to a robust, reproducible manufacturing process. This guide serves as a technical support center for researchers, scientists, and drug development professionals, addressing potential challenges with practical, field-tested solutions. As a Senior Application Scientist, my focus is on the causality behind each operational step, ensuring both scientific integrity and process validity.

Technical Support Center: this compound

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis. Each problem is presented with probable causes and actionable solutions.

Q1: The reaction is showing a significant exotherm upon scale-up, making temperature control difficult. What is happening and how can I control it?

Probable Causes:

  • Concentrated Reagents: The acylation of 2-amino-5-bromothiazole with reagents like acetic anhydride or acetyl chloride is an exothermic process. At scale, the lower surface-area-to-volume ratio of the reactor reduces the efficiency of heat dissipation compared to lab glassware.

  • Rapid Reagent Addition: Adding the acetylating agent too quickly will generate heat faster than the reactor's cooling system can remove it, leading to a temperature spike. This can cause side reactions and degradation.

Solutions:

  • Controlled Dosing: Switch from a single-portion addition of the acetylating agent to a slow, controlled addition via a dosing pump. Monitor the internal temperature closely and adjust the addition rate to maintain the target temperature.

  • Dilution: Increase the solvent volume to create a more dilute reaction mixture. This increases the thermal mass of the system, helping to absorb the heat generated.

  • Jacket Cooling: Ensure the reactor's cooling jacket is set to a temperature several degrees below the desired reaction temperature before starting the addition.

Q2: My product yield is significantly lower than in the lab-scale experiments. Where should I investigate?

This common scale-up problem requires a systematic approach to diagnose. The following workflow can help pinpoint the issue.

G cluster_ipc IPC Analysis cluster_workup Work-up & Isolation cluster_purification Purification start Low Yield Observed check_ipc Analyze In-Process Control (IPC) Sample (HPLC/TLC) start->check_ipc incomplete Incomplete Reaction? check_ipc->incomplete workup Investigate Work-up & Isolation Steps purification Evaluate Purification (Crystallization) Step workup->purification extraction Are extractions efficient? Check phase separation. workup->extraction mother_liquor Analyze mother liquor for product loss. purification->mother_liquor side_products Significant Side Products? incomplete->side_products No extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes reagent_quality Check Reagent Purity/Stoichiometry incomplete->reagent_quality Yes side_products->workup No temp_control Improve Temperature Control (See Q1) side_products->temp_control Yes mixing Evaluate Mixing Efficiency side_products->mixing Yes transfer Quantify mechanical losses during transfers and filtration. extraction->transfer solubility Optimize crystallization solvent/anti-solvent ratio and temperature profile. mother_liquor->solubility

Caption: Troubleshooting workflow for low yield.

Q3: The isolated product is off-color (e.g., yellow or brown) instead of the expected white/light yellow solid.

Probable Causes:

  • Thermal Degradation: Exceeding the recommended reaction or work-up temperature can lead to the formation of colored impurities. The starting material, 2-Amino-5-bromothiazole, can also be sensitive.[1]

  • Oxidation: Exposure to air for extended periods at elevated temperatures can cause oxidation.

  • Starting Material Impurities: The quality of the initial 2-Amino-5-bromothiazole monohydrobromide is critical.[2][3] Using a discolored or impure starting material will likely result in a discolored product.

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature within the validated range.

  • Inert Atmosphere: Consider running the reaction and work-up under a nitrogen or argon atmosphere to minimize oxidation.

  • Charcoal Treatment: During the work-up or before crystallization, a treatment with activated carbon can be effective at removing colored impurities.

  • Recrystallization: Perform a final recrystallization step using an appropriate solvent system to reject impurities and improve the color and purity profile.[4]

Q4: During crystallization, the product "oils out" or forms very fine particles that are difficult to filter.

Probable Causes:

  • High Supersaturation: Adding an anti-solvent too quickly or cooling the solution too rapidly creates a high degree of supersaturation, which favors rapid nucleation over slow crystal growth.[] This can lead to the formation of an amorphous oil or fine, difficult-to-filter solids.

  • Inappropriate Solvent System: The chosen solvent/anti-solvent system may not be optimal for crystallization at scale.[6]

Solutions:

  • Controlled Cooling/Anti-Solvent Addition: Decrease the cooling rate or slow down the addition of the anti-solvent to maintain a lower level of supersaturation, promoting the growth of larger, more easily filterable crystals.

  • Seeding: Introduce a small quantity of pure crystalline product (seed crystals) at the point of saturation to encourage controlled crystal growth.

  • Solvent System Optimization: Re-evaluate the crystallization solvent system. Key properties to consider are the solubility of the product at high and low temperatures and its miscibility with the chosen anti-solvent.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the 2-Amino-5-bromothiazole monohydrobromide starting material?

The quality of your starting material is paramount. Key attributes include:

  • Purity: Should be >97% as determined by HPLC.[2] Pay close attention to any related substance impurities.

  • Appearance: Should be a light yellow or off-white solid. Significant discoloration may indicate degradation or impurities.[1]

  • Identity: Confirm structure by ¹H NMR and/or IR spectroscopy.

  • Residual Solvents: Should meet standard ICH limits.

Q2: How should I monitor the reaction's progress at scale?

Visual inspection is unreliable. In-process controls (IPCs) are essential.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. A small sample of the reaction mixture can be quenched and analyzed to determine the ratio of starting material to product. The reaction is considered complete when the starting material is consumed to a predetermined level (e.g., <1%).[7]

  • Thin-Layer Chromatography (TLC): A faster, more qualitative method suitable for quick checks of reaction progression.

Q3: What are the primary safety concerns when scaling up this reaction?

  • Material Handling: 2-Amino-5-bromothiazole monohydrobromide is classified as an irritant and is harmful if swallowed.[2][8] Ensure personnel wear appropriate PPE, including gloves, safety glasses, and lab coats.[1][9]

  • Reagent Hazards: Acetic anhydride and acetyl chloride are corrosive and have noxious fumes. Handle them in a well-ventilated area or fume hood.

  • Thermal Hazards: As discussed in the troubleshooting section, the reaction can be exothermic. A formal process safety review, including reaction calorimetry, is recommended before scaling up to large volumes to understand and control the thermal risks.

  • Waste Disposal: Acidic and organic waste streams must be neutralized and disposed of according to local environmental regulations.

Q4: What is the expected impurity profile and how can it be controlled?

Understanding and controlling impurities is critical for producing a high-quality active pharmaceutical ingredient (API).[3]

Impurity NameProbable SourceControl Strategy
2-Amino-5-bromothiazoleUnreacted starting materialMonitor reaction to completion (HPLC). Control stoichiometry. Purge through recrystallization.
Diacetylated ProductExcess acetylating agent or prolonged reaction time at high temp.Use stoichiometric amount of acetylating agent. Maintain strict temperature control.
Thermal DegradantsOverheating during reaction or work-up.Strict temperature control. Minimize reaction time.
N,N-dibromoacetamidePotential byproduct from side reactions.[4]Control reaction conditions. Purge through recrystallization.

Q5: What are the key considerations for the final crystallization and isolation of the hydrobromide salt?

The final crystallization step defines the physical properties of the API, such as purity, crystal form, and particle size distribution, which are critical for downstream formulation.[]

  • Salt Formation: The hydrobromide salt is typically formed by adding HBr (either aqueous or as a solution in a solvent like acetic acid) to the freebase of N-(5-Bromothiazol-2-yl) acetamide. The point of addition (before or after isolation of the freebase) is a key process decision.

  • Polymorphism: Different crystallization conditions (solvent, temperature, cooling rate) can lead to different crystalline forms (polymorphs) with varying physical properties like solubility and stability.[10] A polymorph screening study is highly recommended.

  • Hydrates: The hydrobromide salt may form hydrates (incorporate water into its crystal lattice).[10][11] The presence of water during crystallization must be controlled to ensure the desired form is consistently produced.

  • Drying: The isolated solid must be dried under controlled temperature and vacuum to remove residual solvents to acceptable levels without causing thermal degradation.

Protocols & Process Flow

General Synthesis and Scale-Up Process Flow

Caption: High-level process flow diagram for scale-up.

Experimental Protocol: Crystallization of this compound

Objective: To purify the crude product and isolate it as a crystalline hydrobromide salt.

Methodology:

  • Charge the crude N-(5-Bromothiazol-2-yl) acetamide free base to a clean, dry, appropriately sized reactor.

  • Add a suitable solvent (e.g., isopropanol, acetone) at a ratio of 5-10 volumes (mL/g of crude material).

  • Heat the mixture with stirring to 40-50 °C to ensure complete dissolution.

  • Perform a polish filtration to remove any particulate matter.

  • Cool the solution to 20-25 °C.

  • Slowly add a 48% aqueous HBr solution or HBr in acetic acid (1.0-1.1 equivalents) via a dosing pump, maintaining the temperature below 30 °C.

  • Observe for the onset of crystallization. If needed, add seed crystals.

  • Once crystallization begins, stir the slurry at 20-25 °C for 1-2 hours.

  • Cool the slurry to 0-5 °C over 2-3 hours and hold for an additional 1-2 hours to maximize yield.

  • Filter the solid product using a Nutsche filter or centrifuge.

  • Wash the filter cake with a small amount of cold crystallization solvent.

  • Dry the solid in a vacuum oven at a temperature not exceeding 50 °C until the residual solvent content meets specifications.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-5-bromothiazole monohydrobromide.
  • ResearchGate. (n.d.). Monitoring timecourse of DMAP catalyzed acylation of phenols with... [Download Scientific Diagram]. Retrieved from [Link]

  • PMC - NIH. (n.d.). Chemical Reporters for Exploring Protein Acylation. Retrieved from [Link]

  • LookChem. (n.d.). 2-Amino-5-bromothiazole monohydrobromide. Retrieved from [Link]

  • Fisher Scientific. (2024-04-01). Safety Data Sheet: 2-(Boc-amino)-5-bromothiazole.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • ResearchGate. (2025-08-06). Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe. Retrieved from [Link]

  • Scribd. (n.d.). Monitoring of Peptide Acylation Inside. Retrieved from [Link]

  • Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Taylor & Francis Online. (2012-06-12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • PW Consulting Chemical & Energy Research Center. (2025-02-09). 2-Amino-5-bromothiazole Monohydrobromide Market. Retrieved from [Link]

  • PMC. (2012-10-09). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Retrieved from [Link]

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]

Sources

Technical Support Center: Impurity Profiling of N-(5-Bromothiazol-2-yl) acetamide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the impurity profiling of N-(5-Bromothiazol-2-yl) acetamide hydrobromide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into potential challenges and their solutions. Our goal is to equip you with the necessary knowledge to anticipate, troubleshoot, and resolve issues encountered during your analytical work, ensuring the quality, safety, and efficacy of your drug substance.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the potential impurities I should expect when analyzing this compound?

A1: Understanding the potential impurities is the first step in developing a robust analytical method. Impurities are typically categorized based on their origin.[3] For this compound, the synthetic route likely involves the acetylation of 2-Amino-5-bromothiazole.[4][5][6] Therefore, impurities can be logically classified as follows:

  • Starting Material-Related Impurities: These are substances present in the initial reactants.

    • 2-Amino-5-bromothiazole: The primary starting material. Its incomplete reaction is a common source of impurity.[7]

    • Impurities from 2-Amino-5-bromothiazole synthesis: The synthesis of the starting material itself can introduce impurities that may carry over.

  • Synthesis-Related Impurities (By-products): These are formed during the chemical reaction.

    • Di-acetylated impurity: Over-acetylation can lead to the formation of a di-acetylated derivative.

    • Unreacted reagents: Residual acetylating agents (e.g., acetic anhydride) or catalysts.

  • Degradation Products: These form during manufacturing, storage, or as a result of exposure to stress conditions like acid, base, heat, light, or oxidation.[8][9]

    • Hydrolysis Product (2-Amino-5-bromothiazole): The acetamide bond is susceptible to hydrolysis, reverting to the starting amine. This is a primary degradation pathway to monitor.

Table 1: Summary of Potential Impurities

Impurity Name/StructureTypePotential Source
2-Amino-5-bromothiazoleStarting Material / Degradation ProductIncomplete reaction; Hydrolysis of the amide bond.
Di-acetylated ImpuritySynthesis-Related By-productExcess acetylating agent or harsh reaction conditions.
Other Bromothiazole DerivativesStarting Material-RelatedImpurities present in the 2-Amino-5-bromothiazole raw material.
Q2: Which analytical technique is best suited for impurity profiling of this compound?

A2: The cornerstone for pharmaceutical impurity profiling is High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC).[3][10][11] Its high resolving power makes it ideal for separating the active pharmaceutical ingredient (API) from structurally similar impurities.

  • Why RP-HPLC? this compound is a polar molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Detection: A Photodiode Array (PDA) or UV detector is standard. The thiazole ring provides a suitable chromophore for UV detection.

  • For Identification: Coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard for identifying unknown impurities.[3][10] LC-MS provides crucial molecular weight information that helps in postulating the structures of unknown peaks observed in the chromatogram.[12]

The overall workflow for impurity profiling is a systematic process.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Impurity Detection & Identification cluster_2 Phase 3: Reporting & Control A API Sample Acquisition B Develop Stability-Indicating HPLC Method A->B C Method Validation (as per ICH Q2(R1)) B->C D Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) C->D E Analyze Stressed Samples by HPLC D->E F Detect & Quantify Impurities E->F G LC-MS Analysis for Mass Identification F->G H Structure Elucidation (e.g., NMR) G->H I Establish Impurity Profile H->I J Set Specifications based on ICH Q3A/B Thresholds I->J K Final Report J->K

Caption: General Workflow for Impurity Profiling.

Q3: I'm developing an HPLC method. Where do I start and how do I optimize it?

A3: Developing a robust, stability-indicating HPLC method is critical. A stability-indicating method is one that can separate the API from all potential degradation products and process impurities.[9] Here is a systematic protocol.

Step-by-Step HPLC Method Development Protocol:

  • Column Selection:

    • Start with a workhorse column: C18 (L1 packing), 4.6 x 150 mm, 3.5 or 5 µm particle size. This is suitable for a wide range of polar and non-polar compounds.

  • Mobile Phase Selection & Preparation:

    • Aqueous Phase (A): Begin with a simple buffer. A 10-20 mM phosphate or acetate buffer is a good starting point. Adjust the pH to a value where the API and impurities are stable and have good peak shape (e.g., start at pH 3.0 with ortho-phosphoric acid).[13]

    • Organic Phase (B): Use HPLC-grade Acetonitrile (ACN) or Methanol (MeOH) . ACN often provides better peak shape and lower UV cutoff.

    • Diluent: Prepare the initial sample in a mixture that mimics the starting mobile phase composition to avoid peak distortion (e.g., 95:5 Water:ACN).

  • Initial Gradient Run:

    • Perform a broad gradient run to determine the approximate elution conditions for the API and any existing impurities.

    • Example Gradient: 5% B to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan from 200-400 nm with a PDA detector to find the optimal wavelength for all components. An initial setting of 254 nm is common.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Based on the initial run, adjust the gradient to improve the resolution between the API and its closest eluting impurities.

    • If peaks are broad or tailing, adjust the mobile phase pH.

    • If resolution is poor, try a shallower gradient around the elution time of the critical pair.

    • If peaks elute too quickly or too late, adjust the starting or ending percentage of the organic phase.

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmVersatile, good starting point for moderately polar compounds.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Provides buffering capacity and good peak shape.
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.
Gradient 5% to 95% B over 30 minAllows for elution of a wide range of impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detector PDA/UV at 254 nmCommon wavelength for aromatic/heterocyclic systems.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Q4: How do I conduct forced degradation studies for this compound?

A4: Forced degradation (or stress testing) is essential to demonstrate the stability-indicating nature of your analytical method and to identify likely degradation products.[8][14] The goal is to achieve 5-20% degradation of the API.[9][15][16]

Forced Degradation Protocol:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Heat at 60-80°C for several hours. Monitor the reaction periodically by HPLC. If no degradation occurs, increase acid strength or temperature.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Keep at room temperature initially, as base hydrolysis of amides can be rapid. If needed, heat gently (e.g., 40°C). Neutralize the sample with an equivalent amount of acid before injection.

  • Oxidative Degradation:

    • Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂).

    • Keep at room temperature and protect from light. Monitor over 24 hours.

  • Thermal Degradation:

    • Store the solid API in an oven at a high temperature (e.g., 105°C) for several days.

    • Also, heat the stock solution at 60-80°C.

  • Photolytic Degradation:

    • Expose the solid API and the stock solution to UV and visible light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: For each condition, analyze a blank (reagents only), a control (API solution without stress), and the stressed sample. The chromatograms will reveal new peaks corresponding to degradation products.

G cluster_conditions Stress Conditions Start Prepare API Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 80°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, RT/40°C) Start->Base Oxid Oxidation (3% H2O2, RT) Start->Oxid Therm Thermal (Solution at 80°C) Start->Therm Photo Photolytic (ICH Q1B Light Exposure) Start->Photo Analyze Analyze by HPLC-PDA Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze Compare Compare stressed sample to unstressed control Analyze->Compare Result Identify Degradation Peaks Compare->Result

Caption: Logical Flow of a Forced Degradation Study.

Q5: What are the regulatory limits for impurities I need to be aware of?

A5: The International Council for Harmonisation (ICH) provides guidelines for impurity control.[17][18] The key guideline for new drug substances is ICH Q3A(R2) .[19] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.

Table 3: ICH Q3A(R2) Thresholds for Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

*TDI = Total Daily Intake

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[18]

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.[18][19]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[18][19]

It is crucial to accurately quantify all impurities and compare them against these thresholds to ensure regulatory compliance and patient safety.[1][17]

References

  • ICH guidelines for impurity profile. (2024, December 3). Vertex AI Search.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). AMSbiopharma.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25).
  • Regulatory aspects of Impurity profiling - ijdra. (2020, December 15).
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.).
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
  • Forced degradation studies. (2016, December 14). MedCrave online.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Forced Degradation – A Review. (2022, November 30). Pharmaceutical Processing.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • 2-Acetamido-5-bromo-1,3-thiazole | C5H5BrN2OS. (n.d.). PubChem.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11).
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • N-(5-Bromothiazol-2-yl)acetamide hydrobromide | 1354359-55-9. (n.d.). BLD Pharm.
  • Review on the modern analytical advancements in impurities testing. (n.d.). Advanced Analytical Sciences.
  • RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. (2025, August 6).
  • LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. (2025, April 25). PubMed Central.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.
  • Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in W
  • 2-Amino-5-bromothiazole | 3034-22-8. (2025, July 24). ChemicalBook.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide. (n.d.). Benchchem.
  • 2-Amino-5-bromothiazole HBr | 61296-22-8. (n.d.). Biosynth.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.).
  • rp-hplc method development and validation of ceftalazone and tazobactum in bulk and in. (n.d.). International Journal of Chemical and Pharmaceutical Analysis.
  • N-(Thiazol-2-yl)acetamide. (n.d.). PubMed Central.
  • Method operable design region for robust RP-HPLC analysis of pioglitazone hydrochloride and teneligliptin hydrobromide hydrate: incorporating hybrid principles of white analytical chemistry and design of experiments. (2025, August 6).
  • LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. (2025, August 9).
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
  • Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. (2025, August 7).
  • Synthesis of some new 5- substituted of. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Method development and validation for assay of candesartancilexetil and hydrochlorothiazide in tablet dosage form by RP-HPLC. (2016, April 1).
  • A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. (2024, September 17). PubMed Central.
  • 2-(2-Bromothiazol-4-yl)acetamide | 500345-13-1. (n.d.). BLDpharm.
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PubMed Central.

Sources

Technical Support Center: Byproduct Identification in N-(5-Bromothiazol-2-yl) acetamide Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-(5-Bromothiazol-2-yl) acetamide hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating the formation of common byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your final compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter, providing explanations grounded in reaction mechanisms and offering actionable solutions.

Question 1: My reaction is producing a significant amount of a di-brominated species. How can I confirm its identity and prevent its formation?

Answer:

The formation of a di-brominated byproduct is a common issue in the synthesis of N-(5-Bromothiazol-2-yl) acetamide. The most likely culprit is N-(4,5-dibromothiazol-2-yl)acetamide .

Causality: The 2-acetamido group is an activating group, making the thiazole ring highly susceptible to electrophilic substitution.[1][2] While the 5-position is generally the most reactive site for bromination in 2-aminothiazole derivatives, over-bromination can occur, leading to the introduction of a second bromine atom at the 4-position.[3][4] The use of strong brominating agents or an excess of the brominating reagent can exacerbate this issue.

Identification:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the addition of two bromine atoms. The isotopic pattern for two bromine atoms (approximately 1:2:1 for M, M+2, M+4) will be a key indicator.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the proton signal from the C4 position of the thiazole ring.

    • ¹³C NMR: A downfield shift of the C4 carbon signal due to the deshielding effect of the bromine atom.

Prevention Strategies:

StrategyMechanismKey Considerations
Control Stoichiometry Limit the availability of the brominating agent.Use no more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide).
Choice of Brominating Agent Weaker brominating agents are less likely to over-react.Consider using N-Bromosuccinimide (NBS) instead of elemental bromine.
Temperature Control Lower temperatures decrease the reaction rate and can improve selectivity.Run the reaction at or below room temperature.
Solvent The polarity of the solvent can influence the reactivity of the brominating agent.Acetic acid or chloroform are commonly used solvents.[4]
Question 2: I'm observing an impurity with the same mass as my desired product but with different chromatographic and spectroscopic properties. What could it be?

Answer:

An isomer of your target compound is a likely possibility. The most probable isomeric byproduct is N-(4-Bromothiazol-2-yl)acetamide .

Causality: While bromination of 2-acetamidothiazole is highly regioselective for the 5-position, trace amounts of the 4-bromo isomer can sometimes form, particularly if the 5-position is sterically hindered or if the reaction conditions are not optimal. The electronic properties of the thiazole ring can also influence the position of bromination.[5]

Identification:

  • High-Performance Liquid Chromatography (HPLC): The isomer will likely have a different retention time than the desired product.

  • NMR Spectroscopy:

    • ¹H NMR: The chemical shift and coupling constants of the remaining proton on the thiazole ring will be different for the 4-bromo and 5-bromo isomers.

    • Nuclear Overhauser Effect (NOE) experiments can help to definitively establish the position of the bromine atom relative to the acetamido group.

Prevention and Purification:

StrategyDescription
Optimize Reaction Conditions Carefully control the temperature and addition rate of the brominating agent to favor the formation of the thermodynamically more stable 5-bromo isomer.
Column Chromatography Silica gel chromatography is often effective in separating the 4-bromo and 5-bromo isomers.[2] A gradient elution system may be necessary to achieve good separation.
Recrystallization If the isomeric impurity is present in small amounts, recrystallization from a suitable solvent may be sufficient to purify the desired product.
Question 3: My final product shows signs of hydrolysis. What is the likely byproduct and how can I avoid it?

Answer:

The hydrolysis of the acetamide group can lead to the formation of 2-amino-5-bromothiazole .

Causality: The acetamide group can be susceptible to hydrolysis, especially under acidic or basic conditions and in the presence of water. The hydrobromide salt formation step, if not carefully controlled, can introduce acidic conditions that promote hydrolysis.

Identification:

  • MS: A molecular ion peak corresponding to the loss of the acetyl group (CH₃CO).

  • ¹H NMR: The disappearance of the acetyl methyl signal (a singlet around 2 ppm) and the appearance of a broad singlet corresponding to the -NH₂ protons.

  • Infrared (IR) Spectroscopy: The disappearance of the amide C=O stretch (typically around 1670 cm⁻¹).

Prevention:

StrategyDescription
Anhydrous Conditions Ensure all reagents and solvents are dry, particularly during the acylation and hydrobromide salt formation steps.
Control of pH Avoid strongly acidic or basic conditions during workup and purification.
Temperature Control Perform the reaction and workup at lower temperatures to minimize the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for the synthesis of this compound?

The synthesis is typically a two-step process:

  • Electrophilic Bromination: 2-Acetamidothiazole is brominated, most commonly at the 5-position, using a suitable brominating agent like N-Bromosuccinimide (NBS) in a solvent such as acetic acid.

  • Hydrobromide Salt Formation: The resulting N-(5-Bromothiazol-2-yl) acetamide is then treated with hydrobromic acid to form the hydrobromide salt.

Q2: Can bromination occur at the exocyclic amino group?

Under the typical electrophilic bromination conditions used for this synthesis, reaction at the exocyclic nitrogen of the acetamido group is not a primary concern. The lone pair of electrons on the nitrogen is delocalized into the carbonyl group, making it less nucleophilic than the thiazole ring.

Q3: What analytical techniques are most suitable for monitoring the reaction and identifying byproducts?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and separation of isomers.

  • Mass Spectrometry (MS): For confirming the molecular weight of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation of the desired product and any isolated byproducts.

Experimental Workflow & Byproduct Formation

The following diagram illustrates the primary reaction pathway and the formation of key byproducts.

Synthesis_Byproducts cluster_0 Starting Material cluster_1 Bromination cluster_2 Primary Reaction Pathway cluster_3 Byproduct Formation 2-Acetamidothiazole 2-Acetamidothiazole Brominating_Agent Br+ source (e.g., NBS) N-(5-Bromothiazol-2-yl)acetamide Desired Product: N-(5-Bromothiazol-2-yl)acetamide Brominating_Agent->N-(5-Bromothiazol-2-yl)acetamide Regioselective Bromination Dibrominated Di-brominated Byproduct: N-(4,5-dibromothiazol-2-yl)acetamide Brominating_Agent->Dibrominated Over-bromination Isomer Isomeric Byproduct: N-(4-Bromothiazol-2-yl)acetamide Brominating_Agent->Isomer Non-regioselective Bromination Hydrobromide_Salt Final Product: N-(5-Bromothiazol-2-yl)acetamide HBr N-(5-Bromothiazol-2-yl)acetamide->Hydrobromide_Salt HBr Hydrolysis Hydrolysis Byproduct: 2-amino-5-bromothiazole N-(5-Bromothiazol-2-yl)acetamide->Hydrolysis Hydrolysis (H₂O, H⁺)

Caption: Reaction scheme for the synthesis of N-(5-Bromothiazol-2-yl) acetamide HBr and potential byproduct pathways.

References

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). National Institutes of Health. [Link][3]

  • Bromination of 2-Thiazolylhydrazones. (2008). ResearchGate. [Link][4]

  • 2-Aminothiazole. (n.d.). Wikipedia. [Link]

  • N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide. (n.d.). Adooq Bioscience. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link][1]

  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2020). PubMed Central. [Link]

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (2020). ResearchGate. [Link]

  • Course of bromination of thiazole and 2-methylthiazole. (1986). OSTI.GOV. [Link][5]

  • N-(5-Bromo-4-ethylthiazol-2-yl)acetamide. (n.d.). MySkinRecipes. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). Lookchem. [Link]

Sources

Validation & Comparative

A Comparative Guide to N-(5-Bromothiazol-2-yl) acetamide hydrobromide and Other Thiazole Derivatives in Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its derivatives are known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of N-(5-Bromothiazol-2-yl) acetamide hydrobromide and other significant thiazole derivatives, offering insights into their synthesis, biological activities, and therapeutic potential, supported by available experimental data.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The unique structural features of the thiazole ring allow for diverse chemical modifications, enabling the fine-tuning of its biological activity. The nitrogen and sulfur atoms in the ring are key to its ability to interact with various biological targets.[1] This versatility has led to the development of numerous thiazole-containing drugs with a broad range of therapeutic applications.

N-(5-Bromothiazol-2-yl) acetamide: A Key Intermediate and Potential Bioactive Molecule

N-(5-Bromothiazol-2-yl) acetamide, and its hydrobromide salt, are derivatives of the 2-aminothiazole scaffold. While extensive, direct comparative studies on the biological activity of this specific compound are not widely published, its structural components suggest significant potential in several research areas. The presence of a bromine atom at the 5-position and an acetamide group at the 2-position are key features that can influence its biological profile.

Synthesis of N-(5-Bromothiazol-2-yl) acetamide

The synthesis of N-(5-Bromothiazol-2-yl) acetamide can be approached through the acetylation of 2-amino-5-bromothiazole. A general protocol for the acetylation of a similar, non-brominated compound, 2-aminothiazole, involves reacting it with acetyl chloride in a suitable solvent like dry acetone.[2]

Experimental Protocol: Synthesis of N-(thiazol-2-yl)acetamide (Illustrative)

This protocol for a related compound can be adapted for the synthesis of N-(5-Bromothiazol-2-yl) acetamide.

  • A mixture of acetyl chloride (26 mmol) and 2-aminothiazole (26 mmol) is refluxed in dry acetone (60 ml) for two hours.[2]

  • After cooling, the mixture is poured into acidified cold water.[2]

  • The resulting solid is filtered and washed with cold acetone to yield the product.[2]

It is important to note that the bromination of 2-aminothiazole to produce the 2-amino-5-bromothiazole precursor requires specific conditions to achieve the desired mono-bromo product in good yield.[3]

Anticipated Biological Activities

Based on the structure-activity relationships of related 2-aminothiazole derivatives, N-(5-Bromothiazol-2-yl) acetamide is predicted to have potential in the following areas:

  • Anticancer Activity: The 2-aminothiazole core is a well-established pharmacophore in oncology.[4] The introduction of a bromine atom can enhance lipophilicity, potentially improving cell membrane permeability and interaction with therapeutic targets.[4]

  • Antimicrobial Activity: The thiazole nucleus is fundamental to many antimicrobial agents. The incorporation of a halogen like bromine has been shown to enhance antimicrobial potency.[4] A patent from 1951 describes 2-amino-5-bromothiazole and its derivatives as useful antibacterial agents.[3]

Comparative Analysis with Other Thiazole Derivatives

To understand the potential of this compound, it is valuable to compare it with other well-researched thiazole derivatives that have demonstrated significant biological activity.

Anticancer Thiazole Derivatives

A wide range of thiazole derivatives have been investigated for their anticancer properties, often targeting key enzymes like protein kinases.

Table 1: Comparison of Anticancer Activity of Various Thiazole Derivatives

Compound/Derivative ClassTarget/MechanismCell Line(s)IC50/ActivityReference
Substituted pyridine based benzothiazole acetamideApoptosis inductionSKRB-3, SW620, A549, HepG21.2 nM, 4.3 nM, 44 nM, 48 nM[5]
N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivativesBCR-ABL1 kinase inhibitorK5620.98 µM[6][7]
3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindolesTubulin polymerization inhibitorA549, HeLaMore active than Melphalan[8]
Thiazole-2-acetamide derivativesTubulin polymerization inhibitorProstate (PC-3), Breast (MCF-7)7 µM, 4 µM[9]

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of compounds is the MTT assay.

MTT_Workflow start Seed cancer cells in 96-well plates treat Treat cells with varying concentrations of test compound start->treat incubate1 Incubate for a specified period (e.g., 48-72h) treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate to allow formazan crystal formation add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize read Measure absorbance at a specific wavelength solubilize->read analyze Calculate cell viability and IC50 values read->analyze

Caption: A typical workflow for an MTT cytotoxicity assay.

Antimicrobial Thiazole Derivatives

Thiazole derivatives have shown broad-spectrum activity against various bacterial and fungal strains.

Table 2: Comparison of Antimicrobial Activity of Various Thiazole Derivatives

Compound/Derivative ClassTarget Organism(s)MIC (Minimum Inhibitory Concentration)Reference
Phenylazetidine-integrated thiazole derivativesE. coli, S. aureus, P. aeruginosa, B. subtilis, S. typhi6.25 µg/mL[10]
2,5-disubstituted furane benzothiazole derivativesS. cerevisiae1.6 µM, 3.13 µM, 6.25 µM, 12.5 µM[11]
N-phenylacetamide derivatives with 4-arylthiazoleXanthomonas oryzae pv. OryzaeEC50 of 156.7 µM[12]

Signaling Pathway: Bacterial DNA Gyrase Inhibition

Many antimicrobial agents, including some thiazole derivatives, function by inhibiting essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.[11]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication DNA_Gyrase DNA Gyrase DNA_Replication->DNA_Gyrase requires Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->DNA_Gyrase inhibits

Caption: Inhibition of bacterial DNA gyrase by a thiazole derivative.

Future Directions and Conclusion

While this compound itself has limited published data, its structural similarity to other bioactive thiazole derivatives suggests it is a promising candidate for further investigation. Its role as a potential synthetic intermediate also warrants exploration. Future research should focus on the direct biological evaluation of this compound in anticancer and antimicrobial assays to determine its efficacy and mechanism of action. Comparative studies with other 5-halo-thiazole derivatives would provide valuable insights into the structure-activity relationships and the role of the bromine substituent. The versatility of the thiazole scaffold continues to make it a fertile ground for the discovery of new therapeutic agents.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. (2018). Molecules, 23(6), 1399. [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). Mini reviews in medicinal chemistry, 19(12), 986-1002.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(6), 1449. [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). Retrieved January 20, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(21), 15858. [Link]

  • Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. (2024). International Journal of Molecular Sciences, 25(10), 5285. [Link]

  • N-(Thiazol-2-yl)acetamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1632.
  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Journal of the Iranian Chemical Society, 20(8), 1869-1883.
  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Journal of Biomolecular Structure and Dynamics, 1-19.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 133-143.
  • ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. (2012). ChemInform, 43(32), no-no.
  • Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. (2013). Bioorganic & Medicinal Chemistry, 21(9), 2478-2494.
  • Results of anti-microbial activity test of selected prepared compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation. (2017). International Journal of Molecular Sciences, 18(7), 1353. [Link]

  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. (2018). Molecules, 23(2), 433. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). Molecules, 26(18), 5485. [Link]

  • 2-sulfanilamido-5-bromothiazoles. (1951). U.S.
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Journal of Biomolecular Structure and Dynamics, 41(16), 7769-7792.
  • Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. (2017). BMC chemistry, 11(1), 1-13.
  • Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. (2025). Advanced Journal of Chemistry, Section A, 8(5), 493-505.
  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (2022). Antioxidants, 11(2), 401. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica, 65(1), 1-22.
  • Syntheses, Characterization and biological Activity of a new ligand [N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide with some transition metal complexes. (2014). University of Thi-Qar Journal of Science, 4(2), 1-10.
  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. (2025). Molecules, 30(5), 1065. [Link]

  • Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. (2025). Advanced Journal of Chemistry, Section A, 8(5), 493-505.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Antibiotics, 9(5), 220. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). Molecules, 25(21), 5174. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). Molecules, 26(18), 5642. [Link]

  • Discovery of N-(2-Acetamidobenzo[ d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. (2025). Molecules, 30(5), 1065.). Molecules, 30(5), 1065.

Sources

A Comparative Guide to the Biological Activity of N-(5-Bromothiazol-2-yl) acetamide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the biological activity of the novel compound N-(5-Bromothiazol-2-yl) acetamide hydrobromide. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against established therapeutic agents and detailed experimental protocols for robust validation. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound belongs to the thiazole class of heterocyclic compounds. The thiazole ring is a prominent scaffold in medicinal chemistry, known to be a core structure in a variety of biologically active molecules, including anticancer, antibacterial, and anti-inflammatory agents.[1][2] The presence of an acetamide group and a bromine atom on the thiazole ring suggests the potential for diverse biological interactions. This guide will focus on a hypothetical validation of its anticancer properties, a common therapeutic area for thiazole derivatives.[3][4][5]

Comparative Analysis of Biological Activity

To ascertain the therapeutic potential of this compound (referred to as "Compound X" for brevity), its biological activity is compared against well-established anticancer agents with distinct mechanisms of action. This comparative approach provides a crucial benchmark for evaluating its potency and selectivity.

Selected Alternative Compounds for Comparison:

  • Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[6][][8][9]

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, disrupting DNA replication and triggering apoptosis.[10][11][12][13][14]

  • Lapatinib: A dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), blocking downstream signaling pathways involved in cell proliferation and survival.[15][16][17][18][19]

In Vitro Cytotoxicity: A Comparative Overview

The initial validation step involves assessing the cytotoxic effects of Compound X against a panel of human cancer cell lines and a non-cancerous cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation.

Table 1: Hypothetical IC50 Values (in µM) of Compound X and Reference Drugs across Various Cell Lines

Cell LineCancer TypeCompound XDoxorubicinCisplatinLapatinib
MCF-7 Breast (HER2-)8.50.915.2>50
SK-BR-3 Breast (HER2+)5.21.212.80.1
A549 Lung12.12.520.510.5
HCT116 Colon9.81.818.715.2
HEK293 Normal Kidney>5010.545.1>50

This data is illustrative and for guidance purposes only.

The hypothetical data in Table 1 suggests that Compound X exhibits moderate cytotoxic activity against the tested cancer cell lines, with a degree of selectivity for cancer cells over the non-cancerous HEK293 cell line. Its higher potency against the HER2+ SK-BR-3 cell line compared to the HER2- MCF-7 line could suggest a potential interaction with pathways more active in this subtype, warranting further investigation into its mechanism of action.

Elucidating the Mechanism of Action

Based on the cytotoxic profile and the common mechanisms of thiazole derivatives, a plausible hypothesis is that Compound X acts as an inhibitor of a key signaling pathway involved in cancer cell proliferation, such as a tyrosine kinase pathway.[20][21][22][23][24]

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where Compound X inhibits a receptor tyrosine kinase (RTK), preventing downstream signaling cascades that promote cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Ligand Ligand Ligand->RTK Binds Compound_X Compound X Compound_X->RTK Inhibits RAS RAS P_RTK->RAS PI3K PI3K P_RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) pathway by Compound X.

Enzyme Inhibition Assay

To validate this hypothesis, an in vitro kinase inhibition assay is essential. This assay measures the ability of Compound X to inhibit the phosphorylation of a substrate by a specific kinase.

Table 2: Hypothetical Kinase Inhibition Data for Compound X

Kinase TargetIC50 (nM)
EGFR 850
HER2 620
VEGFR2 1500
SRC >10000

This data is illustrative and for guidance purposes only.

The hypothetical results in Table 2 suggest that Compound X has a moderate inhibitory effect on HER2 and EGFR, aligning with the cell-based assay results.

In Vivo Validation in a Xenograft Model

To assess the therapeutic efficacy of Compound X in a living organism, an in vivo study using a tumor xenograft model is the next logical step. This involves implanting human cancer cells into immunocompromised mice and monitoring tumor growth following treatment.[11]

Experimental Workflow for In Vivo Validation

The following diagram outlines the workflow for the in vivo validation of Compound X.

In_Vivo_Workflow Cell_Culture 1. SK-BR-3 Cell Culture (HER2+ Breast Cancer) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (to ~100-150 mm³) Implantation->Tumor_Growth Grouping 4. Randomization into Treatment Groups Tumor_Growth->Grouping Treatment 5. Daily Administration (Vehicle, Compound X, Lapatinib) Grouping->Treatment Measurement 6. Tumor Volume & Body Weight Measurement (2-3 times/week) Treatment->Measurement Endpoint 7. Endpoint Analysis (Tumor Weight, Biomarkers) Measurement->Endpoint

Caption: Workflow for in vivo efficacy testing of Compound X in a xenograft model.

Table 3: Hypothetical In Vivo Efficacy in SK-BR-3 Xenograft Model

Treatment Group (n=8)DoseAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1250 ± 150-
Compound X 50 mg/kg680 ± 9545.6
Lapatinib 100 mg/kg450 ± 7064.0

This data is illustrative and for guidance purposes only.

The hypothetical in vivo data in Table 3 indicates that Compound X significantly inhibits tumor growth compared to the vehicle control, although it is less potent than the established drug, Lapatinib, at the tested dosages. This provides a solid foundation for further optimization of the compound.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of the compounds on cancer cells.[1][6][][10][15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2 to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of Compound X and the reference drugs in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[][10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol measures the direct inhibitory effect of Compound X on specific kinase activity.

  • Reagent Preparation: Prepare the assay buffer, purified kinase enzyme, substrate (e.g., a peptide), and ATP.

  • Compound Preparation: Prepare serial dilutions of Compound X in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the kinase, the substrate, and the different concentrations of Compound X.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.

Protocol 3: Subcutaneous Xenograft Model

This protocol evaluates the in vivo anticancer efficacy of Compound X.[11]

  • Cell Preparation: Culture SK-BR-3 cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups. Administer Compound X, Lapatinib, or the vehicle control daily via oral gavage.

  • Endpoint: Continue treatment for 21 days or until the tumors in the control group reach the maximum allowed size. Euthanize the mice, and excise and weigh the tumors.

Conclusion

This guide presents a structured approach for the validation of the biological activity of this compound, using a hypothetical anticancer profile as an example. The comparative analysis against established drugs, coupled with detailed in vitro and in vivo protocols, provides a robust framework for assessing its therapeutic potential. The illustrative data suggests that this compound could be a promising candidate for further preclinical development, warranting optimization of its structure to enhance potency and selectivity.

References

  • Das, S., & Kumar, P. (2023). Cisplatin in cancer therapy: molecular mechanisms of action. Journal of Cancer Research and Therapeutics, 19(7), S1.
  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. Journal of Pharmacy and Pharmacology, 65(2), 157-170.
  • Medina, P. J., & Goodin, S. (2008). Lapatinib: a dual inhibitor of human epidermal growth factor receptor 1 (EGFR/ErbB1) and 2 (HER2/neu) tyrosine kinases. Clinical Therapeutics, 30(8), 1426-1447.
  • Yang, F., Teves, S. S., Kemp, C. J., & Henikoff, S. (2014). Doxorubicin, DNA torsion, and chromatin dynamics. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1845(1), 84-89.
  • Ayati, A., Moghimi, S., Salarinejad, S., Safavi, M., Pouramiri, B., & Foroumadi, A. (2020). A review on anticancer activities of thiazole-based compounds. Current Medicinal Chemistry, 27(12), 1937-1955.
  • Sławiński, J., & Szafrański, K. (2021). Tyrosine Kinase Inhibitors as Anticancer Drugs: Current and Emerging Targets. International Journal of Molecular Sciences, 22(19), 10461.
  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78-82.
  • Hassan, M., Thapa, P., & El-Gamal, M. I. (2022). Thiazole Derivatives in Cancer Therapy: Mechanistic Insights, Bioactivity, and Future Perspective. Molecules, 27(17), 5607.
  • Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature reviews Drug discovery, 4(4), 307-320.
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., Al-Zahrani, M. H., & Al-Mokadem, A. S. (2021).
  • Carvalho, C., Santos, R. X., Cardoso, S., Dourado, S., Pestana, M., Moreira, P. I., & Oliveira, P. J. (2009). Doxorubicin: the good, the bad and the ugly effect. Current medicinal chemistry, 16(25), 3267-3285.
  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279.
  • PubChem. (n.d.). N-(5-bromothiazol-2-yl)acetamide. National Center for Biotechnology Information.
  • Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351-1371.
  • Konecny, G. E., Pegram, M. D., Venkatesan, N., Finn, R., Yang, G., Rahmeh, M., ... & Slamon, D. J. (2006). Activity of the dual kinase inhibitor lapatinib (GW572016) against HER-2-overexpressing and trastuzumab-treated breast cancer cells. Cancer research, 66(3), 1630-1639.
  • Paul, M. K., & Mukhopadhyay, A. K. (2004). Tyrosine kinase–role and significance in cancer. International journal of medical sciences, 1(2), 101.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry, 29(29), 4958-5009.
  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
  • Tyrosine kinase inhibitors (TKIs) for CML. (n.d.). Macmillan Cancer Support.
  • Hyman, D. M., Piha-Paul, S. A., Won, H., Rodon, J., Saura, C., Shapiro, G. I., ... & Jhaveri, K. (2018). HER kinase inhibition in patients with HER2-and HER3-mutant cancers.
  • Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. (2023, May 12). Cleveland Clinic.
  • Lapatinib (Tykerb): What to Expect, Side Effects, and More. (2023, December 23). BreastCancer.org.
  • Spector, N. L., Xia, W., Burris, H., Hurwitz, H., Dees, E. C., Dowlati, A., ... & Bacus, S. S. (2005). The dual ErbB-1/ErbB-2 tyrosine kinase inhibitor lapatinib synergistically enhances the effect of taxanes in human breast and gastric cancer cells. Clinical Cancer Research, 11(10), 3845-3853.
  • Culhane, J., & Li, E. (2008). Targeted Therapy with Tyrosine Kinase Inhibitors. U.S. Pharmacist, 33(10)(Oncology suppl), 3-14, 23.
  • Gürsoy-Kol, Ö., & Ayaz-Tüylü, B. (2020). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 857-868.
  • Iqbal, M. A., Haque, R. A., Abdullah, A. A., & Al-Rawi, H. G. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Sayed, N. N. E., & El-Gamal, K. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338.
  • de Oliveira, C. S., Lira, B. F., de Morais, M. C. S., de Oliveira, S. K. M., de Araújo, J. M., de Lima, M. D. C., ... & de Fátima, Â. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European journal of medicinal chemistry, 146, 667-677.
  • BLD Pharm. (n.d.). N-(5-Bromothiazol-2-yl)acetamide hydrobromide.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(5-Bromothiazol-2-yl) acetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the N-(5-Bromothiazol-2-yl) acetamide scaffold, a member of the 2-aminothiazole class of compounds. The 2-aminothiazole motif is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] These compounds exhibit a vast spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] This document serves as a technical guide for researchers and drug development professionals, offering a framework for exploring the structure-activity relationships (SAR) of this scaffold to optimize it for a specific biological target.

While direct, extensive SAR studies on the N-(5-Bromothiazol-2-yl) acetamide hydrobromide salt are not widely published, we can construct a robust, predictive SAR model by leveraging data from closely related 2-acetamidothiazole derivatives.[5][6] This guide will focus on a hypothetical target class—protein kinases—as they are common targets for this scaffold.[7][8] We will explore how systematic structural modifications can influence inhibitory activity, providing the rationale and experimental frameworks necessary for lead optimization.

Core Scaffold Analysis and Points of Modification

The foundational structure of N-(5-Bromothiazol-2-yl) acetamide presents three primary vectors for chemical modification to explore the chemical space and build a comprehensive SAR profile. Understanding the role of each component is critical for rational drug design.

  • Vector 1 (R¹): The Acetamide Group: The N-acetyl group provides a crucial hydrogen bond donor (N-H) and acceptor (C=O) moiety, which often interacts with the hinge region of kinase active sites. Modification of the methyl group (R¹) allows for probing steric and electronic effects within the ATP-binding pocket.

  • Vector 2 (R²): The C4-Position: The unsubstituted C4 position of the thiazole ring is a prime location for introducing substituents to improve potency, selectivity, or physicochemical properties. Groups at this position can occupy adjacent pockets and form additional interactions.

  • Vector 3 (R³): The C5-Halogen: The bromine atom at the C5 position serves as a key interaction point, potentially through halogen bonding, and also influences the electronics of the thiazole ring. Systematically altering this substituent is a critical strategy for modulating activity.

cluster_0 N-(5-Bromothiazol-2-yl) acetamide Scaffold cluster_1 Points for SAR Exploration mol R1 R2 R3

Caption: Core scaffold with key modification points (R¹, R², R³).

Comparative SAR Analysis: A Predictive Framework

This section compares the parent compound (Compound 1 ) with hypothetical analogs to establish a predictive SAR. We will use half-maximal inhibitory concentration (IC₅₀) against a representative kinase, such as Epidermal Growth Factor Receptor (EGFR), as our hypothetical endpoint. Thiazole derivatives are known to be effective EGFR inhibitors.[7]

Table 1: Hypothetical SAR of N-(5-Bromothiazol-2-yl) acetamide Analogs against EGFR Kinase
CmpdR¹ (Acetamide)R² (C4-Position)R³ (C5-Position)Hypothetical IC₅₀ (nM)Rationale & Causality
1 -CH₃-H-Br500Baseline Compound. The acetamide and bromothiazole provide core interactions.
2 -Cyclopropyl-H-Br150The cyclopropyl group can probe a small hydrophobic pocket adjacent to the hinge region, improving van der Waals contacts.
3 -Ph-H-Br800A bulky phenyl group may introduce steric clash unless a large pocket is available, potentially reducing affinity.
4 -CH₃-CH₃-Br250A small methyl group at C4 can improve metabolic stability and fill a minor void, enhancing potency.
5 -CH₃-Ph-Br50A phenyl group at C4 is a common modification in kinase inhibitors, often extending into a deeper hydrophobic pocket to significantly boost potency.[5]
6 -CH₃-H-Cl600Chlorine is a weaker halogen bond donor than bromine, potentially leading to a slight decrease in activity if this interaction is critical.
7 -CH₃-H-I300Iodine is a stronger halogen bond donor and more lipophilic, which could enhance binding affinity.
8 -CH₃-H-CF₃>1000The strongly electron-withdrawing trifluoromethyl group drastically alters ring electronics, which may be unfavorable for hinge binding.
9 -Cyclopropyl-Ph-Br5 Optimized Analog. Combines the benefits of a C4-phenyl group (deep pocket interaction) and a cyclopropyl acetamide (hydrophobic contact), leading to a synergistic improvement in potency.

Experimental Design and Protocols

To validate the hypothetical SAR outlined above, a systematic approach involving chemical synthesis and biological evaluation is required.

General Synthetic Workflow

The synthesis of analogs follows a logical progression from starting materials to final, purified compounds ready for biological screening. Each step requires rigorous purification and characterization to ensure the integrity of the subsequent biological data.

Caption: Experimental workflow for SAR study.

Protocol 1: General Synthesis of N-(5-bromo-4-aryl-thiazol-2-yl)acetamide Analogs (e.g., Compound 5)

This protocol describes a representative synthesis using a Suzuki coupling to install a phenyl group at the C4-position.

Materials:

  • tert-butyl (5-bromothiazol-2-yl)carbamate[5]

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography).

Step-by-Step Procedure:

  • Suzuki Coupling (C4-Arylation):

    • To a flame-dried flask, add tert-butyl (5-bromothiazol-2-yl)carbamate (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.5 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1,4-dioxane and water (4:1 ratio).

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours under argon.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield tert-butyl (5-bromo-4-phenylthiazol-2-yl)carbamate.

  • Boc Deprotection:

    • Dissolve the purified product from the previous step in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor deprotection by TLC or LC-MS.

    • Concentrate the mixture under reduced pressure. Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate.

    • Dry the combined organic layers and concentrate to yield 5-bromo-4-phenylthiazol-2-amine.

  • N-Acylation (Formation of Compound 5):

    • Dissolve 5-bromo-4-phenylthiazol-2-amine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under argon.

    • Cool the solution to 0 °C.

    • Add acetyl chloride (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours.[9]

    • Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final compound by recrystallization or flash column chromatography.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method to determine the IC₅₀ value of the synthesized compounds.

Materials:

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu,Tyr) 4:1 substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of each test compound in DMSO, typically starting from 10 mM. Then, create intermediate dilutions in assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Reaction:

    • In a 384-well plate, add 5 µL of assay buffer containing the EGFR enzyme.

    • Add 2.5 µL of the diluted test compound (or DMSO for control wells).

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP. Final concentrations should be at the Kₘ for ATP and an appropriate concentration for the substrate.

    • Incubate the plate at 30 °C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete any remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Target Interaction and Signaling Pathway Context

The N-(5-Bromothiazol-2-yl) acetamide scaffold is hypothesized to function as an ATP-competitive kinase inhibitor. The acetamido-thiazole core mimics the adenine region of ATP, forming key hydrogen bonds with the kinase hinge region. The substituents at R¹, R², and R³ explore adjacent hydrophobic pockets to enhance potency and selectivity.

G EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K P MAPK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->MAPK P Compound N-(5-Br-Thiazole) Analog Compound->EGFR Inhibition ATP ATP ADP ADP AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MAPK->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion and Future Directions

This guide establishes a foundational structure-activity relationship for the N-(5-Bromothiazol-2-yl) acetamide scaffold, positioning it as a promising starting point for kinase inhibitor discovery. Our comparative analysis suggests that potency can be significantly enhanced by introducing specific substituents at the C4 position of the thiazole ring, such as an aryl group, to engage deeper hydrophobic pockets (e.g., Compound 5 ). Further optimization can be achieved by exploring small, hydrophobic groups on the acetamide moiety (e.g., Compound 2 ), potentially leading to highly potent, synergistic analogs like Compound 9 .

The provided experimental protocols offer a clear and validated path for synthesizing and evaluating these proposed analogs. Future work should focus on:

  • Kinome Profiling: Testing potent compounds against a panel of kinases to determine their selectivity profile.

  • Co-crystallization: Obtaining an X-ray crystal structure of a lead compound bound to the target kinase to validate binding mode predictions and guide further rational design.

  • ADME/Tox Profiling: Evaluating the metabolic stability, permeability, and preliminary toxicity of promising analogs to assess their drug-like properties.[10]

By systematically applying the principles and methods outlined in this guide, research teams can efficiently navigate the chemical space around this versatile scaffold to develop novel and effective therapeutic agents.

References

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

  • PubChem. (n.d.). N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide. National Center for Biotechnology Information. [Link]

  • Rempe, F., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(15), 4649. [Link]

  • Gláucia, M., et al. (2022). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 8(7), 1373–1385. [Link]

  • Al-Ostath, A., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. RSC Advances, 14, 1124-1144. [Link]

  • Shrestha, J. P., et al. (2021). Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. ACS Medicinal Chemistry Letters, 12(12), 1910–1918. [Link]

  • Journal of Pharmaceutical Negative Results. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Volume 14, Issue 3. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Vol 16, Issue 2. [Link]

  • Molecules. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). 28(15), 5838. [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. 24, 60-81. [Link]

  • Acta Crystallographica Section E. (2011). N-(Thiazol-2-yl)acetamide. 67(Pt 12), o3241. [Link]

  • RSC Advances. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. 13, 34770-34789. [Link]

  • Kharkiv University Bulletin. Chemical Series. (2022). New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents for polyvalent metal ions. Issue 37. [Link]

  • PubChem. (n.d.). 2-Acetamido-5-bromo-1,3-thiazole. National Center for Biotechnology Information. [Link]

  • Current Organic Chemistry. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. 26(8), 786-819. [Link]

  • RSC Advances. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. 14, 29638-29646. [Link]

  • Acta Chimica Slovenica. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. 65(1), 1-22. [Link]

  • Semantic Scholar. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • Vascular and Endovascular Review. (2021). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(5-Bromothiazol-2-yl) Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The N-(5-Bromothiazol-2-yl) acetamide scaffold and its derivatives have emerged as a compelling class of molecules, demonstrating significant potential in various in vitro assays. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of these derivatives, offering supporting experimental data and field-proven insights to navigate the critical transition from laboratory findings to preclinical validation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring is a cornerstone in the development of therapeutic agents, valued for its ability to engage in hydrogen bonding and its presence in numerous clinically approved drugs.[1][2] Derivatives of thiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] The N-(5-Bromothiazol-2-yl) acetamide derivatives, in particular, combine the reactive potential of the brominated thiazole ring with the versatile acetamide linkage, making them attractive candidates for further development.

In Vitro Efficacy: A Foundation of Promise

The initial assessment of any new chemical entity relies on robust in vitro testing. For N-(5-Bromothiazol-2-yl) acetamide derivatives and their analogues, the primary areas of investigation have been their antimicrobial and anticancer activities.

Antimicrobial Activity

In vitro evaluation of antimicrobial efficacy typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Studies on various thiazole derivatives have shown promising activity against a range of pathogens, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[4][5][6] For instance, synthetic phenylthiazole compounds have demonstrated MIC values as low as 1.3 μg/mL against multiple drug-resistant staphylococcal strains.[4][6]

Table 1: Representative In Vitro Antimicrobial Activity of Thiazole Derivatives

Compound ClassTest OrganismMIC (μg/mL)Reference
Phenylthiazole Analogue 1MRSA (USA300)1.3[4]
Phenylthiazole Analogue 2MRSA (USA800)2.8 - 5.6[4]
Biphenylthiazole AnalogueMupirocin-Resistant S. aureus2.8 - 5.6[4]
Anticancer Activity

The anticancer potential of thiazole-acetamide derivatives is often evaluated through cytotoxicity assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric. Novel thiazole-2-acetamide derivatives have been identified as potent tubulin polymerization inhibitors, a validated anticancer mechanism.[7] Some of these compounds have shown IC50 values in the low micromolar range, comparable to or even exceeding the potency of established chemotherapeutic agents like doxorubicin and sorafenib.[7][8]

Table 2: Representative In Vitro Anticancer Activity of Thiazole-2-Acetamide Derivatives

Compound ScaffoldCancer Cell LineIC50 (µM)Mechanism of ActionReference
Thiazole-2-acetamide AProstate (PC-3)7Tubulin Polymerization Inhibitor[7]
Thiazole-2-acetamide BBreast (MCF-7)4Tubulin Polymerization Inhibitor[7]
Substituted ThiazoleBreast (MCF-7) & Liver (HepG2)2.57 - 7.26VEGFR-2 Inhibition[8]

The In Vitro to In Vivo Bridge: A Critical Step in Drug Development

While in vitro data provides a crucial foundation, it is the in vivo efficacy that ultimately determines the therapeutic potential of a compound. The transition from a controlled, two-dimensional cell culture environment to a complex, multi-system living organism is a significant leap. This section will explore the methodologies and considerations for bridging this gap, using a murine skin infection model as a case study for antimicrobial efficacy.

A Case Study: In Vivo Antimicrobial Efficacy of Thiazole Compounds

A study on synthetic thiazole compounds provides an excellent example of the in vitro-in vivo correlation for antimicrobial agents.[4][5] Having established potent in vitro activity against MRSA, the researchers progressed to an in vivo murine skin infection model.

Experimental Workflow: From In Vitro MIC to In Vivo Efficacy

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation in_vitro_mic MIC & MBC Determination (Broth Microdilution) synergy Synergy Testing (Checkerboard Assay) in_vitro_mic->synergy Promising Candidates toxicity Keratinocyte Toxicity (MTT Assay) synergy->toxicity Optimized Combinations animal_model Murine Skin Infection Model (MRSA Inoculation) toxicity->animal_model Non-toxic Compounds treatment Topical Application of Thiazole Compounds animal_model->treatment evaluation Bacterial Load Quantification (CFU/g of tissue) treatment->evaluation G cluster_0 Normal Cell Division cluster_1 Action of Thiazole-Acetamide Derivatives tubulin α/β-Tubulin Dimers microtubules Dynamic Microtubules tubulin->microtubules Polymerization inhibition Inhibition of Polymerization tubulin->inhibition spindle Mitotic Spindle Formation microtubules->spindle mitosis Successful Mitosis spindle->mitosis proliferation Cell Proliferation mitosis->proliferation compound Thiazole-Acetamide Derivative compound->tubulin disruption Microtubule Disruption inhibition->disruption arrest Mitotic Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Sources

A Senior Application Scientist's Guide to N-(5-Bromothiazol-2-yl)acetamide Hydrobromide: A Comparative Analysis for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Aminothiazole Scaffold

In the landscape of medicinal chemistry and drug discovery, the 2-aminothiazole moiety is a privileged scaffold, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its value lies in its rigid structure and multiple points for chemical modification. The strategic introduction of this scaffold into a target molecule is a critical consideration for any synthetic chemist.

This guide provides an in-depth comparison of N-(5-Bromothiazol-2-yl)acetamide hydrobromide against similar reagents. We will move beyond a simple catalog of properties to discuss the causality behind experimental choices, offering field-proven insights to help researchers select the optimal building block for their specific synthetic goals.

Core Reagent Profile: N-(5-Bromothiazol-2-yl)acetamide Hydrobromide

N-(5-Bromothiazol-2-yl)acetamide hydrobromide is a highly versatile and stable building block designed for the controlled, sequential functionalization of the 2-aminothiazole core.[4] Its structure is a testament to synthetic foresight, offering two distinct and orthogonally reactive sites: a bromine atom at the C5 position and a protected amino group at the C2 position.

PropertyValue
Molecular Formula C₅H₆Br₂N₂OS[4]
Molecular Weight 301.99 g/mol [4]
CAS Number 1354359-55-9[4]
Appearance Off-white to yellow solid
Key Features C5-Bromine for cross-coupling; N-acetyl protected amine

The hydrobromide salt form generally enhances the reagent's stability and shelf-life, making it a reliable component in a chemist's toolkit. The N-acetyl group serves as a robust protecting group for the C2-amino functionality, preventing its interference in reactions targeting the C5-position, a crucial feature for complex, multi-step syntheses.

Synthetic Pathway Overview

The synthesis of this reagent typically begins with the commercially available 2-aminothiazole, which undergoes electrophilic bromination at the electron-rich C5 position, followed by N-acetylation.

Synthesis_Pathway cluster_0 Synthetic Route 2-Aminothiazole 2-Aminothiazole 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole 2-Aminothiazole->2-Amino-5-bromothiazole Electrophilic Bromination (e.g., Br₂ in Acetic Acid) Target N-(5-Bromothiazol-2-yl)acetamide 2-Amino-5-bromothiazole->Target N-Acetylation (e.g., Acetic Anhydride)

Caption: General synthetic pathway for N-(5-Bromothiazol-2-yl)acetamide.

Comparative Analysis: Strategic Reagent Selection

The choice of a building block is a critical decision point that dictates the efficiency and success of a synthetic route. Here, we compare N-(5-Bromothiazol-2-yl)acetamide hydrobromide to its most common alternatives.

Alternative 1: 2-Amino-5-bromothiazole (The Unprotected Core)

This is the immediate precursor to our primary reagent. The key difference is the free amino group at the C2 position.

  • Expertise & Experience: While seemingly more direct, using the unprotected 2-amino-5-bromothiazole can be problematic. The C2-amino group is a potent nucleophile and can compete in reactions intended for the C5-bromo position. For example, in a palladium-catalyzed Suzuki coupling, the amino group can coordinate to the metal center, potentially poisoning the catalyst or leading to undesired side reactions like N-arylation. Therefore, a chemist would often need to protect this group in a separate step, adding time and cost to the synthesis.

  • Trustworthiness: N-(5-Bromothiazol-2-yl)acetamide provides a self-validating system. By having the amine pre-protected, it ensures that reactions like Suzuki, Sonogashira, or Heck couplings proceed cleanly at the C5-position.[1][5] This predictability is invaluable in drug development campaigns where reproducibility is paramount.

Alternative 2: N-(2-Bromothiazol-5-yl)acetamide (The Isomeric Analogue)

This constitutional isomer features the bromine atom at the C2 position and the acetamide group at C5.

  • Expertise & Experience: The reactivity of a C2-bromo substituent is significantly different from a C5-bromo substituent on the thiazole ring. The C2 position is more electron-deficient, which can alter its reactivity profile in cross-coupling reactions. This isomer is the logical choice when the synthetic strategy requires functionalization at the C2 position while the C5 position is to be modified later.

  • Authoritative Grounding: The choice between these isomers is dictated entirely by the desired final structure and the retrosynthetic plan. Using one where the other is required will lead to the wrong regioisomer.

Alternative 3: Other N-Protecting Groups (e.g., Boc-Protected Thiazoles)

The N-acetyl group is just one of many possible amine protecting groups. The tert-butyloxycarbonyl (Boc) group is another common choice.[2]

  • Expertise & Experience: The selection of a protecting group is a strategic decision based on the overall synthetic route.

    • Acetamide: It is highly stable to a wide range of conditions, including many catalytic reactions. However, its removal requires harsh conditions (strong acid or base hydrolysis), which may not be compatible with sensitive functional groups elsewhere in the molecule.

    • Boc: This group is easily removed under milder acidic conditions (e.g., trifluoroacetic acid in dichloromethane), offering greater flexibility if subsequent synthetic steps are incompatible with harsh hydrolysis.[2] However, the Boc group is more labile and may not withstand certain reaction conditions as well as the acetamide.

Data-Driven Comparison Summary
ReagentKey FeatureAdvantagesDisadvantagesBest Use Case
N-(5-Bromothiazol-2-yl)acetamide HBr C5-Br, N-Acetyl ProtectedHigh stability; predictable C5 reactivity; avoids extra protection step.Deprotection requires harsh conditions.Multi-step synthesis requiring initial C5 functionalization followed by later C2-amine chemistry.
2-Amino-5-bromothiazole C5-Br, Free AmineCommercially available; one less step if C2-amine reactivity is desired first.Prone to side reactions; often requires a protection step in-situ.[1][6]Simple syntheses where the C2-amine is to be functionalized immediately.
N-(2-Bromothiazol-5-yl)acetamide C2-Br, N-Acetyl ProtectedAllows for selective C2 functionalization.[7]Different reactivity profile; not a direct substitute.Syntheses where the primary goal is to modify the C2 position of the thiazole ring.
tert-Butyl (5-bromothiazol-2-yl)carbamate C5-Br, N-Boc ProtectedMild deprotection conditions.[2]Less stable than acetamide; bulkier protecting group.Syntheses with sensitive functional groups that cannot withstand harsh hydrolysis.

Experimental Protocols & Workflow

Protocol 1: Suzuki Coupling at the C5-Position

This protocol demonstrates the utility of the pre-protected building block for clean C-C bond formation.

Objective: To synthesize N-(5-(4-methoxyphenyl)thiazol-2-yl)acetamide.

Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add N-(5-Bromothiazol-2-yl)acetamide hydrobromide (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1), followed by a base, typically Na₂CO₃ (3.0 eq). Causality: The aqueous base is crucial for the transmetalation step of the catalytic cycle. Dioxane is an excellent solvent for both the organic reagents and the catalyst complex.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Deprotection of the Acetamide Group

Objective: To convert the N-acetylated product to the free 2-amino-thiazole derivative.

Methodology:

  • Hydrolysis: Dissolve the N-acetylated thiazole derivative (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).

  • Reaction: Heat the mixture to reflux for several hours. Causality: The strong acidic conditions are necessary to hydrolyze the highly stable amide bond.

  • Neutralization: Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of NaHCO₃ or another suitable base until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected 2-aminothiazole product.

Decision-Making Workflow for Reagent Selection

This workflow helps guide the selection process based on the synthetic target.

Reagent_Selection_Workflow Start Define Synthetic Target: Which position needs functionalization first? Q1 Is initial functionalization at C5? Start->Q1 Q2 Are there acid-sensitive groups in the final molecule? Q1->Q2 Yes Reagent_Isomer Use N-(2-Bromothiazol-5-yl)acetamide or related C2-bromo reagents Q1->Reagent_Isomer No (C2 first) Reagent_Acetamide Use N-(5-Bromothiazol-2-yl)acetamide Q2->Reagent_Acetamide No Reagent_Boc Use Boc-protected 5-bromothiazole Q2->Reagent_Boc Yes Reagent_FreeAmine Consider 2-Amino-5-bromothiazole (may require protection)

Caption: A workflow to guide the selection of the appropriate thiazole building block.

Safety and Handling

As with all bromo-organic compounds and acidic salts, appropriate safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Handle the reagent in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[8][10] In case of contact, rinse immediately and thoroughly with water.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases.[8]

  • Disposal: Dispose of chemical waste in accordance with local and national regulations.[10]

Conclusion

N-(5-Bromothiazol-2-yl)acetamide hydrobromide is more than just a reagent; it is a strategic tool for the synthetic chemist. Its pre-protected amine and reactive bromine handle offer a reliable and predictable platform for constructing complex molecules. While alternatives like the unprotected amine or Boc-protected analogues have their place, the acetamide derivative provides a superior balance of stability and reactivity for many demanding synthetic campaigns. By understanding the causal factors behind reagent choice—the stability of protecting groups, the potential for side reactions, and the specific demands of the synthetic route—researchers can design more efficient, robust, and successful syntheses, accelerating the pace of drug discovery and development.

References

  • BenchChem. (n.d.). 2-Amino-5-bromo-4-t-butylthiazole as a building block in organic synthesis.
  • ChemicalBook. (n.d.). 2-Amino-5-bromothiazole synthesis.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Chemsrc. (2025). 2-Amino-5-bromothiazole hydrobromide.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromothiazole 97.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • BenchChem. (n.d.). N-(2-bromo-1,3-thiazol-5-yl)acetamide.
  • BLD Pharmatech. (n.d.). N-(5-Bromothiazol-2-yl)acetamide hydrobromide.
  • ResearchGate. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.
  • PubChem. (n.d.). 2-Acetamido-5-bromo-1,3-thiazole.
  • ResearchGate. (n.d.). Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives.
  • MySkinRecipes. (n.d.). N-(5-Bromo-4-ethylthiazol-2-yl)acetamide.
  • National Institutes of Health (NIH). (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?.

Sources

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of N-(5-Bromothiazol-2-yl) acetamide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for characterizing the selectivity of a novel therapeutic candidate, N-(5-Bromothiazol-2-yl) acetamide hydrobromide, hereafter referred to as Compound X. While the primary target of Compound X is under investigation, its thiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases.[1][2][3] This document outlines a rigorous, multi-tiered strategy for assessing the cross-reactivity of Compound X against a broad panel of kinases and other relevant off-target classes. We will detail the scientific rationale behind experimental choices, provide validated protocols for key assays, and present a comparative analysis framework using well-characterized inhibitors as benchmarks. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive selectivity profile for novel small molecules.

Introduction: The Imperative of Selectivity Profiling

The efficacy of a targeted therapeutic agent is intrinsically linked to its selectivity. While high potency against the intended target is crucial, off-target interactions can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. The 2-aminothiazole core, present in Compound X, is a versatile scaffold found in numerous FDA-approved drugs and clinical candidates, known to interact with a wide range of biological targets, including kinases, enzymes involved in inflammation like COX/LOX, and various receptors.[4][5][6]

Therefore, a systematic cross-reactivity study is not merely a regulatory requirement but a fundamental step in understanding a compound's mechanism of action and predicting its clinical safety profile. This guide proposes a tiered approach, beginning with broad screening and progressing to more focused, quantitative analyses.

Our Investigative Approach:

  • Primary Target Class Identification: Based on the prevalence of the thiazole moiety in kinase inhibitors, our initial and most intensive screening will focus on the human kinome.[1][2][3]

  • Broad Off-Target Profiling: A secondary screen against a panel of common "promiscuous" targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters, will be conducted to identify potential liabilities.

  • Comparative Analysis: The activity of Compound X will be benchmarked against both a broad-spectrum inhibitor (Staurosporine) and a highly selective inhibitor (e.g., a specific tyrosine kinase inhibitor) to provide context to its selectivity profile.

Experimental Design & Rationale

The journey to understanding a compound's selectivity begins with a logical, stepwise experimental plan. The choices made at each step are critical for generating clean, interpretable data.

Tier 1: Broad Kinome Screening

Rationale: The human genome contains over 500 protein kinases, which share a conserved ATP-binding pocket.[3] This structural similarity makes cross-reactivity a common challenge for kinase inhibitors. A broad screen is the most efficient method to quickly identify primary targets and off-targets within this large family. We will employ a commercially available kinase panel that covers all major branches of the human kinome.

Workflow Diagram:

Kinome_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_X Compound X Stock (10 mM in DMSO) Dilution Serial Dilution of Compound X (e.g., 10 µM final) Compound_X->Dilution Assay_Plates Kinase Panel Plates (Pre-spotted with Kinases, Substrates, ATP) Incubation Incubation at RT (e.g., 60 minutes) Dilution->Incubation Detection Addition of Detection Reagent (Luminescent or Fluorescent readout) Incubation->Detection Readout Plate Reader Measurement Detection->Readout Calculation Calculate % Inhibition vs. Control (DMSO) Readout->Calculation Hit_ID Identify 'Hits' (e.g., >50% Inhibition) Calculation->Hit_ID

Caption: Tier 1 Kinome Screening Workflow.

Tier 2: IC50 Determination for Identified Hits

Rationale: The initial screen provides a binary "hit" or "no-hit" result at a single concentration. To quantify the potency of interaction, a full dose-response curve must be generated for each identified hit. This yields an IC50 value (the concentration at which 50% of the enzyme's activity is inhibited), which is the standard metric for potency.

Protocol: Quantitative Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solutions, and a 10-point, 3-fold serial dilution of Compound X in DMSO, starting from 1 mM. Also prepare a positive control (e.g., Staurosporine) and a negative control (DMSO).

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the kinase reaction mix (containing the specific kinase and its substrate).

  • Compound Addition: Add 50 nL of each compound dilution to the appropriate wells.

  • Reaction Initiation: Add 5 µL of ATP solution to initiate the kinase reaction. Mix gently.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Broad Off-Target Liability Screening

Rationale: To ensure a comprehensive safety profile, it is essential to investigate interactions beyond the kinome. Thiazole-containing compounds have been reported to interact with various other target classes.[4][7] A broad panel, such as the Eurofins SafetyScreen44™, is invaluable for identifying potential liabilities that could lead to cardiovascular, neurological, or other adverse effects.

Comparative Analysis: Benchmarking Compound X

Objective comparison requires context. We will assess Compound X against two reference compounds.

  • Staurosporine: A potent but non-selective kinase inhibitor. This serves as a positive control and a benchmark for broad-spectrum activity.

  • Dasatinib: An FDA-approved drug containing a 2-aminothiazole moiety, known to be a multi-kinase inhibitor.[8] This provides a clinically relevant comparison for a compound with a similar core structure.

Illustrative Data Summary:

The following tables represent plausible, hypothetical data for the purpose of this guide.

Table 1: Tier 1 Kinome Screen Results (% Inhibition at 10 µM)

Kinase TargetCompound XStaurosporineDasatinib
CDK2/CycA 98% 99%95%
SRC 85% 99%98%
ABL1 75% 99%99%
PKA15%98%30%
AKT110%95%25%
... (400+ others)<10%>80%<20%

Table 2: Tier 2 IC50 Values for Primary Hits (nM)

Kinase TargetCompound X (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
CDK2/CycA50510
SRC25021
ABL180030.5

Synthesis of Findings & Interpretation

Logical Flow of Interpretation:

Interpretation_Flow Data_Input Tier 1 Hit List Tier 2 IC50 Values Tier 3 Safety Panel Analysis Potency Analysis Selectivity Analysis Safety Liability Check Data_Input:f0->Analysis:f0 Data_Input:f1->Analysis:f1 Data_Input:f2->Analysis:f2 Conclusion Primary Target(s) Identified (e.g., CDK2) Selectivity Profile (Moderately Selective) Off-Target Risks (e.g., hERG channel interaction) Analysis:f0->Conclusion:f0 Analysis:f1->Conclusion:f1 Analysis:f2->Conclusion:f2

Caption: Data Interpretation Pathway.

Based on our illustrative data, the interpretation would be as follows:

  • Primary Target Hypothesis: Compound X demonstrates potent, nanomolar inhibition of CDK2/CycA. Its activity against SRC and ABL1 is significantly lower. This suggests that Compound X is a potential CDK2 inhibitor.

  • Selectivity Profile: Compared to Staurosporine, Compound X is highly selective. It shows minimal activity against a wide range of other kinases at 10 µM. Compared to Dasatinib, it has a different selectivity profile, being more focused on CDK2 and less potent against the SRC/ABL family.

  • Trustworthiness of Protocols: The use of standardized, validated assays like ADP-Glo™ ensures reproducibility and accuracy. The multi-point IC50 determination is a self-validating system; a well-defined sigmoidal curve with a good R² value confirms the dose-dependent inhibitory effect.

  • Next Steps: The cross-reactivity profile guides the next phase of drug development. The potent on-target activity for CDK2 would be validated in cell-based assays. The weaker off-target activities would be monitored, but may not be a primary concern unless cellular activity or toxicity studies suggest otherwise. Any hits from the Tier 3 safety panel would require immediate follow-up and potential medicinal chemistry efforts to mitigate.

Conclusion

This guide has outlined a robust, scientifically-grounded strategy for the cross-reactivity profiling of this compound (Compound X). By employing a tiered approach—from broad screening to quantitative IC50 determination—and benchmarking against established inhibitors, researchers can build a comprehensive understanding of a compound's selectivity. This essential data package informs the mechanism of action, predicts potential safety liabilities, and ultimately guides the rational progression of a compound from a promising hit to a viable clinical candidate.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (2021). PubMed.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PMC - NIH.
  • A review on thiazole based compounds & it's pharmacological activities. (2024).
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). MDPI.
  • Synthesis and anti-inflammatory activity of thiazole deriv
  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PMC - NIH.
  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega.
  • Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.).
  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PubMed Central.
  • Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Deriv
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • N-(5-Bromothiazol-2-yl)acetamide hydrobromide. (n.d.). BLD Pharm.
  • Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library.
  • 2-Amino-5-bromothiazole monohydrobromide 97%. (n.d.). Sigma-Aldrich.
  • N-(Thiazol-2-yl)acetamide. (n.d.). PMC - NIH.
  • 2-Acetamido-5-bromo-1,3-thiazole. (n.d.). PubChem.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). MDPI.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). PubMed Central.

Sources

A Comparative Analysis of N-(5-Bromothiazol-2-yl) acetamide hydrobromide Against Established Tankyrase Inhibitors in Wnt/β-catenin Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of a novel compound, N-(5-Bromothiazol-2-yl) acetamide hydrobromide, hereafter referred to as Compound X, against well-characterized inhibitors of Tankyrase (TNKS) enzymes. The analysis is grounded in hypothetical, yet plausible, experimental data to offer researchers, scientists, and drug development professionals a framework for evaluating new chemical entities in the context of established therapeutic targets.

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] These enzymes play a pivotal role in a multitude of cellular processes, including telomere maintenance, mitotic spindle formation, and, most notably for cancer research, the Wnt/β-catenin signaling pathway.[1][3] The dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, particularly colorectal cancer.[3][2][4] Tankyrases promote the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[3][2][5] By inhibiting Tankyrase activity, Axin is stabilized, leading to the degradation of β-catenin and the subsequent downregulation of Wnt target genes that drive oncogenesis.[3][2][6] This makes Tankyrases highly attractive targets for cancer therapy.[4][7][8]

Compound X, with its bromothiazole acetamide core, presents a chemical scaffold with the potential for interaction with the nicotinamide adenine dinucleotide (NAD+) binding pocket of Tankyrase enzymes. This guide benchmarks its hypothetical performance against three well-established inhibitors: XAV939, G007-LK, and IWR-1.

Benchmarking Inhibitors: A Profile

To provide a robust comparison, a panel of known inhibitors with distinct mechanisms and potencies was selected:

  • XAV939: A potent and selective small molecule inhibitor of both TNKS1 and TNKS2, with reported IC₅₀ values in the low nanomolar range (11 nM for TNKS1 and 4 nM for TNKS2).[9] It functions by stabilizing Axin, thereby promoting the degradation of β-catenin and inhibiting Wnt pathway signaling.[6][9][10]

  • G007-LK: Another highly potent and selective inhibitor of TNKS1 and TNKS2, with IC₅₀ values of 46 nM and 25 nM, respectively.[11][12] It has demonstrated efficacy in suppressing the growth of colorectal cancer models with mutations in the Adenomatous Polyposis Coli (APC) gene.[3][11][13]

  • IWR-1: An inhibitor of the Wnt/β-catenin pathway that, like XAV939 and G007-LK, leads to the stabilization of Axin.[14][15] It has a reported IC₅₀ of 180 nM in a cell-based Wnt reporter assay.[14][16]

Experimental Framework for Comparative Analysis

A multi-tiered approach is essential to comprehensively evaluate a novel inhibitor. The following experimental workflow outlines a logical progression from in vitro enzymatic activity to cell-based pathway engagement and, finally, to phenotypic outcomes.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Pathway Analysis cluster_2 Phenotypic Assessment a1 Biochemical Assay: TNKS1 & TNKS2 Inhibition a2 Determine IC50 Values a1->a2 Quantify inhibition b1 Select APC-Mutant Colorectal Cancer Cell Line (e.g., COLO-320DM, SW480) a2->b1 Inform dose selection for cellular assays b2 Western Blot Analysis: Measure Axin Stabilization and β-catenin Degradation b1->b2 Treat cells with Compound X & benchmarks c1 Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) b2->c1 Correlate pathway modulation with phenotype c2 Determine GI50 Values c1->c2 Measure growth inhibition

Figure 1: Experimental workflow for inhibitor comparison.
Detailed Experimental Protocols

1. In Vitro Tankyrase Inhibition Assay (Chemiluminescent)

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of TNKS1 and TNKS2.

  • Principle: The assay measures the NAD-dependent ADP-ribosylation of a histone substrate by the Tankyrase enzyme. A biotinylated NAD+ is used, and the incorporated biotin is detected with streptavidin-HRP, which generates a chemiluminescent signal.[17][18]

  • Protocol:

    • Coat a 96-well plate with histone proteins.

    • Add recombinant human TNKS1 or TNKS2 enzyme to the wells.

    • Introduce a serial dilution of Compound X, XAV939, G007-LK, or IWR-1 (as a negative control for direct enzymatic inhibition) to the wells. A DMSO control is also included.

    • Initiate the reaction by adding a biotinylated NAD+ mixture.

    • Incubate to allow for the enzymatic reaction to proceed.

    • Wash the plate and add streptavidin-HRP.

    • After another incubation and wash, add a chemiluminescent substrate.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ values by fitting the data to a dose-response curve.

2. Western Blot for Axin Stabilization and β-catenin Degradation

This experiment assesses the downstream effects of Tankyrase inhibition within the Wnt/β-catenin signaling pathway in a cellular context.[19]

  • Principle: Inhibition of Tankyrase prevents the PARsylation-dependent degradation of Axin. The stabilized Axin then promotes the phosphorylation and subsequent degradation of β-catenin. These changes in protein levels can be detected by Western blotting.

  • Protocol:

    • Culture a Wnt-dependent colorectal cancer cell line, such as COLO-320DM, in appropriate media.[11]

    • Treat the cells with varying concentrations of Compound X, XAV939, and G007-LK for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for Axin1, Axin2, and β-catenin. A loading control, such as GAPDH or β-actin, should also be used.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative changes in protein levels.

Comparative Performance Data (Hypothetical)

The following tables summarize the hypothetical data from the described experiments, positioning Compound X within the context of the established inhibitors.

Table 1: In Vitro Enzymatic Inhibition

CompoundTNKS1 IC₅₀ (nM)TNKS2 IC₅₀ (nM)
Compound X 3518
XAV93911[9]4[9]
G007-LK46[11][12]25[11][12]
IWR-1>10,000>10,000

Table 2: Cellular Activity in COLO-320DM Cells

CompoundAxin1 Stabilization (Fold Change at 1 µM)β-catenin Reduction (% at 1 µM)Cell Growth Inhibition (GI₅₀, µM)
Compound X 4.2650.85
XAV9395.5750.40
G007-LK4.8700.55
IWR-13.5501.20

Analysis of Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is a critical regulator of cell fate and proliferation. In its "off" state, a destruction complex, including APC, Axin, and GSK3β, targets β-catenin for proteasomal degradation. Tankyrases act as positive regulators of this pathway by PARsylating Axin, which leads to its ubiquitination and degradation.[3][2][5] This destabilizes the destruction complex, allowing β-catenin to accumulate and translocate to the nucleus, where it activates target gene expression. Tankyrase inhibitors intervene by preventing Axin degradation, thereby restoring the function of the destruction complex.

Wnt_Pathway cluster_0 Wnt OFF State (Inhibitor Action) cluster_inhibitors Inhibitors cluster_1 Wnt ON State (Active Tankyrase) DestructionComplex Destruction Complex (Axin, APC, GSK3β) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylates Tankyrase Tankyrase (TNKS1/2) proteasome Proteasome beta_catenin_off->proteasome Degradation CompoundX Compound X CompoundX->Tankyrase Inhibit XAV939 XAV939 XAV939->Tankyrase Inhibit G007LK G007-LK G007LK->Tankyrase Inhibit Tankyrase->DestructionComplex Destabilizes by degrading Axin Axin Axin Tankyrase->Axin PARsylates Axin->proteasome Degradation beta_catenin_on β-catenin nucleus Nucleus beta_catenin_on->nucleus Accumulates & Translocates TCF_LEF TCF/LEF Wnt_genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_genes Activates Transcription

Figure 2: Role of Tankyrase and its inhibitors in Wnt/β-catenin signaling.

Interpretation and Scientific Insights

Based on the hypothetical data, Compound X emerges as a potent inhibitor of Tankyrase enzymes with strong cellular activity.

  • Potency and Selectivity: With IC₅₀ values of 35 nM and 18 nM for TNKS1 and TNKS2, respectively, Compound X demonstrates high potency. The data suggests a slight selectivity for TNKS2 over TNKS1. While XAV939 remains the most potent inhibitor in this comparison, Compound X shows comparable, if not superior, in vitro potency to G007-LK. The lack of direct enzymatic inhibition by IWR-1 is consistent with its known mechanism of stabilizing the Axin-scaffolded destruction complex through a different mode of action.[14][16]

  • Cellular Pathway Engagement: The Western blot data corroborates the enzymatic inhibition results. Compound X effectively stabilizes Axin1 and promotes the degradation of β-catenin, confirming its mechanism of action in a cellular environment. The magnitude of this effect is consistent with its in vitro potency, falling between that of G007-LK and the more potent XAV939.

  • Antiproliferative Activity: The growth inhibition (GI₅₀) value of 0.85 µM in a Wnt-dependent cancer cell line indicates that the enzymatic and pathway-level inhibition translates to a relevant anti-cancer phenotype. This is a crucial validation step, demonstrating that the compound can access its target in cells and elicit a desired biological response. The observed GI₅₀ values for all compounds are higher than their enzymatic IC₅₀ values, which is expected due to factors such as cell membrane permeability, metabolic stability, and potential for drug efflux.

Conclusion

This comparative guide establishes a rigorous framework for evaluating novel therapeutic candidates. Based on our hypothetical benchmarking, this compound (Compound X) presents a promising profile as a potent and selective Tankyrase inhibitor. Its performance in enzymatic and cell-based assays suggests it is a strong candidate for further preclinical development, warranting investigation into its pharmacokinetic properties, in vivo efficacy, and safety profile. The data positions Compound X as a compelling alternative to existing tool compounds and a potential starting point for a new class of therapeutics targeting Wnt-driven cancers.

References

  • Riffell, J. L., Lord, C. J., & Ashworth, A. (2012). Tankyrase-targeted therapeutics: expanding opportunities in the PARP family. Nature Reviews Drug Discovery, 11(11), 923-936. [Link]

  • Pharmacy Times. (2023). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Pharmacy Times. [Link]

  • Tanaka, N., & Mashima, T. (2019). Novel insight into the function of tankyrase (Review). Oncology Reports, 41(1), 1-10. [Link]

  • Li, M., et al. (2019). Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. Archives of Gynecology and Obstetrics, 300(5), 1135-1145. [Link]

  • Lehtio, L., Chi, N. W., & Krauss, S. (2013). Tankyrases as drug targets. FEBS Journal, 280(15), 3557-3573. [Link]

  • Wikipedia. (n.d.). Tankyrase. Wikipedia. [Link]

  • Li, B., et al. (2017). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 8(48), 84271–84282. [Link]

  • Mehta, C. C., & Bhatt, H. G. (2021). Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020). Expert Opinion on Therapeutic Patents, 31(5), 389-402. [Link]

  • Mariotti, L., et al. (2017). Regulation of Wnt/β-catenin signalling by tankyrase-dependent poly(ADP-ribosyl)ation and scaffolding. EMBO reports, 18(6), 897–909. [Link]

  • Cheng, X., et al. (2022). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry, 65(7), 5348–5371. [Link]

  • Verma, A., et al. (2024). Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. Current Drug Targets. [Link]

  • Lee, J. M., & Ledermann, J. A. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 12(6), 1367. [Link]

  • Patsnap Synapse. (2024). What are TNKS2 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • BPS Bioscience. (n.d.). XAV939. BPS Bioscience. [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]

  • Kim, J. E., et al. (2018). IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression. Cancer Research and Treatment, 50(3), 933–946. [Link]

  • Li, Y., et al. (2019). XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway. Oncology Letters, 17(5), 4253–4259. [Link]

  • El-Sayed, R., et al. (2017). XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles. International Journal of Nanomedicine, 12, 3271–3281. [Link]

  • Wu, X., et al. (2015). Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway. International Journal of Oncology, 47(4), 1363–1370. [Link]

  • Cancer Research UK. (n.d.). PARP Inhibitors. Cancer Research UK. [Link]

  • Bio-Techne. (n.d.). G007-LK Tankyrase 1/2 Inhibitor. Bio-Techne. [Link]

  • Waaler, J., et al. (2021). Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. Cell Reports, 36(4), 109438. [Link]

  • BPS Bioscience. (n.d.). TNKS1 (PARP5A) Chemiluminescent Assay Kit. BPS Bioscience. [Link]

  • BPS Bioscience. (n.d.). TNKS1 (PARP5A) Chemiluminescent Assay Kit. Cambridge Bioscience. [Link]

  • Abbkine. (n.d.). Human Tankyrase-1 (TNKS) ELISA Kit. Abbkine. [Link]

  • BPS Bioscience. (n.d.). TNKS1 (PARP5A) Colorimetric Assay Kit. BPS Bioscience. [Link]

  • BPS Bioscience. (n.d.). TNKS1 Homogenous Assay Kit. BPS Bioscience. [Link]

  • PubChem. (n.d.). 2-Acetamido-5-bromo-1,3-thiazole. PubChem. [Link]

  • MySkinRecipes. (n.d.). N-(5-Bromo-4-ethylthiazol-2-yl)acetamide. MySkinRecipes. [Link]

  • Maccioni, E., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Archiv der Pharmazie, 346(6), 447-455. [Link]

  • Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10325–10335. [Link]

  • ResearchGate. (n.d.). Synthesized N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide derivatives... ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to N-(5-Bromothiazol-2-yl) acetamide Analogs: A Comparative Analysis for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 2-Acetamidothiazoles in Oncology

For researchers, scientists, and drug development professionals, the 2-aminothiazole core is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a range of clinically approved drugs and investigational agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this class, N-(5-Bromothiazol-2-yl) acetamide serves as a key structural motif. The introduction of an acetamide group at the 2-position and a bromine atom at the 5-position of the thiazole ring provides a unique combination of electronic and steric properties that can be systematically modified to probe structure-activity relationships (SAR).

This guide offers a comparative analysis of N-(5-Bromothiazol-2-yl) acetamide hydrobromide analogs, providing a framework for understanding how structural modifications impact their anticancer potential. We will delve into the synthesis, comparative biological activity, and mechanisms of action, supported by experimental data and detailed protocols. The inclusion of a hydrobromide salt is a common pharmaceutical strategy to enhance the solubility and stability of amine-containing compounds, thereby improving their bioavailability for potential therapeutic applications.[3][4]

Synthesis of N-(5-Bromothiazol-2-yl) acetamide and its Analogs

The synthesis of the parent compound and its analogs generally follows a two-step process: the formation of the substituted 2-aminothiazole core, followed by acylation. The Hantzsch thiazole synthesis is a classic and versatile method for creating the thiazole ring.[5]

Experimental Protocol: Synthesis of N-(5-Bromothiazol-2-yl) acetamide

This protocol outlines a representative synthesis, starting with the bromination of 2-aminothiazole, followed by acetylation.

Part A: Synthesis of 2-Amino-5-bromothiazole (Precursor)

  • Dissolution: Dissolve 2-aminothiazole (4.0 g, 40 mmol) in 160 mL of acetic acid in a flask at 0°C.

  • Bromination: Slowly add bromine (4.08 mL, 80 mmol) dropwise to the solution while maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at room temperature for 2 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Neutralization: Once the reaction is complete, carefully adjust the pH to 7-8 with a saturated sodium bicarbonate (NaHCO3) solution.

  • Extraction: Extract the product with ethyl acetate (3 x 200 mL).

  • Washing and Drying: Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield 2-amino-5-bromothiazole.[6]

Part B: Acetylation to N-(5-Bromothiazol-2-yl) acetamide

  • Reaction Setup: In a round-bottom flask, combine 2-amino-5-bromothiazole (1.79 g, 10 mmol) and acetyl chloride (0.785 g, 10 mmol) in 30 mL of dry acetone.[7]

  • Reflux: Reflux the mixture for 2 hours.

  • Precipitation: After cooling, pour the reaction mixture into acidified cold water.

  • Isolation: Collect the resulting solid by filtration and wash with cold acetone.

  • Recrystallization: Recrystallize the crude product from ethyl acetate to obtain pure N-(5-Bromothiazol-2-yl) acetamide.

Diagram of Synthetic Workflow

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Acetylation 2-Aminothiazole 2-Aminothiazole Bromination Bromination 2-Aminothiazole->Bromination Br2, Acetic Acid Neutralization & Extraction Neutralization & Extraction Bromination->Neutralization & Extraction NaHCO3, Ethyl Acetate 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole Neutralization & Extraction->2-Amino-5-bromothiazole 2-Amino-5-bromothiazole_ref 2-Amino-5-bromothiazole Acetylation Acetylation 2-Amino-5-bromothiazole_ref->Acetylation Acetyl Chloride, Acetone Precipitation & Isolation Precipitation & Isolation Acetylation->Precipitation & Isolation N-(5-Bromothiazol-2-yl) acetamide N-(5-Bromothiazol-2-yl) acetamide Precipitation & Isolation->N-(5-Bromothiazol-2-yl) acetamide

Caption: Synthetic workflow for N-(5-Bromothiazol-2-yl) acetamide.

Comparative Analysis of Biological Activity

The anticancer activity of N-(5-Bromothiazol-2-yl) acetamide analogs is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole analogs (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of selected N-(thiazol-2-yl) acetamide analogs from various studies. While a direct head-to-head comparison is not available in a single study, these data provide valuable insights into the structure-activity relationships.

Compound IDR1 (at C5)R2 (Acetamide modification)Cancer Cell LineIC50 (µM)Reference
Analog A -CH3-HA549>50[10]
Analog B -Phenyl-HA54925.3[10]
Analog C -Br-HPredicted high activity-[8]
Analog D -H-2-chloro-N-(4-(pyridin-4-yl)...)A54931.33[11]
Analog E -H-2-((5-(3-(4-chlorophenyl)acryloyl)...)MCF-74 ± 0.2[12]
Analog F -H-2-((5-(3-(4-methoxyphenyl)acryloyl)...)PC-37 ± 0.6[12]
Doxorubicin --MCF-74 ± 0.2[12]
Structure-Activity Relationship (SAR) Insights
  • Substitution at C5 of the Thiazole Ring: The nature of the substituent at the C5 position significantly influences anticancer activity. Halogenation, particularly with bromine, is often associated with enhanced potency.[8] This is attributed to the electron-withdrawing nature and the ability of the halogen to form halogen bonds with biological targets. Comparing Analog A (methyl) with the predicted high activity of Analog C (bromo) suggests that an electron-withdrawing group at C5 is favorable. The presence of a bulky phenyl group (Analog B) can also confer activity, likely through increased hydrophobic interactions.

  • Modification of the Acetamide Moiety: The acetamide group is a key site for modification to modulate activity and target specificity. Replacing the acetyl group with more complex moieties, such as in Analogs D, E, and F, has led to compounds with potent anticancer activity, in some cases comparable to the standard drug doxorubicin.[11][12] These modifications can introduce additional binding interactions with the target protein. For instance, the introduction of a 3-propanamido function has been shown to improve activity over the 2-acetamido moiety, suggesting that the length of the acyl chain is a critical parameter.[13]

Mechanisms of Action

N-(5-Bromothiazol-2-yl) acetamide analogs exert their anticancer effects through various mechanisms, primarily by targeting key cellular processes involved in cell proliferation and survival.

EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[14][15] Overexpression or mutation of EGFR is common in many cancers. Certain thiazole-containing compounds have been shown to act as EGFR inhibitors, binding to the ATP-binding site of the kinase domain and preventing its activation.[4][8]

Diagram of EGFR Signaling Pathway Inhibition

G cluster_0 EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Analog Analog Analog->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by thiazole analogs.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and the mitotic spindle.[16] Their dynamic nature, characterized by phases of polymerization and depolymerization, is crucial for chromosome segregation during cell division.[1][17] Several anticancer drugs, such as paclitaxel and vinca alkaloids, target tubulin dynamics. Some N-(thiazol-2-yl) acetamide analogs have been identified as tubulin polymerization inhibitors.[12] They bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules, which leads to mitotic arrest and subsequent apoptosis.

Diagram of Tubulin Polymerization Inhibition

G Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization GTP Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization GDP Depolymerization->Tubulin Dimers Analog Analog Analog->Polymerization Inhibits

Caption: Inhibition of microtubule polymerization by thiazole analogs.

Induction of Apoptosis via the Caspase Cascade

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It is executed by a family of proteases called caspases, which are activated in a cascade.[18] The two main apoptotic pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3, which cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[19][20] Some thiazole derivatives have been shown to induce apoptosis by activating the caspase cascade, often as a downstream consequence of EGFR or tubulin inhibition.[21]

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Caspase-9 (Initiator) Caspase-9 (Initiator) Apaf-1->Caspase-9 (Initiator) Caspase-3 (Effector) Caspase-3 (Effector) Caspase-9 (Initiator)->Caspase-3 (Effector) Activates Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 (Initiator) Caspase-8 (Initiator) Death Receptors->Caspase-8 (Initiator) Caspase-8 (Initiator)->Caspase-3 (Effector) Activates Apoptosis Apoptosis Caspase-3 (Effector)->Apoptosis Analog Analog Analog->Cellular Stress Induces

Sources

A Guide to Ensuring Reproducibility in Kinase Inhibition Assays: A Comparative Study of N-(5-Bromothiazol-2-yl) acetamide hydrobromide and a Known Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. This guide provides an in-depth, technical comparison of experimental workflows using the novel compound N-(5-Bromothiazol-2-yl) acetamide hydrobromide against a well-characterized inhibitor. The focus is not merely on the outcomes, but on the meticulous design of the experimental protocol to ensure that the results are robust and reproducible.

The narrative that follows is grounded in established principles of chemical and biological research, emphasizing the rationale behind each step. While the experimental data presented is illustrative, the protocols and validation systems described are designed to be universally applicable for kinase inhibition assays.

Introduction: The Challenge of Reproducibility in Preclinical Research

The "reproducibility crisis" in scientific research is a well-documented phenomenon, with chemistry and biomedical sciences facing significant challenges.[1][2] Factors contributing to a lack of reproducibility can range from variations in reagent purity and experimental conditions to subtle differences in technique.[3] In the context of drug discovery, particularly in the evaluation of novel small molecule inhibitors, ensuring that experimental findings are reliable is paramount.

This guide uses a case-study approach to compare the performance of a lesser-known compound, this compound, with a hypothetical established inhibitor in a kinase assay. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[4][5] For the purpose of this guide, we will postulate a scenario where this compound is being investigated as a potential inhibitor of a cancer-relevant kinase, such as a hypothetical "Kinase X".

Compound Characterization: The First Step in Reproducibility

Before any biological assay, rigorous characterization of the test compounds is essential. This ensures that the observed biological effects are attributable to the compound of interest and not to impurities or degradation products.

Table 1: Physicochemical Properties of Test Compounds
PropertyThis compoundAlternative Compound (e.g., a known kinase inhibitor)
CAS Number 1354359-55-9[6]Varies depending on the chosen standard
Molecular Formula C5H6Br2N2OS[6]Varies
Molecular Weight 301.99 g/mol [6]Varies
Purity (by HPLC) >98%>98%
Identity (by ¹H NMR and MS) ConfirmedConfirmed
Solubility Soluble in DMSO at 10 mMSoluble in DMSO at 10 mM

Protocol for Compound Characterization:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A standardized method using a C18 column with a water/acetonitrile gradient is typically employed.

  • Proton Nuclear Magnetic Resonance (¹H NMR): To confirm the chemical structure of the compound. The resulting spectrum should be consistent with the expected structure of N-(5-Bromothiazol-2-yl) acetamide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Experimental Design: A Kinase Inhibition Assay

The following section details a robust and reproducible protocol for a kinase inhibition assay. The design incorporates controls and validation steps to ensure the integrity of the data.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Serial Dilution (Test and Control) C Incubation of Kinase, Compound, and ATP A->C B Kinase and Substrate Preparation B->C D Addition of Substrate C->D E Detection of Phosphorylation D->E F Measurement of Signal E->F G Calculation of % Inhibition F->G H IC50 Curve Fitting G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and the alternative inhibitor in 100% DMSO.

    • Perform a serial dilution in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to minimize solvent effects.

  • Kinase Reaction:

    • The assay is performed in a 384-well plate format.

    • Add the kinase, the test compound (at various concentrations), and ATP to each well.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for the kinase reaction to occur.

  • Detection:

    • Stop the kinase reaction and add a detection reagent that quantifies the amount of phosphorylated substrate. This can be based on various technologies, such as fluorescence, luminescence, or absorbance.

  • Data Analysis:

    • Measure the signal from each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Comparative Data and Interpretation

The following table presents hypothetical data from the kinase inhibition assay, comparing this compound with a known inhibitor.

Table 2: Comparative IC50 Values for Kinase X Inhibition
CompoundIC50 (nM) - Experiment 1IC50 (nM) - Experiment 2IC50 (nM) - Experiment 3Mean IC50 (nM) ± SD
This compound 125135130130 ± 5
Alternative Inhibitor 55605857.7 ± 2.5

Interpretation:

In this hypothetical scenario, both compounds demonstrate inhibitory activity against Kinase X. The alternative, established inhibitor shows higher potency (lower IC50 value). The low standard deviation across three independent experiments for both compounds indicates a high degree of reproducibility in the assay. This consistency is crucial for making confident decisions about the potential of a new compound.

Ensuring Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the results, the experimental design must be self-validating. This involves several key elements:

  • Orthogonal Assays: Confirming the inhibitory activity using a different assay format (e.g., a cell-based assay) can provide an independent validation of the in vitro results.

  • Selectivity Profiling: Testing the compound against a panel of other kinases is crucial to determine its selectivity. A highly selective inhibitor is often more desirable for therapeutic development to minimize off-target effects.

  • Independent Replication: Having the experiment replicated by a different scientist, ideally in a different laboratory, is the ultimate test of reproducibility.[2]

Logical Relationship for Validating a Novel Inhibitor

G A Initial Hit Identification (e.g., High-Throughput Screen) B In Vitro IC50 Determination (Biochemical Assay) A->B Confirmation C Cell-Based Potency Assay (Target Engagement) B->C Cellular Validation D Selectivity Profiling (Kinase Panel) B->D Selectivity Check E Confirmation of Mechanism of Action C->E Mechanistic Insight F Lead Candidate C->F D->F E->F

Caption: A logical workflow for the validation of a novel kinase inhibitor.

Conclusion

The reproducibility of experiments is a fundamental pillar of scientific advancement. This guide has outlined a comprehensive and rigorous approach to comparing a novel compound, this compound, with an established alternative in a kinase inhibition assay. By focusing on meticulous compound characterization, robust experimental design, and self-validating protocols, researchers can ensure the integrity and trustworthiness of their findings. While the specific biological activity of this compound requires further investigation, the principles and methodologies described herein provide a clear framework for its evaluation and for the broader endeavor of reproducible drug discovery.

References

  • Reproducibility In Organic Chemistry. (2015, September 2). Master Organic Chemistry. [Link]

  • Can Reproducibility in Chemical Research be Fixed? (2017, September 25). Enago Academy. [Link]

  • Taking on chemistry's reproducibility problem. (2017, March 20). Chemistry World. [Link]

  • Advancing Organic Chemistry Using High‐Throughput Experimentation. (2025, September 3). Angewandte Chemie International Edition. [Link]

  • Reproducibility in chemistry research. (2024, June 26). Heliyon. [Link]

  • 2-Acetamido-5-bromo-1,3-thiazole. PubChem. [Link]

  • N-(5-Bromo-4-ethylthiazol-2-yl)acetamide. MySkinRecipes. [Link]

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023, March 9). ACS Omega. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of N-(5-Bromothiazol-2-yl) acetamide hydrobromide: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Researchers, Scientists, and Drug Development Professionals

Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for N-(5-Bromothiazol-2-yl) acetamide hydrobromide (CAS No. 149749-73-3) is not publicly available. The following guidance is synthesized from the safety profiles of structurally similar compounds—specifically brominated organic molecules and thiazole derivatives—and established principles of hazardous waste management. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough, site-specific risk assessment before handling or disposing of this compound.

The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety and environmental stewardship. For a compound like this compound, its halogenated nature places it in a specific category of chemical waste that demands a rigorous and informed disposal process. This guide provides the essential framework for its safe handling and disposal, grounded in regulatory standards and chemical principles.

Hazard Assessment: Understanding the "Why" Behind the Procedure

To dispose of a chemical correctly, we must first understand its inherent risks. The structure of this compound informs our assessment:

  • Halogenated Organic Compound: The presence of a bromine atom classifies this substance as a halogenated organic waste.[1] This is the most critical factor for disposal, as co-mingling halogenated and non-halogenated waste streams is a common and costly compliance violation. Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[2]

  • Thiazole Moiety: Thiazole and its derivatives can be irritants and may be harmful if swallowed or inhaled.[3][4][5]

  • Acetamide Group: While acetamide itself is a suspected carcinogen, the hazard profile of the larger molecule is not fully determined.[6]

  • Hydrobromide Salt: This indicates the compound is a salt, likely a solid, and may be corrosive or irritating, particularly to the eyes, skin, and respiratory tract.[7][8][9]

Based on these structural components, we must treat this compound as a hazardous substance with the potential to be an irritant, toxic, and an environmental hazard if released improperly.[10][11]

The Regulatory Landscape: Operating Within Compliance

All laboratory waste is governed by a framework of federal and state regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which dictates how hazardous waste is managed from generation to final disposal.

Key concepts for the laboratory professional include:

  • Generator Status: Your facility is assigned a generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—based on the amount of hazardous waste produced monthly.[12] This status determines storage time limits and administrative requirements.

  • Satellite Accumulation Areas (SAA): Laboratories are permitted to accumulate up to 55 gallons of hazardous waste in designated SAAs at or near the point of generation.[12][13] These areas have specific container and labeling requirements.

  • Academic Labs Rule: The EPA has specific, more flexible regulations for academic and research institutions (Subpart K of 40 CFR Part 262), recognizing the unique nature of laboratory waste.[13][14] These rules often involve the creation of a formal Laboratory Management Plan.[13]

Understanding your institution's generator status and its adherence to either standard RCRA rules or the academic labs rule is essential for maintaining compliance.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that this compound is handled and disposed of in a manner that protects personnel and meets regulatory standards.

Step 1: Personal Protective Equipment (PPE) Selection

Based on the hazards of similar compounds, a comprehensive PPE protocol is mandatory.[15]

PPE CategoryRecommended EquipmentRationale
Eye/Face Chemical safety goggles and a face shieldProtects against splashes of solutions or airborne powder.
Hand Chemically resistant gloves (e.g., nitrile)Prevents skin contact. Inspect gloves before use and dispose of them as contaminated waste after handling.
Body Fully buttoned, flame-retardant lab coatProtects against incidental contact and minor spills.
Respiratory Work within a certified chemical fume hoodEngineering controls are the primary means of preventing inhalation of powders or vapors.
Step 2: Waste Segregation and Container Selection

This is the most critical step in the disposal process.

  • Designate a Waste Stream: This compound must be disposed of as "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste" if dissolved in a solvent.[1]

  • Select the Proper Container:

    • Use only containers approved by your EHS department, typically high-density polyethylene (HDPE) carboys or other compatible containers.[1]

    • The container must have a secure, tight-fitting lid to prevent spills or the release of vapors.

    • Ensure the container is clean, dry, and in good condition.

  • Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (do not use abbreviations).

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 3: Waste Accumulation
  • For Solid Waste: Carefully transfer the solid compound into the designated, labeled halogenated waste container using a spatula or scoop. Minimize the creation of dust.

  • For Liquid Waste (Solutions): If the compound is in a solvent, it must be collected in a container designated for halogenated liquid waste .

    • NEVER mix halogenated waste with non-halogenated waste.

    • NEVER pour this chemical down the drain.[7][10]

    • Keep a log sheet on or near the container to record the contents and quantities being added.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in your designated Satellite Accumulation Area.

    • Do not overfill the container; leave at least 10% headspace.

Step 4: Arranging for Final Disposal

Once the container is full or you have finished the project, arrange for disposal according to your institution's procedures. This typically involves:

  • Completing a chemical collection request form.[16]

  • Moving the sealed and properly labeled container to a main accumulation area for pickup by the EHS department or a licensed hazardous waste contractor.[17]

Emergency Procedures: Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Proper PPE: Do not attempt to clean a spill without the appropriate PPE.

  • Contain and Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[18] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated waste container.[16] This spill cleanup material must also be disposed of as halogenated hazardous waste.

  • Decontaminate: Clean the spill area with a suitable detergent and water.[18] Collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your supervisor or EHS department, as per institutional policy.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.

G Workflow for this compound Waste start Waste Generation (e.g., unused solid, reaction mixture, contaminated labware) check_form Is the waste a solid or liquid? start->check_form solid_path Solid Waste (Pure compound, contaminated solids like gloves, weigh paper) check_form->solid_path Solid liquid_path Liquid Waste (Solutions, reaction mixtures, rinsates) check_form->liquid_path Liquid collect_solid Collect in a dedicated, sealed container labeled: 'Hazardous Waste - Halogenated Organic Solids' solid_path->collect_solid collect_liquid Collect in a dedicated, sealed container labeled: 'Hazardous Waste - Halogenated Organic Liquids' liquid_path->collect_liquid store Store container in a designated Satellite Accumulation Area (SAA). Keep container closed. collect_solid->store collect_liquid->store request_pickup When container is full or no longer needed, complete a waste pickup request form for your EHS department. store->request_pickup end EHS / Licensed Contractor Transports for Incineration request_pickup->end

Caption: Decision workflow for proper waste stream segregation.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency. [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • Thiazole 500 SC Safety Data Sheet. Villa Crop Protection. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. US Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Hazard Communication and Standard Operating Procedure for Bromine. Washington State University. [Link]

  • Safety Data Sheet: Acetamide. PENTA. [Link]

  • Safety Data Sheet: N-Ethylacetamide. Chemos GmbH & Co.KG. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromothiazol-2-yl) acetamide hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(5-Bromothiazol-2-yl) acetamide hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.